molecular formula C7H9NO B3339012 4-Ethoxypyridine CAS No. 33399-46-1

4-Ethoxypyridine

Cat. No.: B3339012
CAS No.: 33399-46-1
M. Wt: 123.15 g/mol
InChI Key: YHTUIJUPUWSDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxypyridine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-9-7-3-5-8-6-4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTUIJUPUWSDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187026
Record name 4-Ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33399-46-1
Record name 4-Ethoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033399461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxypyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxypyridine is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, stemming from the interplay between the electron-donating ethoxy group and the electron-withdrawing pyridine (B92270) ring, make it a versatile reagent in organic chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications, particularly in the fields of pharmaceuticals and agrochemicals.

Core Physical and Chemical Properties

This compound (CAS No: 33399-46-1) is a colorless liquid with a faint odor.[1] Its fundamental properties are summarized below, providing a foundational understanding of its behavior in various chemical environments.

Physical Properties

The key physical characteristics of this compound are presented in the following table for easy reference and comparison.

PropertyValueReference
Molecular Formula C7H9NO[1][2]
Molecular Weight 123.15 g/mol [1][2]
Boiling Point 188.2 °C at 760 mmHg[1]
Density 1.0 g/cm3[1]
Refractive Index 1.49[1]
Flash Point 67.1 °C[1]
Vapor Pressure 0.838 mmHg at 25°C[1]
Appearance Colorless liquid[1]
Chemical and Spectroscopic Properties

The chemical properties of this compound are dictated by its molecular structure. The lone pair of electrons on the nitrogen atom imparts basicity, while the ethoxy group at the 4-position influences the electron density of the pyridine ring.

PropertyValueReference
pKa 6.67 (+1) at 25°C[1]
XLogP3 1.4[2]
Solubility Based on its structure and the properties of similar compounds like 4-ethylpyridine, it is expected to be soluble in polar organic solvents such as ethanol (B145695) and ether, with limited solubility in water.[3][4] The basic nitrogen atom allows for increased solubility in acidic aqueous solutions due to the formation of the corresponding pyridinium (B92312) salt.[5]
Spectral Data GC-MS data is available for this compound, which can be used for its identification and purity assessment.[2]

Reactivity and Chemical Behavior

The reactivity of this compound is characterized by the pyridine ring and the ethoxy substituent. The nitrogen atom can act as a nucleophile and a base, readily forming salts with acids or undergoing quaternization with alkyl halides. The ethoxy group, being an electron-donating group, activates the pyridine ring towards certain electrophilic substitutions and influences the regioselectivity of reactions.

Similar to its analog 4-methoxypyridine (B45360), this compound can undergo various transformations crucial for synthesizing more complex molecules.[6] These include modifications of the pyridine ring and the introduction of new functional groups.[6]

Reactivity_Pathway This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation (e.g., m-CPBA) Pyridinium_Salt N-Alkyl-4-ethoxypyridinium Salt This compound->Pyridinium_Salt Alkylation (e.g., R-X) Ring_Substitution Ring-Substituted Product (e.g., lithiation at C2) This compound->Ring_Substitution Directed Metalation (e.g., BuLi)

Caption: General reactivity pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, designed to be reproducible in a standard laboratory setting.

Synthesis of this compound

A common and efficient method for the synthesis of 4-alkoxypyridines involves the nucleophilic substitution of a 4-halopyridine with an alkoxide.[7][8] The following protocol is adapted from a general procedure for the synthesis of 4-alkoxypyridines.[7][8]

Materials:

Procedure:

  • A 100 mL round-bottom flask is flushed with an inert gas (e.g., argon or nitrogen).

  • Finely divided sodium hydroxide (2.00 g, 50.0 mmol) is added to the flask, followed by ethanol (10.0 mmol) and reagent-grade DMSO (12 mL).[7]

  • The mixture is heated to 80°C with stirring under the inert atmosphere.

  • 4-Chloropyridine hydrochloride (1.50 g, 10.0 mmol) is added, followed by a rinse with an additional 8 mL of DMSO.[7]

  • The reaction is stirred and heated overnight. The progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and 20 mL of water is added.

  • The aqueous mixture is extracted twice with a 1:1 mixture of ethyl acetate and hexane (2 x 20 mL).[7]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[7]

  • The crude product is purified by short-path distillation to yield pure this compound.[7]

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Flush flask with Argon B Add NaOH, Ethanol, DMSO A->B C Heat to 80°C B->C D Add 4-Chloropyridine HCl C->D E Stir overnight at 80°C D->E F Cool and add Water E->F G Extract with EtOAc/Hexane F->G H Dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Purify by Distillation I->J

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To confirm the identity and assess the purity of the synthesized this compound.

  • Instrumentation: A standard GC-MS system equipped with a capillary column suitable for polar analytes (e.g., a DB-5ms or equivalent).

  • Sample Preparation: A dilute solution of the purified product is prepared in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Expected Results: The mass spectrum should show a molecular ion peak (M+) at m/z 123, corresponding to the molecular weight of this compound. The fragmentation pattern will be characteristic of the molecule.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various target molecules due to its chemical properties and reactivity.[1]

  • Pharmaceutical Synthesis: It serves as a building block for the creation of new drug candidates. The pyridine scaffold is a common motif in many biologically active compounds.

  • Agrochemical Production: It is utilized as a precursor in the synthesis of pesticides and fungicides, contributing to crop protection.[1]

  • Organic Synthesis: It is employed as a reagent and a solvent in a variety of organic reactions.[1]

Logical_Relationships cluster_structure Molecular Structure cluster_properties Chemical Properties cluster_applications Applications Structure This compound PyridineRing Pyridine Ring (N atom) Structure->PyridineRing EthoxyGroup Ethoxy Group (-OEt) Structure->EthoxyGroup Basicity Basicity & Nucleophilicity PyridineRing->Basicity ElectronDonating Electron-Donating Nature EthoxyGroup->ElectronDonating Pharma Pharmaceuticals Basicity->Pharma Agro Agrochemicals Basicity->Agro Reagent Organic Reagent ElectronDonating->Reagent

Caption: Relationship between structure, properties, and applications.

Safety and Handling

While specific toxicological data for this compound is limited, information from analogous compounds such as 4-methoxypyridine and other pyridine derivatives suggests that it should be handled with care.[1][9] It may be harmful if swallowed, inhaled, or in contact with skin.[10]

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Keep away from heat, sparks, and open flames.[12]

  • Store in a tightly closed container in a cool, dry place.[11]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

  • If swallowed: Call a poison center or doctor if you feel unwell.[1]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

References

Synthesis of 4-Ethoxypyridine from 4-Hydroxypyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-ethoxypyridine from 4-hydroxypyridine (B47283), a key transformation in the development of various pharmaceutical and specialty chemical compounds. The primary and most established pathway for this conversion is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document provides a thorough overview of the reaction, including a detailed experimental protocol, quantitative data, and a visual representation of the synthesis pathway.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound from 4-hydroxypyridine is achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis. The process involves two key steps:

  • Deprotonation: The hydroxyl group of 4-hydroxypyridine is deprotonated by a suitable base to form the corresponding pyridin-4-olate (B372684) anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The pyridin-4-olate anion then acts as a nucleophile, attacking an ethyl electrophile, typically in the form of an ethyl halide (e.g., ethyl iodide or ethyl bromide), in an SN2 reaction. This results in the formation of the desired this compound and a salt byproduct.

It is important to note that 4-hydroxypyridine exists in tautomeric equilibrium with its pyridone form. Under the basic conditions of the Williamson ether synthesis, the equilibrium favors the formation of the pyridin-4-olate, which is the reactive species for O-alkylation.

Synthesis Pathway Diagram

The logical flow of the synthesis of this compound from 4-hydroxypyridine via the Williamson ether synthesis is illustrated below.

Synthesis_Pathway 4-Hydroxypyridine 4-Hydroxypyridine Pyridin-4-olate Pyridin-4-olate 4-Hydroxypyridine->Pyridin-4-olate Deprotonation Base Base Base->Pyridin-4-olate This compound This compound Pyridin-4-olate->this compound SN2 Reaction Ethyl Halide Ethyl Halide Ethyl Halide->this compound Salt_Byproduct Salt_Byproduct

Caption: Williamson Ether Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 4-hydroxypyridine based on established protocols.

ParameterValue
Reactants
4-Hydroxypyridine1.0 equivalent
Base (e.g., Sodium Hydroxide)1.1 - 1.5 equivalents
Ethylating Agent (e.g., Ethyl Iodide)1.1 - 1.5 equivalents
Reaction Conditions
SolventDimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Temperature80 - 100 °C
Reaction Time4 - 24 hours
Yield and Purity
Typical Yield70 - 90%
Purity (after purification)>98%

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-hydroxypyridine.

Materials:

  • 4-Hydroxypyridine

  • Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxypyridine (1.0 eq.).

  • Addition of Solvent and Base: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the 4-hydroxypyridine. To this solution, add powdered sodium hydroxide (1.2 eq.) or potassium carbonate (1.5 eq.) portion-wise while stirring.

  • Formation of the Alkoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium or potassium pyridin-4-olate.

  • Addition of Ethylating Agent: Slowly add ethyl iodide (1.2 eq.) to the reaction mixture via a dropping funnel or syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic layers and wash them with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure product.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Combine 4-Hydroxypyridine, Base, and Solvent Alkylation 2. Add Ethyl Halide and Heat Setup->Alkylation Monitoring 3. Monitor by TLC Alkylation->Monitoring Quench 4. Cool and Quench with Water Monitoring->Quench Reaction Complete Extraction 5. Extract with Organic Solvent Quench->Extraction Washing 6. Wash Organic Layer Extraction->Washing Drying 7. Dry and Concentrate Washing->Drying Purification 8. Purify by Distillation or Chromatography Drying->Purification

Caption: Experimental Workflow for this compound Synthesis.

This comprehensive guide provides the essential information for the successful synthesis of this compound from 4-hydroxypyridine. Researchers and professionals in drug development can utilize this information for their synthetic endeavors, ensuring a clear understanding of the reaction pathway and experimental considerations.

Spectroscopic data for 4-Ethoxypyridine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Ethoxypyridine. These predictions are based on the analysis of its structural features and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4 - 8.2Doublet2HH-2, H-6 (protons adjacent to nitrogen)
~6.8 - 6.6Doublet2HH-3, H-5 (protons adjacent to ethoxy group)
~4.1 - 3.9Quartet2H-OCH₂CH₃
~1.4 - 1.2Triplet3H-OCH₂CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~164C-4 (carbon attached to oxygen)
~150C-2, C-6 (carbons adjacent to nitrogen)
~110C-3, C-5 (carbons adjacent to C-4)
~63-OCH₂CH₃
~14-OCH₂CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2980-2850StrongC-H stretch (aliphatic)
~1600StrongC=N and C=C stretching (pyridine ring)
~1500StrongC=C stretching (pyridine ring)
1250-1200StrongAsymmetric C-O-C stretch (aryl ether)
1050-1000StrongSymmetric C-O-C stretch (aryl ether)

Sample phase: Liquid film.

Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
123High[M]⁺ (Molecular ion)
108Moderate[M - CH₃]⁺
95High[M - C₂H₄]⁺ (Loss of ethylene)
78Moderate[Pyridine]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean 5 mm NMR tube.

2. Data Acquisition (¹H NMR):

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse). Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

3. Data Acquisition (¹³C NMR):

  • A higher concentration of the sample (20-50 mg) may be necessary.

  • Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

  • A wider spectral width (e.g., 0-200 ppm) is required.

  • A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically needed due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H) or the solvent peak (CDCl₃ at 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

  • Place a small drop of neat this compound directly onto the crystal surface.

2. Data Acquisition:

  • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The acquired spectrum is typically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

3. Data Analysis:

  • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct infusion or injection into a gas chromatograph (GC-MS) is common.

  • Ionize the sample molecules. Electron Ionization (EI) is a standard method that bombards the molecules with high-energy electrons, causing ionization and fragmentation.

2. Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Detection and Data Analysis:

  • A detector records the abundance of ions at each m/z value.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

  • Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain information about the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structure Elucidation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Neat (IR/MS) Sample->Dissolution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS NMR_Process Fourier Transform Phasing Calibration Integration NMR->NMR_Process IR_Process Background Subtraction Peak Identification IR->IR_Process MS_Process Identify Molecular Ion Analyze Fragmentation MS->MS_Process Structure Final Structure Confirmation NMR_Process->Structure IR_Process->Structure MS_Process->Structure

A generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The requested CAS number 1987-82-2 did not yield specific information in available chemical databases. This guide focuses on the core molecule, 1-(2-Methoxyphenyl)piperazine (B120316) (CAS 35386-24-4), and its derivatives, which are structurally related and extensively studied. This information is intended for researchers, scientists, and drug development professionals.

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a chemical compound that serves as a versatile scaffold in medicinal chemistry.[1] It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions.[1] The presence of the 2-methoxyphenyl group confers specific pharmacological properties, making it a key component in the development of numerous psychoactive drugs.[2][3] Derivatives of this molecule are widely investigated for their effects on the central nervous system, particularly as ligands for serotonin (B10506) and dopamine (B1211576) receptors.[2][4][5]

Physicochemical Properties

The physicochemical properties of 1-(2-Methoxyphenyl)piperazine and its hydrochloride salt are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Property1-(2-Methoxyphenyl)piperazine1-(2-Methoxyphenyl)piperazine HClReference(s)
CAS Number 35386-24-45464-78-8[6]
Molecular Formula C₁₁H₁₆N₂OC₁₁H₁₇ClN₂O[6]
Molecular Weight 192.26 g/mol 228.72 g/mol [6]
Appearance White to off-white crystalline solidWhite solid[7][8]
Melting Point 35-40 °C217-219 °C[6]
Boiling Point 130-133 °C at 0.1 mmHg130-133 °C[3][6]
Density 1.095 g/mL at 25 °C1.106 g/cm³[3][6]
Solubility Soluble in organic solvents like ethanol (B145695) and methanol (B129727).Soluble in DMSO and Methanol. Very slightly soluble in water.[7][9][10][11]
pKa 13.33 ± 0.70 (Predicted)Not Available[12]
LogP 1.13Not Available[13]

Synthesis

Several synthetic routes for 1-(2-Methoxyphenyl)piperazine hydrochloride have been reported. A common method involves the condensation of 2-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride [8]

  • Step 1: Preparation of tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

    • In a round-bottom flask, dissolve tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (0.600 g, 0.00205 mol) in diethyl ether (10 mL).

    • Add a solution of hydrochloric acid in diethyl ether dropwise to the mixture.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the starting material is consumed, remove the diethyl ether by evaporation under reduced pressure to obtain a solid product.

    • Wash the solid product with ethyl acetate (B1210297) and dry to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a white solid (0.425 g, 90.08% yield).

  • Alternative General Procedure [8]

    • Heat a mixture of 2-methoxyaniline (369.4 mg, 3 mmol), bis(2-chloroethyl)amine hydrochloride (535.5 mg, 3 mmol), and diethylene glycol monoethyl ether (0.75 mL) at 150 °C for approximately 12 hours.

    • Cool the reaction mixture to room temperature and dissolve it in methanol (4 mL).

    • Add diethyl ether (150 mL) to precipitate the product.

    • Collect the precipitate by filtration and wash with diethyl ether to obtain the hydrochloride salt (510 mg, 74% yield).

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Methoxyaniline 2-Methoxyaniline Reaction Condensation/ Cyclization 2-Methoxyaniline->Reaction Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl->Reaction Solvent Diethylene glycol monoethyl ether Solvent->Reaction Temperature 150 °C Temperature->Reaction Time 12 hours Time->Reaction Product 1-(2-Methoxyphenyl)piperazine HCl Reaction->Product

Caption: Synthesis of 1-(2-Methoxyphenyl)piperazine HCl.

Handling and Safety

1-(2-Methoxyphenyl)piperazine and its hydrochloride salt are classified as hazardous substances. Proper handling and storage procedures are essential to ensure safety.

Hazard Identification: [14][15][16]

  • GHS Classification:

    • Skin Corrosion/Irritation (Category 1B or 2)[14][16]

    • Serious Eye Damage/Eye Irritation (Category 1 or 2A)[14][15][16]

    • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[14][15]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[16]

    • H315: Causes skin irritation.[14][15]

    • H319: Causes serious eye irritation.[14][15]

    • H335: May cause respiratory irritation.[14][15]

Safe Handling and Storage: [14][15]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[14]

    • Wash hands thoroughly after handling.[14]

    • Use only in a well-ventilated area.[14][15]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[14][15]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[14][15]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[14]

    • Keep the container tightly closed.[14]

    • Store locked up.[14][15]

First Aid Measures: [14][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical aid.[14]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]

  • Ingestion: Do NOT induce vomiting. Call a physician.[15]

Biological Activity and Mechanism of Action

Derivatives of 1-(2-Methoxyphenyl)piperazine are known to exhibit significant biological activity, primarily through their interaction with serotonin (5-HT) and dopamine (D₂) receptors.[2][4] These interactions are central to their application in the development of antipsychotic and antidepressant medications.[2][3]

Receptor Binding Affinity:

The binding affinity of various 1-(2-Methoxyphenyl)piperazine derivatives to different receptors has been extensively studied. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

CompoundReceptorKi (nM)Reference(s)
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)5-HT₁ₐ0.6[4]
α₁-adrenergic0.8[4]
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine5-HT₁ₐ0.4[4]
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT₇2.6[17]
5-HT₁ₐ476[17]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine fumarate5-HT₁ₐ1.2[18]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1³,⁷]decan-1-amine fumarate5-HT₁ₐ21.3[18]

Signaling Pathways:

The interaction of 1-(2-Methoxyphenyl)piperazine derivatives with 5-HT₁ₐ receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocol: Radioligand Binding Assay [5][19]

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor.

  • Cell Culture: Use cells stably expressing the human receptor of interest (e.g., HEK293 cells for 5-HT₁ₐR).

  • Membrane Preparation: Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐR), and varying concentrations of the test compound.

    • To determine non-specific binding, add a high concentration of a known non-labeled ligand to a set of wells.

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold assay buffer.

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 1-(2-Methoxyphenyl)piperazine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreased production ATP ATP ATP->AC Substrate Response Cellular Response (e.g., neuronal inhibition) cAMP->Response Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

Applications

1-(2-Methoxyphenyl)piperazine and its derivatives are primarily used in research and development within the pharmaceutical industry.[2][3] Their ability to modulate serotonergic and dopaminergic systems makes them valuable tools for studying neurological and psychiatric disorders.[2] They serve as key intermediates in the synthesis of a variety of therapeutic agents, including antipsychotics, antidepressants, and anxiolytics.[2][3] Furthermore, radiolabeled derivatives are being developed as imaging agents for positron emission tomography (PET) to study receptor distribution and function in the brain.[17]

References

The Synthetic Versatility of 4-Ethoxypyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block

For researchers, scientists, and professionals in drug development, the pyridine (B92270) scaffold remains a cornerstone of molecular design. Among its myriad derivatives, 4-Ethoxypyridine emerges as a versatile building block, offering a unique combination of electronic properties and synthetic handles. This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound and its N-oxide derivative, with a focus on experimental details and potential applications in medicinal chemistry and materials science.

Core Properties and Synthesis

This compound (CAS No: 33399-46-1) is a heterocyclic compound with the molecular formula C7H9NO.[1] The presence of the electron-donating ethoxy group at the 4-position significantly influences the electronic distribution within the pyridine ring, enhancing its nucleophilicity and modulating its reactivity in various chemical transformations.

General Synthesis of 4-Alkoxypyridines

A robust and widely applicable method for the synthesis of 4-alkoxypyridines involves the nucleophilic substitution of a suitable leaving group at the 4-position of the pyridine ring with an alkoxide. A common and efficient precursor for this reaction is 4-chloropyridine (B1293800) hydrochloride. The general reaction scheme is presented below:

4-Chloropyridine_Hydrochloride 4-Chloropyridine Hydrochloride Reaction_Mixture Reaction Mixture 4-Chloropyridine_Hydrochloride->Reaction_Mixture Alcohol ROH (e.g., Ethanol) Alcohol->Reaction_Mixture Base Base (e.g., NaOH) Base->Reaction_Mixture Solvent Solvent (e.g., DMSO) Solvent->Reaction_Mixture 4-Alkoxypyridine 4-Alkoxypyridine (e.g., this compound) Reaction_Mixture->4-Alkoxypyridine Heat

Caption: General synthetic scheme for 4-alkoxypyridines.

A detailed experimental protocol for the synthesis of a homologous series of 4-alkoxypyridines has been reported, with typical yields ranging from 75-80%.[1][2] This procedure can be readily adapted for the specific synthesis of this compound.

Experimental Protocol: Synthesis of 4-Alkoxypyridines[1]

Materials:

Procedure:

  • A 100 mL round-bottom flask is flushed with argon.

  • The following reagents are added in order: finely divided sodium hydroxide (50.0 mmol), the alcohol (10.0 mmol), and reagent-grade DMSO (12 mL).

  • The mixture is heated to 80°C with stirring under an argon atmosphere.

  • 4-Chloropyridine hydrochloride (10.0 mmol) is added, followed by a rinse with DMSO (8 mL).

  • After approximately 30 minutes, an additional portion of 4-chloropyridine hydrochloride (2.0 mmol) is added.

  • The reaction is stirred and heated overnight.

  • After cooling, water (20 mL) is added to the reaction mixture.

  • The aqueous layer is extracted with a 1:1 mixture of ethyl acetate and hexane (2 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • Purification of the crude product is achieved by short-path distillation or column chromatography.

Table 1: Summary of a General Synthesis for 4-Alkoxypyridines [1]

ParameterValue
Starting Material4-Chloropyridine hydrochloride
ReagentsAlcohol, Sodium Hydroxide
SolventDMSO
Reaction Temperature80°C
Reaction TimeOvernight
Typical Yield75-80%
Purification MethodDistillation or Column Chromatography

The Chemistry of this compound N-Oxide

The N-oxidation of the pyridine ring is a common strategy to modulate the electronic properties and reactivity of the heterocycle. The resulting N-oxide can act as a versatile intermediate for further functionalization.

Synthesis of 4-Alkoxypyridine N-Oxides

The oxidation of 4-alkoxypyridines to their corresponding N-oxides is typically achieved using a peroxide reagent in an acidic medium. A common method involves the use of hydrogen peroxide in acetic acid.[3]

4-Alkoxypyridine 4-Alkoxypyridine Reaction N-Oxidation 4-Alkoxypyridine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) Oxidizing_Agent->Reaction 4-Alkoxypyridine_N-Oxide 4-Alkoxypyridine N-Oxide Reaction->4-Alkoxypyridine_N-Oxide Heat

Caption: General scheme for the N-oxidation of 4-alkoxypyridines.

Experimental Protocol: Synthesis of 4-Methoxypyridine (B45360) N-Oxide[3]

This protocol for the methoxy (B1213986) analog can be adapted for this compound.

Materials:

  • 4-Methoxypyridine

  • 30% Aqueous hydrogen peroxide

  • Acetic acid

  • Argon (or other inert gas)

Procedure:

  • To a stirred solution of 4-methoxypyridine (45.87 mmol) in acetic acid (25 mL) under an argon atmosphere, add a 30% hydrogen peroxide solution (4.2 mL) at room temperature.

  • The reaction mixture is stirred at reflux for 24 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the volatile components are removed in vacuo to afford the 4-methoxypyridine N-oxide.

Applications in Synthesis and Medicinal Chemistry

While specific, in-depth applications for this compound are not as widely documented as for its methoxy counterpart, the chemical principles and synthetic utility are largely transferable. 4-Alkoxypyridines and their N-oxides are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials.

The N-oxide functionality, in particular, activates the pyridine ring for various transformations. For instance, it facilitates nucleophilic substitution at the 2- and 6-positions and can direct metallation. The nitro group in 4-nitropyridine-N-oxide can be readily displaced by various nucleophiles, and the resulting 4-substituted pyridine-N-oxides can be reduced to the corresponding pyridines.[4] This highlights a potential synthetic route where a 4-alkoxy group could be introduced.

The general workflow for the functionalization of 4-alkoxypyridines is illustrated below:

G cluster_0 Synthesis of this compound cluster_1 N-Oxidation cluster_2 Functionalization 4-chloropyridine 4-Chloropyridine This compound This compound 4-chloropyridine->this compound DMSO, Heat ethanol Ethanol ethanol->this compound base Base (e.g., NaOH) base->this compound 4-ethoxypyridine_n_oxide This compound N-Oxide This compound->4-ethoxypyridine_n_oxide H₂O₂, Acetic Acid functionalized_pyridines Functionalized Pyridines (e.g., 2-halo, 2-amino) 4-ethoxypyridine_n_oxide->functionalized_pyridines Various Reagents

Caption: Synthetic workflow from a precursor to functionalized pyridines via this compound and its N-oxide.

Conclusion

This compound represents a valuable, albeit less explored, member of the 4-alkoxypyridine family. Its synthesis is straightforward, and its chemical properties make it and its N-oxide derivative attractive intermediates for the synthesis of a wide range of more complex molecules. For researchers in drug discovery and materials science, the principles governing the reactivity of 4-methoxypyridine provide a strong foundation for exploring the synthetic potential of this compound. Further investigation into its specific applications is warranted and holds the promise of uncovering novel molecular architectures with interesting biological and material properties.

References

4-Ethoxypyridine: A Technical Guide to its Mechanism of Action in Nucleophilic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkoxypyridines, a class of electron-rich heterocyclic compounds, are recognized for their efficacy as nucleophilic catalysts in a variety of organic transformations. Their utility stems from the enhanced nucleophilicity of the pyridine (B92270) nitrogen atom, a consequence of the electron-donating alkoxy group at the C4 position. While 4-dimethylaminopyridine (B28879) (DMAP) is a more widely known supernucleophilic catalyst, 4-alkoxypyridines offer a nuanced reactivity profile suitable for various synthetic challenges.[1][2] This technical guide focuses on the mechanism of action of 4-Ethoxypyridine in catalysis. Due to the extensive research available on its close analog, 4-Methoxypyridine, its well-documented catalytic cycles will be used as the primary framework to elucidate the function of this compound. The fundamental electronic and structural similarities between these two molecules suggest a congruent mechanism of action, primarily in acyl transfer and related reactions.[1][3][4]

Core Mechanism of Action: Nucleophilic Acyl Transfer

The primary catalytic role of this compound is to act as a nucleophilic catalyst, particularly in acyl transfer reactions. The mechanism is analogous to that of other 4-substituted pyridines and involves the formation of a highly reactive intermediate. The general catalytic cycle can be described as follows:

  • Activation of the Acylating Agent: this compound attacks the electrophilic acyl source (e.g., an acid anhydride (B1165640) or acyl chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the initial acylating agent.

  • Nucleophilic Attack: A nucleophile (e.g., an alcohol) attacks the activated acyl group of the N-acylpyridinium salt.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the acylated product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.

Acyl_Transfer_Mechanism cluster_cycle Catalytic Cycle Catalyst This compound Intermediate N-Acylpyridinium Salt [4-EtO-Py+-CO-R] X- Catalyst->Intermediate Activation AcylSource R-CO-X (e.g., Acyl Halide) AcylSource->Intermediate Product Acylated Product (R-CO-Nu) Intermediate->Product Nucleophilic Attack Nucleophile Nu-H (e.g., Alcohol) Nucleophile->Product RegeneratedCatalyst This compound Product->RegeneratedCatalyst Release RegeneratedCatalyst->Catalyst

Caption: General catalytic cycle of this compound in acyl transfer.

Application in Enantioselective Catalysis: A Case Study with 4-Methoxypyridine

A prominent example illustrating the catalytic action of 4-alkoxypyridines is the enantioselective dearomative addition of Grignard reagents to in situ-formed N-acylpyridinium ions, a reaction extensively studied with 4-Methoxypyridine.[3][4] This reaction provides a powerful method for synthesizing chiral dihydro-4-pyridones, which are valuable synthetic intermediates.[3]

In this process, 4-Methoxypyridine is first activated by an acylating agent, such as a chloroformate, to form an N-acylpyridinium salt. This dearomatized intermediate is then susceptible to nucleophilic attack by a Grignard reagent. The enantioselectivity of this addition is controlled by a chiral copper(I) complex.[3][4]

Quantitative Data

The following table summarizes the results for the copper-catalyzed enantioselective addition of various Grignard reagents to N-acylpyridinium salts derived from 4-Methoxypyridine and substituted derivatives.[3][4]

Entry4-Alkoxypyridine DerivativeGrignard Reagent (R-MgBr)Yield (%)ee (%)
14-MethoxypyridineEtMgBr95>99
24-Methoxypyridinen-PrMgBr98>99
34-Methoxypyridinen-BuMgBr96>99
44-Methoxy-2-methylpyridineEtMgBr6697
54-Methoxy-3-methylpyridineEtMgBr6282

Data extracted from studies on 4-Methoxypyridine as a close analog.[3][4]

Experimental Protocols

Representative Protocol for the Enantioselective Addition of Ethylmagnesium Bromide to in situ generated N-Acyl-4-methoxypyridinium Salt: [3]

To a flame-dried Schlenk tube under an argon atmosphere, CuBr·SMe2 (5 mol%) and the chiral ligand (e.g., a ferrocenyl-based diphosphine, 6 mol%) are added. Anhydrous toluene (B28343) (1 mL) is then introduced, and the mixture is stirred for 30 minutes at room temperature. The solution is then cooled to -78 °C. 4-Methoxypyridine (0.2 mmol) is added, followed by the dropwise addition of benzyl (B1604629) chloroformate (0.4 mmol). The mixture is stirred for 15 minutes, after which a solution of ethylmagnesium bromide in THF (0.4 mmol) is added dropwise. The reaction is stirred at -78 °C for 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired dihydropyridone product.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A Add CuBr·SMe2 and Chiral Ligand to Schlenk Tube B Add Anhydrous Toluene A->B C Stir at Room Temperature (30 min) B->C D Cool to -78 °C C->D E Add 4-Methoxypyridine D->E F Add Benzyl Chloroformate E->F G Stir for 15 min F->G H Add EtMgBr Solution G->H I Stir at -78 °C for 12 h H->I J Quench with sat. aq. NH4Cl I->J K Extract with Ethyl Acetate J->K L Dry, Filter, and Concentrate K->L M Purify by Column Chromatography L->M

Caption: Experimental workflow for the enantioselective dearomatization.

Proposed Catalytic Cycle with Copper

The proposed mechanism involves the formation of a chiral copper-Grignard complex, which then delivers the alkyl group to the N-acylpyridinium ion in an enantioselective manner.

Copper_Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle Cu_Complex Chiral Cu(I) Complex Cu_Alkyl Chiral Cu(I)-Alkyl Complex Cu_Complex->Cu_Alkyl Transmetalation Grignard R-MgBr Grignard->Cu_Alkyl Product_Complex Product-Copper Complex Cu_Alkyl->Product_Complex Nucleophilic Addition Pyridinium N-Acylpyridinium Ion Pyridinium->Product_Complex Product_Complex->Cu_Complex Catalyst Regeneration Product Chiral Dihydropyridone Product_Complex->Product Product Release

Caption: Proposed catalytic cycle for the copper-catalyzed dearomatization.

Discussion on this compound

While specific catalytic data for this compound is not as extensively reported as for its methoxy (B1213986) counterpart, its mechanism of action is expected to be virtually identical. The electronic effect of the ethoxy group is very similar to that of the methoxy group, both being strong electron-donating groups through resonance. This enhances the nucleophilicity of the pyridine nitrogen, facilitating the initial activation step in the catalytic cycle.

Potential minor differences may arise from steric effects. The ethyl group is slightly bulkier than the methyl group, which could subtly influence the rate of N-acylation and the stability of the resulting N-acylpyridinium salt. However, in most catalytic applications, this difference is not expected to significantly alter the overall reactivity or the mechanistic pathway. Therefore, the data and mechanisms described for 4-Methoxypyridine serve as a robust model for understanding the catalytic role of this compound.

Conclusion

This compound, as a member of the 4-alkoxypyridine class, functions as a potent nucleophilic catalyst. Its mechanism of action, analogous to the well-studied 4-Methoxypyridine, involves the formation of a highly reactive N-acylpyridinium intermediate, which facilitates acyl transfer and other nucleophilic addition reactions. The ability of 4-alkoxypyridines to participate in sophisticated, enantioselective catalytic systems highlights their importance as versatile tools in modern organic synthesis, enabling the construction of complex chiral molecules relevant to the pharmaceutical and agrochemical industries. Further research into the specific applications of this compound may reveal unique advantages in certain catalytic processes.

References

LACK OF QUANTITATIVE DATA HINDERS FULL SOLUBILITY PROFILE OF 4-ETHOXYPYRIDINE

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of available scientific literature and chemical databases reveals a significant gap in the quantitative solubility data for 4-Ethoxypyridine in common organic solvents. While its role as a versatile building block in pharmaceuticals and agrochemicals is well-documented, precise measurements of its solubility are not publicly available. This guide provides a comprehensive overview of the known physicochemical properties of this compound and presents detailed, standardized experimental protocols to enable researchers and drug development professionals to determine its solubility in various organic solvents.

Physicochemical Properties of this compound

A compilation of the available physical and chemical properties of this compound is presented below. This data is essential for understanding its general behavior and for designing appropriate solubility studies.

PropertyValueReference
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1][2]
Boiling Point 188.2 °C at 760 mmHg[1]
Density 1 g/cm³[1]
Flash Point 67.1 °C[1]
Refractive Index 1.49[1]
pKa 6.67 (+1) at 25°C[1]
Appearance Colorless liquid[1]

Qualitative Solubility Profile

Based on the structural similarity of this compound to pyridine (B92270) and other related compounds, a qualitative assessment of its solubility can be inferred. Pyridine itself is miscible with a wide range of solvents, including water, ethanol, ether, and chloroform, owing to its polar nature. The ethoxy group in this compound introduces a slightly more hydrophobic character compared to pyridine. Therefore, it is expected to be soluble in many common polar and non-polar organic solvents. However, the degree of solubility in each solvent needs to be determined experimentally.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of a compound like this compound are detailed below: the Gravimetric Method and UV-Vis Spectroscopy.

Gravimetric Method

This method directly measures the mass of the solute that dissolves in a given volume of solvent to form a saturated solution. It is a fundamental and highly accurate technique.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Conical flasks with stoppers

  • Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

  • Pre-weighed vials

  • Oven or rotary evaporator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to a few days, and preliminary studies may be needed to determine the equilibrium time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a pre-conditioned syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent completely. This can be achieved by placing the vial in an oven at a temperature below the boiling point of this compound or by using a rotary evaporator.

    • Once all the solvent has been removed, cool the vial in a desiccator to room temperature and weigh it again.

Calculation:

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of filtered solution (mL)] x 100

UV-Vis Spectroscopy Method

This method is suitable if this compound exhibits absorbance in the ultraviolet-visible range and the chosen solvent is transparent in that region. It is a sensitive and rapid technique.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Organic solvent of interest (spectroscopic grade)

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

    • Perform a series of dilutions to create several standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • Withdraw a known volume of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

Calculation:

  • Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

experimental_workflow start Start prep_solution Prepare Supersaturated Solution start->prep_solution equilibration Equilibration at Constant Temperature prep_solution->equilibration filtration Filtration of Supernatant equilibration->filtration analysis_choice Analysis Method filtration->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric uv_vis UV-Vis Spectroscopy analysis_choice->uv_vis Spectroscopic evaporation Solvent Evaporation gravimetric->evaporation calibration Prepare Calibration Curve uv_vis->calibration weighing Weigh Residue evaporation->weighing calculation Calculate Solubility weighing->calculation measurement Measure Absorbance calibration->measurement measurement->calculation end End calculation->end

Caption: General workflow for determining the solubility of this compound.

References

Thermo-stability and Degradation Profile of 4-Ethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxypyridine is a substituted pyridine (B92270) derivative with potential applications in pharmaceutical and materials science. Understanding its thermal stability and degradation profile is crucial for determining its shelf-life, processing conditions, and potential degradation products that may affect its efficacy and safety. This technical guide provides an in-depth overview of the known physical properties of this compound and its analogues, a hypothesized thermal degradation pathway in the absence of direct experimental data, and detailed experimental protocols for assessing its thermal properties.

Physical and Chemical Properties

PropertyThis compound4-Methoxypyridine
Molecular Formula C₇H₉NOC₆H₇NO
Molecular Weight 123.15 g/mol 109.13 g/mol
Boiling Point 188.2°C at 760 mmHg[1]108-111°C at 65 mmHg
Density 0.999 g/cm³[1]1.075 g/mL at 25°C
Flash Point 67.1°C[1]74°C (closed cup)
Refractive Index 1.491.516 (at 20°C)

Hypothesized Thermal Degradation Profile

In the absence of specific experimental data for this compound, a plausible degradation pathway can be postulated based on the known thermal decomposition of pyridine and the chemical reactivity of the ethoxy substituent. The pyrolysis of pyridine is a complex process known to proceed through radical mechanisms involving C-H bond cleavage and subsequent ring opening. The major products typically include hydrogen, acetylene, and hydrogen cyanide.

For this compound, the ether linkage presents a likely site for initial thermal cleavage. Two primary pathways are hypothesized:

  • Homolytic cleavage of the O-C₂H₅ bond: This would generate a 4-pyridyloxy radical and an ethyl radical. The highly reactive 4-pyridyloxy radical could undergo further rearrangement and fragmentation of the pyridine ring. The ethyl radical could lead to the formation of ethane (B1197151) and ethene.

  • Homolytic cleavage of the Pyridine-O bond: This would result in a 4-pyridyl radical and an ethoxy radical. The 4-pyridyl radical is a key intermediate in the thermal decomposition of pyridine itself and would likely lead to ring fragmentation. The ethoxy radical can decompose to form acetaldehyde, which can further break down into methane (B114726) and carbon monoxide.

The final degradation products are expected to be a complex mixture of smaller volatile molecules.

Hypothesized Degradation Pathway of this compound cluster_path1 Pathway 1: O-C2H5 Cleavage cluster_path2 Pathway 2: Pyridine-O Cleavage This compound This compound Heat Heat 4-Pyridyloxy_Radical 4-Pyridyloxy_Radical Heat->4-Pyridyloxy_Radical Homolytic Cleavage Ethyl_Radical Ethyl_Radical Heat->Ethyl_Radical 4-Pyridyl_Radical 4-Pyridyl_Radical Heat->4-Pyridyl_Radical Homolytic Cleavage Ethoxy_Radical Ethoxy_Radical Heat->Ethoxy_Radical Ring_Fragmentation_Products_1 Ring Fragmentation (HCN, Acetylene, etc.) 4-Pyridyloxy_Radical->Ring_Fragmentation_Products_1 Ethene_Ethane Ethene, Ethane Ethyl_Radical->Ethene_Ethane Ring_Fragmentation_Products_2 Ring Fragmentation (HCN, Acetylene, etc.) 4-Pyridyl_Radical->Ring_Fragmentation_Products_2 Acetaldehyde Acetaldehyde Ethoxy_Radical->Acetaldehyde Methane_CO Methane, CO Acetaldehyde->Methane_CO

A hypothesized thermal degradation pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermo-stability and degradation profile of this compound, a series of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and kinetics of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Experimental Conditions:

    • Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 600°C).

  • Data Analysis: The change in mass of the sample is recorded as a function of temperature. The onset temperature of mass loss is considered the decomposition temperature. The resulting data can be used to determine the kinetics of the decomposition reaction.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of This compound place Place in TGA crucible weigh->place load Load crucible into TGA place->load program Set Temperature Program (e.g., 10°C/min to 600°C) load->program atmosphere Set Inert Atmosphere (N2 or Ar) program->atmosphere run Run Analysis atmosphere->run record Record Mass Loss vs. Temperature run->record determine Determine Onset of Decomposition record->determine kinetics Calculate Decomposition Kinetics determine->kinetics

A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To determine the boiling point, melting point (if applicable), and enthalpy of transitions of this compound.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrumentation: A differential scanning calorimeter is used.

  • Experimental Conditions:

    • Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

    • Temperature Program: The sample and reference are heated at a controlled rate (e.g., 10°C/min) over a specified temperature range.

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic events, such as melting and boiling, are observed as peaks in the DSC thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of This compound seal Hermetically seal in -aluminum pan weigh->seal load Load sample and reference -pans into DSC seal->load program Set Temperature Program (e.g., 10°C/min) load->program run Run Analysis program->run record Record Heat Flow vs. Temperature run->record identify Identify Endothermic/ Exothermic Peaks record->identify determine Determine Transition Temperatures and Enthalpies identify->determine

A typical experimental workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the degradation products of this compound.

Methodology:

  • Sample Preparation: A very small amount of this compound (in the microgram range) is loaded into a pyrolysis sample holder.

  • Instrumentation: A pyrolyzer is coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Experimental Conditions:

    • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-1000°C) in an inert atmosphere, causing thermal decomposition.

    • GC Separation: The volatile degradation products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

    • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fingerprint for its identification.

  • Data Analysis: The mass spectra of the degradation products are compared to spectral libraries for identification.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently limited, this guide provides a framework for understanding its potential behavior. Based on the known properties of related compounds and general principles of thermal decomposition, it is hypothesized that the degradation of this compound proceeds via cleavage of the ether linkage, followed by fragmentation of the pyridine ring to produce a variety of small volatile molecules. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the necessary empirical data to validate and expand upon this hypothesized degradation profile. Such studies are essential for the safe and effective application of this compound in drug development and other scientific fields.

References

Early-Stage Research and Applications of 4-Ethoxypyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-ethoxypyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of early-stage research involving this compound derivatives, with a focus on their synthesis, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals due to their ability to engage in various biological interactions and their favorable pharmacokinetic profiles. The introduction of an ethoxy group at the 4-position of the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable starting point for the design and synthesis of novel therapeutic agents. Early-stage research has highlighted the potential of this compound derivatives in oncology and inflammatory diseases, primarily through their action as kinase inhibitors. This guide will delve into the synthesis of these compounds and the experimental validation of their biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 4-position of the pyridine ring with an ethoxide ion.

General Synthesis Protocol: Nucleophilic Aromatic Substitution

A widely used method for the synthesis of 4-alkoxypyridines, including this compound, involves the reaction of 4-chloropyridine (B1293800) hydrochloride with the corresponding alcohol in the presence of a base.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-chloropyridine hydrochloride in an excess of ethanol (B145695), which acts as both the reactant and the solvent.

  • Base Addition: To the solution, add a strong base such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) portion-wise while stirring. The base is crucial for deprotonating the ethanol to form the ethoxide nucleophile and to neutralize the HCl.

  • Reaction Condition: The reaction mixture is typically heated under reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure this compound derivative.

Biological Activities and Therapeutic Potential

Early-stage research has primarily focused on the anticancer and anti-inflammatory activities of this compound derivatives.

Anticancer Activity: Kinase Inhibition

A significant number of this compound derivatives have been investigated as inhibitors of various protein kinases that are often dysregulated in cancer. Key targets include PIM-1, MARK4, c-Met, and Flt-3 kinases.

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers.

// Nodes Cytokines [label="Cytokines (e.g., IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_5 [label="STAT3/5", fillcolor="#FBBC05", fontcolor="#202124"]; PIM1 [label="PIM-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BAD [label="Bad", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Inhibition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival & Proliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Ethoxypyridine [label="this compound\nDerivative", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=invhouse];

// Edges Cytokines -> JAK [label=" activates"]; JAK -> STAT3_5 [label=" phosphorylates"]; STAT3_5 -> PIM1 [label=" induces transcription"]; PIM1 -> BAD [label=" phosphorylates (inactivates)"]; BAD -> Apoptosis [style=dashed, arrowhead=tee, label=" promotes"]; PIM1 -> Cell_Survival; PIM1 -> NFkB [label=" activates"]; NFkB -> PIM1 [label=" positive feedback"]; Ethoxypyridine -> PIM1 [arrowhead=tee, color="#EA4335", style=bold, label=" inhibits"]; } PIM-1 Signaling Pathway Inhibition.

Microtubule Affinity Regulating Kinase 4 (MARK4) is implicated in cell cycle regulation and microtubule dynamics, and its overexpression is linked to several cancers.

// Nodes MARK4 [label="MARK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MST_SAV [label="MST/SAV Complex", fillcolor="#FBBC05", fontcolor="#202124"]; LATS [label="LATS", fillcolor="#FBBC05", fontcolor="#202124"]; YAP_TAZ [label="YAP/TAZ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene Expression\n(Proliferation, Migration)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ethoxypyridine [label="this compound\nDerivative", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=invhouse];

// Edges MARK4 -> MST_SAV [arrowhead=tee, label=" inhibits"]; MST_SAV -> LATS [label=" activates"]; LATS -> YAP_TAZ [arrowhead=tee, label=" phosphorylates (inactivates)"]; YAP_TAZ -> Gene_Expression [label=" promotes"]; Ethoxypyridine -> MARK4 [arrowhead=tee, color="#EA4335", style=bold, label=" inhibits"]; } MARK4 Signaling Pathway Inhibition.

c-Met and Flt-3 are receptor tyrosine kinases that, when aberrantly activated, drive tumor growth, proliferation, and angiogenesis.

// Nodes HGF [label="HGF / FLT3L", fillcolor="#F1F3F4", fontcolor="#202124"]; cMet_Flt3 [label="c-Met / Flt-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation & Angiogenesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ethoxypyridine [label="this compound\nDerivative", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=invhouse];

// Edges HGF -> cMet_Flt3 [label=" binds & activates"]; cMet_Flt3 -> PI3K; cMet_Flt3 -> RAS; PI3K -> AKT; AKT -> Cell_Survival; RAS -> RAF -> MEK -> ERK; ERK -> Proliferation; Ethoxypyridine -> cMet_Flt3 [arrowhead=tee, color="#EA4335", style=bold, label=" inhibits"]; } c-Met/Flt-3 Signaling Pathway Inhibition.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated significant anti-inflammatory properties. One notable example is 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone.[1] The anti-inflammatory effects of these compounds are often evaluated using in vivo models such as carrageenan-induced paw edema in rats. The mechanism is thought to be related to the inhibition of inflammatory mediators.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound and related pyridine derivatives.

Table 1: Anticancer and Kinase Inhibitory Activities

Compound IDTargetAssayIC50Cell LineReference
Compound 12 PIM-1Kinase Assay14.3 nM-[2]
Compound 11 -MTT Assay0.73 µMMCF-7[2]
Compound 12 -MTT Assay0.5 µMMCF-7[2]
H4 MARK4Enzyme Inhibition--[3]
H19 MARK4Enzyme Inhibition--[3]
H4 -MTT Assay27.39 µMMCF-7[3]
H19 -MTT Assay34.37 µMMCF-7[3]
Analogue 39 Flt-3Kinase Assay2.18 nM-[4]
Analogue 39 c-MetKinase Assay2.61 nM-[4]

Table 2: Anti-inflammatory Activity

Compound IDModelDosageInhibition of Edema (%)Reference DrugReference
Compound A Carrageenan-induced paw edema20 mg/kg67%Indomethacin (10 mg/kg, 60%)
Compound B Carrageenan-induced paw edema400 mg/kgSignificantIndomethacin
Compound C Carrageenan-induced paw edema200 mg/kgSignificantIndomethacin

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the IC50 value of a compound against a target kinase.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Kinase, Substrate, ATP,\nTest Compound)"]; Reaction_Setup [label="Reaction Setup in\n384-well Plate"]; Incubation1 [label="Incubate at RT\n(60-120 min)"]; Stop_Reaction [label="Stop Reaction &\nDeplete ATP\n(ADP-Glo™ Reagent)"]; Incubation2 [label="Incubate at RT\n(40 min)"]; Generate_Signal [label="Generate Luminescent\nSignal (Kinase\nDetection Reagent)"]; Incubation3 [label="Incubate at RT\n(30 min)"]; Data_Acquisition [label="Measure Luminescence"]; Data_Analysis [label="Data Analysis\n(Calculate % Inhibition, IC50)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Reaction_Setup; Reaction_Setup -> Incubation1; Incubation1 -> Stop_Reaction; Stop_Reaction -> Incubation2; Incubation2 -> Generate_Signal; Generate_Signal -> Incubation3; Incubation3 -> Data_Acquisition; Data_Acquisition -> Data_Analysis; Data_Analysis -> End; } Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[5]

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in\n96-well Plate"]; Incubate_Attach [label="Incubate for Cell\nAttachment (24h)"]; Add_Compound [label="Add Serial Dilutions\nof Test Compound"]; Incubate_Treat [label="Incubate for\nTreatment (24-72h)"]; Add_MTT [label="Add MTT Reagent"]; Incubate_Formazan [label="Incubate for Formazan (B1609692)\nFormation (2-4h)"]; Solubilize [label="Solubilize Formazan\nCrystals (DMSO/SDS)"]; Measure_Absorbance [label="Measure Absorbance\n(570 nm)"]; Calculate_Viability [label="Calculate Cell Viability\nand IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_Attach; Incubate_Attach -> Add_Compound; Add_Compound -> Incubate_Treat; Incubate_Treat -> Add_MTT; Add_MTT -> Incubate_Formazan; Incubate_Formazan -> Solubilize; Solubilize -> Measure_Absorbance; Measure_Absorbance -> Calculate_Viability; Calculate_Viability -> End; } General Workflow for the MTT Assay.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should typically not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Animal_Acclimatization [label="Acclimatize Rats"]; Baseline_Measurement [label="Measure Baseline\nPaw Volume"]; Administer_Compound [label="Administer Test Compound\nor Vehicle (i.p.)"]; Induce_Inflammation [label="Inject Carrageenan into\nHind Paw (subplantar)"]; Measure_Edema [label="Measure Paw Volume at\nTime Intervals (1-5h)"]; Calculate_Inhibition [label="Calculate % Inhibition\nof Edema"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Animal_Acclimatization; Animal_Acclimatization -> Baseline_Measurement; Baseline_Measurement -> Administer_Compound; Administer_Compound -> Induce_Inflammation [label="30 min post-treatment"]; Induce_Inflammation -> Measure_Edema; Measure_Edema -> Calculate_Inhibition; Calculate_Inhibition -> End; } Workflow for Carrageenan-Induced Paw Edema Assay.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in saline)

  • Test compound

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are divided into groups (e.g., vehicle control, reference drug, and test compound groups). The test compound, reference drug, or vehicle is administered, typically intraperitoneally (i.p.), 30 minutes before the carrageenan injection.[8]

  • Induction of Edema: Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[1][2][8]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[8]

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The data presented in this guide highlight their potential as potent kinase inhibitors and anti-inflammatory agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers to further explore the structure-activity relationships and mechanisms of action of this important class of compounds. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for 4-Ethoxypyridine as a Ligand in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the use of 4-ethoxypyridine as a potential ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While specific literature on this compound as a standalone ligand is not extensively available, this protocol is based on established methodologies for Suzuki-Miyaura couplings and the known behavior of pyridine (B92270) derivatives as ligands in palladium catalysis.[1][2][3] The electron-donating nature of the ethoxy group at the 4-position is expected to influence the electronic properties of the palladium center, potentially impacting catalytic activity.[1] These application notes offer a comprehensive starting point for researchers interested in exploring the utility of this compound and similar pyridine-based ligands in organic synthesis, particularly for the formation of biaryl and heteroaryl structures prevalent in medicinal chemistry.[4][5][6]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[6] This reaction is widely employed in the pharmaceutical industry for the synthesis of complex organic molecules and active pharmaceutical ingredients. The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst system, which comprises a palladium precursor and a ligand.

While phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are commonly employed, there is growing interest in the development of alternative ligand systems. Pyridine derivatives have been investigated as ligands in various palladium-catalyzed reactions.[1][2][3] The nitrogen atom of the pyridine ring can coordinate to the palladium center, and substituents on the pyridine ring can modulate the electronic and steric properties of the catalyst. This compound, with its electron-donating ethoxy group, is a readily available and inexpensive potential ligand that may offer advantages in certain Suzuki-Miyaura coupling applications.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organohalide (Ar¹-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, an organoboron reagent (Ar²-B(OH)₂) undergoes transmetalation with the Pd(II) complex, where the organic group from the boron reagent replaces the halide on the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar¹-Ar²) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The role of a ligand, such as this compound, is to stabilize the palladium catalyst, influence its reactivity, and prevent its precipitation as palladium black.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be of high purity and degassed prior to use to remove dissolved oxygen, which can deactivate the catalyst.

  • Aryl halides and boronic acids should be of high purity.

Representative Protocol for Suzuki-Miyaura Coupling using this compound as a Ligand:

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid. The conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Add this compound (0.08 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following tables summarize typical reaction parameters and expected yields for Suzuki-Miyaura coupling reactions using pyridine-based ligands. These are generalized values and actual results may vary depending on the specific substrates and optimized conditions.

Table 1: General Reaction Parameters

ParameterValue/Range
Aryl Halide 1.0 equiv
Arylboronic Acid 1.1 - 1.5 equiv
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃
Catalyst Loading 1 - 5 mol%
Ligand This compound
Ligand Loading 2 - 10 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Base Equivalents 2.0 - 3.0 equiv
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80 - 120 °C
Reaction Time 2 - 24 h

Table 2: Representative Suzuki Coupling Reactions with Pyridine-based Systems

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl85-95
21-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl90-98
34-Bromotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl88-96
42-BromopyridinePhenylboronic acid2-Phenylpyridine75-85

Yields are based on generalized data for Suzuki couplings and are illustrative. Actual yields with this compound as a ligand would require experimental validation.

Mandatory Visualization

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar¹-X) pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation (Ar²-B(OH)₂) pd2_trans->pd0 Reductive Elimination (Ar¹-Ar²) product Biaryl Product (Ar¹-Ar²) aryl_halide Aryl Halide (Ar¹-X) boronic_acid Arylboronic Acid (Ar²-B(OH)₂) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Ligand, Base) inert_atm Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert_atm solvent_add Solvent Addition (Degassed Solvent) inert_atm->solvent_add reaction Reaction (Heating and Stirring) solvent_add->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application of 4-Ethoxypyridine in Medicinal Chemistry Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-ethoxypyridine moiety is a valuable scaffold in modern medicinal chemistry, frequently incorporated into the design of targeted therapies, particularly kinase inhibitors. Its presence can significantly influence a compound's pharmacological profile, contributing to enhanced potency, selectivity, and favorable pharmacokinetic properties such as improved solubility. This document provides detailed application notes on the utility of the this compound scaffold, alongside experimental protocols for the synthesis and evaluation of such compounds.

Application Notes

The pyridine (B92270) ring is a privileged structure in drug discovery, and its substitution pattern allows for fine-tuning of a molecule's properties. The 4-ethoxy group, in particular, offers several advantages:

  • Improved Solubility: The ether linkage and the terminal ethyl group can enhance the aqueous solubility of a drug candidate, which is a critical factor for oral bioavailability.

  • Enhanced Potency and Selectivity: The ethoxy group can engage in specific hydrogen bonding interactions within the target protein's active site, leading to increased potency and selectivity for the intended target over other related proteins. For instance, in the context of kinase inhibitors, the this compound moiety can form crucial interactions with the hinge region of the kinase domain.

  • Metabolic Stability: The ether linkage in this compound is generally more stable to metabolic degradation compared to other functional groups, potentially leading to a longer half-life in vivo.

  • Scaffold for Further Functionalization: The pyridine ring can be further modified at other positions to optimize the structure-activity relationship (SAR) and address potential liabilities.

The this compound scaffold has been successfully incorporated into several clinical and preclinical drug candidates targeting a range of protein kinases involved in cancer and inflammatory diseases. Notable examples include inhibitors of c-Met, p38 MAP kinase, and VEGFR-2.

Quantitative Data Summary

The following tables summarize the biological activity and pharmacokinetic parameters of representative compounds incorporating the this compound scaffold.

Table 1: In Vitro Biological Activity of Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell-Based Assay IC₅₀ (nM)Reference
BMS-777607 c-Met3.9-[1](--INVALID-LINK--)
PH-797804 p38α265.9 (LPS-induced TNF-α production in U937 cells)[2](--INVALID-LINK--)
p38βKᵢ = 40-[2](--INVALID-LINK--)
VEGFR-2 Inhibitor (Example) VEGFR-21550 (HUVEC proliferation)Fictional, for illustrative purposes

Table 2: Pharmacokinetic Parameters of Representative Compounds

Compound IDAnimal ModelRoute of AdministrationT₁₂ (h)Cₘₐₓ (ng/mL)Bioavailability (%)Reference
PH-797804 RatOral--Good[3](--INVALID-LINK--)
DogOral--Good[3](--INVALID-LINK--)
MonkeyOral--Good[3](--INVALID-LINK--)

Signaling Pathways and Experimental Workflows

To visualize the context in which this compound-containing inhibitors function and the processes for their evaluation, the following diagrams are provided.

Signaling_Pathway_Met cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS activates PI3K PI3K cMet->PI3K activates STAT3 STAT3 cMet->STAT3 activates BMS777607 BMS-777607 (this compound Scaffold) BMS777607->cMet inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

c-Met Signaling Pathway Inhibition

Signaling_Pathway_p38 cluster_downstream Downstream Effectors Stress Stress Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 ATF2 ATF2 p38_MAPK->ATF2 HSP27 HSP27 p38_MAPK->HSP27 PH797804 PH-797804 (this compound Scaffold) PH797804->p38_MAPK inhibits Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammation ATF2->Inflammation

p38 MAP Kinase Signaling Pathway Inhibition

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 4-chloropyridine) Intermediate This compound Intermediate Start->Intermediate Coupling Coupling Reactions Intermediate->Coupling Final Final Compound Coupling->Final Biochemical In Vitro Biochemical Assay (IC₅₀ Determination) Final->Biochemical Cellular Cell-Based Assay (e.g., Western Blot, Viability) Biochemical->Cellular InVivo In Vivo Model (e.g., Xenograft) Cellular->InVivo

General Experimental Workflow

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4-chloropyridine (B1293800) hydrochloride and ethanol (B145695).

Materials:

Procedure:

  • To a round-bottom flask flushed with an inert gas (e.g., argon or nitrogen), add finely divided NaOH (5 equivalents) and DMSO.

  • Add ethanol (1.2 equivalents) to the mixture.

  • Heat the mixture to 80°C with stirring.

  • Once the temperature is stable, add 4-chloropyridine hydrochloride (1 equivalent) to the reaction mixture.

  • Continue stirring at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically overnight), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a mixture of ethyl acetate and hexane.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for determining the IC₅₀ value of a this compound-containing compound against a target kinase using a luminescence-based assay (e.g., ADP-Glo™).

Materials:

  • Recombinant target kinase (e.g., c-Met, p38α, VEGFR-2)

  • Kinase substrate (specific to the target kinase)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

    • Prepare a solution of the kinase and substrate in kinase assay buffer.

    • Prepare a solution of ATP in kinase assay buffer. The final ATP concentration should ideally be at the Kₘ value for the specific kinase.

  • Kinase Reaction:

    • In a white-walled multi-well plate, add the test compound dilutions or DMSO control.

    • Add the kinase/substrate solution to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to each well.

  • Reaction Incubation and Detection:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced by following the instructions provided with the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced, which corresponds to the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Western Blot Assay for Target Inhibition

This protocol describes a method to assess the ability of a this compound-containing compound to inhibit the phosphorylation of a target kinase and its downstream substrates in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., GTL-16 for c-Met, U937 for p38)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Stimulant (e.g., HGF for c-Met, LPS for p38)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase and a downstream substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or DMSO control for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., HGF or LPS) for a short period (e.g., 15-30 minutes) to induce kinase phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for the total target kinase and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and the loading control.

    • Calculate the percentage of inhibition of phosphorylation for each concentration of the test compound compared to the stimulated DMSO control.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 4-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of substituted pyridines derived from 4-ethoxypyridine. This compound serves as a versatile starting material for the preparation of various functionalized pyridine (B92270) scaffolds, which are of significant interest in medicinal chemistry and materials science. The following sections detail two key transformations: the conversion of this compound to N-alkyl-4-pyridones and the directed ortho-lithiation for the introduction of substituents at the C-3 position.

Application Note 1: Synthesis of N-Alkyl-4-Pyridones from this compound

N-alkyl-4-pyridones are prevalent structural motifs in numerous biologically active compounds. A straightforward method for their synthesis involves the reaction of this compound with alkylating agents. This process is believed to proceed through the formation of a 4-ethoxy-N-alkylpyridinium intermediate, followed by a nucleophilic attack of the counter-ion on the ethyl group, leading to the desired N-alkyl-4-pyridone. The presence of a solvent and electron-withdrawing groups on the pyridine ring can facilitate this conversion.[1][2]

Experimental Protocol: Conversion of this compound to N-Ethyl-4-pyridone

This protocol is adapted from the analogous reaction with 4-methoxypyridine (B45360) and is expected to provide similar results.[1][2]

Materials:

  • This compound

  • Iodoethane (B44018)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Hexanes

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add iodoethane (1.2 mmol).

  • Stir the reaction mixture at reflux for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-ethyl-4-pyridone.

Quantitative Data

The following table summarizes the expected yields for the conversion of substituted 4-ethoxypyridines to the corresponding N-ethyl-4-pyridones, based on data from analogous reactions with 4-methoxypyridine.[1][2]

Starting MaterialProductExpected Yield (%)
This compoundN-Ethyl-4-pyridone~85
3-Bromo-4-ethoxypyridine3-Bromo-N-ethyl-4-pyridone~90
3,5-Dibromo-4-ethoxypyridine3,5-Dibromo-N-ethyl-4-pyridone~95

Reaction Pathway

reaction_pathway_pyridone Start This compound Intermediate 4-Ethoxy-N-ethylpyridinium Iodide Start->Intermediate Iodoethane, DMF, Reflux Product N-Ethyl-4-pyridone Intermediate->Product Rearrangement

Caption: Conversion of this compound to N-Ethyl-4-pyridone.

Application Note 2: Directed ortho-Lithiation of this compound for C-3 Functionalization

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The ethoxy group at the C-4 position of the pyridine ring can direct lithiation to the adjacent C-3 position. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. This method provides a versatile entry into 3-substituted 4-ethoxypyridines.[3]

Experimental Protocol: Directed ortho-Lithiation and Silylation of this compound

This protocol is based on the established procedure for the lithiation of 4-methoxypyridine.[3]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Trimethylsilyl (B98337) chloride (TMSCl)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous THF (20 mL) to the flask, followed by this compound (1.0 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, e.g., 2.5 M solution in hexanes) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-trimethylsilyl-4-ethoxypyridine.

Quantitative Data

The following table provides expected yields for the C-3 functionalization of this compound with various electrophiles, based on the results obtained with 4-methoxypyridine.[3]

ElectrophileProductExpected Yield (%)
Trimethylsilyl chloride (TMSCl)3-Trimethylsilyl-4-ethoxypyridine~80-90
Dimethylformamide (DMF)4-Ethoxy-3-pyridinecarboxaldehyde~70-80
Iodine (I₂)3-Iodo-4-ethoxypyridine~75-85
Benzaldehyde(4-Ethoxypyridin-3-yl)(phenyl)methanol~60-70

Experimental Workflow

workflow_lithiation cluster_prep Reaction Setup cluster_reaction Lithiation and Quenching cluster_workup Workup and Purification A Dry glassware under vacuum B Introduce inert atmosphere A->B C Add anhydrous THF and this compound B->C D Cool to -78 °C C->D E Add n-BuLi dropwise D->E F Stir for 1 hour at -78 °C E->F G Add electrophile (e.g., TMSCl) F->G H Warm to room temperature G->H I Quench with aq. NH4Cl H->I J Extract with diethyl ether I->J K Dry and concentrate J->K L Purify by column chromatography K->L

Caption: Workflow for directed ortho-lithiation of this compound.

Conclusion

The protocols described herein provide reliable methods for the synthesis of N-alkyl-4-pyridones and 3-substituted-4-ethoxypyridines from this compound. These transformations offer access to a diverse range of substituted pyridine derivatives that are valuable intermediates for drug discovery and development. The provided data, extrapolated from closely related 4-methoxy analogs, should serve as a useful guide for researchers in planning their synthetic routes. Further optimization of reaction conditions may be necessary for specific substrates and electrophiles.

References

4-Ethoxypyridine: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxypyridine is a heterocyclic organic compound that serves as a versatile reagent and building block in organic synthesis.[1] Its unique electronic properties, stemming from the electron-donating ethoxy group at the 4-position of the pyridine (B92270) ring, render it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] This document provides an overview of the applications of this compound and related 4-alkoxypyridines as reagents, along with detailed protocols for representative reactions. While specific examples detailing this compound as a reagent are limited in publicly available literature, the reactivity of the closely related 4-methoxypyridine (B45360) provides valuable insights and analogous applications. The protocols provided herein are based on reactions reported for 4-methoxypyridine and should be considered as a starting point for optimization when using this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
Boiling Point 188.2 °C at 760 mmHg
Flash Point 67.1 °C
Density 1 g/cm³
pKa (of conjugate acid) 6.67

Applications in Organic Synthesis

This compound and its analogs are utilized in a variety of organic transformations, primarily leveraging the nucleophilicity of the pyridine nitrogen and the electron-donating nature of the alkoxy group.

As a Nucleophilic Catalyst in Acylation Reactions

4-Alkoxypyridines, like the well-studied 4-dimethylaminopyridine (B28879) (DMAP), can act as highly effective nucleophilic catalysts for acylation reactions of alcohols, amines, and other nucleophiles. The catalytic cycle involves the initial reaction of the pyridine with an acylating agent (e.g., an acid anhydride (B1165640) or acid chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the nucleophile, regenerating the catalyst and yielding the acylated product. The electron-donating alkoxy group enhances the nucleophilicity of the pyridine nitrogen, making it a more potent catalyst than pyridine itself.

Experimental Protocols

The following protocols are adapted from literature procedures for the closely related 4-methoxypyridine and serve as a guide for the use of this compound as a reagent. Optimization of reaction conditions may be necessary.

Protocol 1: Synthesis of 4-Alkoxypyridines

This protocol describes a general method for the synthesis of 4-alkoxypyridines from 4-chloropyridine (B1293800) hydrochloride and the corresponding alcohol.

Reaction Scheme:

Materials:

Procedure:

  • To a dry 100 mL round-bottom flask flushed with argon, add finely divided sodium hydroxide (2.00 g, 50.0 mmol), ethanol (10.0 mmol), and DMSO (12 mL).

  • Heat the mixture with stirring to 80 °C under an argon atmosphere.

  • Add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol) to the reaction mixture, followed by a rinse with DMSO (8 mL).

  • After approximately 30 minutes, add an additional portion of 4-chloropyridine hydrochloride (0.300 g, 2.0 mmol).

  • Continue stirring and heating the reaction overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Expected Yield: Typical yields for this reaction with various alcohols are in the range of 75-80%.

Diagrams

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_flask Dry 100 mL round-bottom flask add_reagents Add NaOH, Ethanol, and DMSO setup_flask->add_reagents heat_stir Heat to 80°C with stirring under Argon add_reagents->heat_stir add_chloro Add 4-Chloropyridine HCl heat_stir->add_chloro add_more_chloro Add additional 4-Chloropyridine HCl after 30 min add_chloro->add_more_chloro react_overnight Stir and heat overnight add_more_chloro->react_overnight cool_quench Cool and quench with water react_overnight->cool_quench extract Extract with Ethyl Acetate cool_quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

catalytic_cycle Catalytic Cycle of 4-Alkoxypyridine in Acylation catalyst 4-Alkoxypyridine intermediate N-Acylpyridinium Salt (Highly Reactive) catalyst->intermediate + Acylating Agent acyl_source Acylating Agent (e.g., Ac₂O, AcCl) product Acylated Product intermediate->product + Nucleophile byproduct Byproduct intermediate->byproduct + Nucleophile nucleophile Nucleophile (e.g., R-OH, R-NH₂) product->catalyst - Catalyst (regenerated)

Caption: Nucleophilic catalysis by 4-alkoxypyridine.

References

Application Notes and Protocols for High-Throughput Screening with 4-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting a high-throughput screening (HTS) campaign to identify and characterize the biological activity of 4-Ethoxypyridine. As the specific biological target of this compound is not extensively documented, this guide will focus on a rational screening approach targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many diseases, including cancer.[1][2][3] Pyridine derivatives are a well-established class of kinase inhibitors, making the PI3K/AKT/mTOR pathway a highly relevant target for this screening campaign.

The protocols provided herein cover a primary biochemical screen to identify direct inhibitors of PI3Kα, a key isoform in the pathway, followed by secondary cell-based assays to confirm on-target activity and assess the cellular consequences of inhibition.

Target Pathway: PI3K/AKT/mTOR Signaling

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade.[1][2] Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT.[4] Activated AKT then phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1).[4] This cascade ultimately promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[3][5]

PI3K_AKT_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates growth_factor Growth Factor growth_factor->receptor Binds pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylates akt AKT pip3->akt Activates pten PTEN pten->pip3 Dephosphorylates mtorc1 mTORC1 akt->mtorc1 Activates downstream Cell Growth, Proliferation, Survival mtorc1->downstream Promotes ethoxypyridine This compound (Hypothesized Inhibitor) ethoxypyridine->pi3k Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

High-Throughput Screening Workflow

A typical HTS campaign for identifying inhibitors like this compound follows a multi-stage process to efficiently screen large compound libraries and validate promising hits.[2][6] The workflow progresses from a high-throughput primary screen to more complex secondary and counter-assays to confirm activity, determine potency, and assess cellular effects.[2][6]

HTS_Workflow start Start: this compound Library primary_screen Primary Screen: Biochemical PI3Kα Assay (e.g., ADP-Glo) start->primary_screen hit_id Hit Identification (% Inhibition) primary_screen->hit_id dose_response Dose-Response Analysis: IC50 Determination hit_id->dose_response Active Compounds secondary_screen Secondary Screen (Cell-based): p-AKT Western Blot or In-Cell Western dose_response->secondary_screen confirmation Hit Confirmation secondary_screen->confirmation cytotoxicity Cytotoxicity/Viability Assay (e.g., CellTiter-Glo) confirmation->cytotoxicity Confirmed Hits apoptosis Apoptosis Assay (e.g., Annexin V Staining) confirmation->apoptosis lead_opt Lead Optimization cytotoxicity->lead_opt apoptosis->lead_opt

References

Application Notes and Protocols for the Use of 4-Ethoxypyridine in the Development of Novel APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxypyridine is a versatile heterocyclic building block with significant potential in the development of novel active pharmaceutical ingredients (APIs). Its pyridine (B92270) core, a privileged scaffold in medicinal chemistry, combined with the modulatory effects of the 4-ethoxy group, allows for the synthesis of compounds with diverse pharmacological activities. The ethoxy group can enhance metabolic stability, improve cell permeability, and influence ligand-receptor interactions, making it a valuable substituent in drug design.

These application notes provide detailed protocols for the synthesis of this compound and its utilization in the preparation of a notable anti-inflammatory agent, Emorfazone. Additionally, we explore its application in the synthesis of kinase inhibitors, highlighting its role in generating libraries of compounds for drug discovery.

I. Synthesis of this compound: A Key Building Block

This compound can be efficiently synthesized via a Williamson ether synthesis from the readily available 4-hydroxypyridine (B47283). This method provides a reliable route to obtaining the foundational building block for further API synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxypyridine

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl iodide or ethyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypyridine (1.0 eq.) and anhydrous DMF.

  • Add sodium hydroxide (1.1 eq.) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium salt of 4-hydroxypyridine.

  • Cool the reaction mixture to 0 °C and add ethyl iodide or ethyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Expected Yield: 75-85%

II. Application in the Synthesis of Emorfazone: An Anti-inflammatory API

Emorfazone, chemically known as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, is a non-steroidal anti-inflammatory drug (NSAID) marketed in Japan.[1][2] Its synthesis showcases the utility of an ethoxy-substituted heterocyclic core in developing clinically relevant APIs. The following is a plausible multi-step synthesis based on established pyridazinone chemistry.

Synthetic Workflow for Emorfazone

G cluster_0 Step 1: Pyridazinone Ring Formation cluster_1 Step 2: Nucleophilic Substitution (Ethoxy Group) cluster_2 Step 3: Nucleophilic Substitution (Morpholino Group) Mucochloric Acid Mucochloric Acid 4,5-dichloro-2-methyl-3(2H)-pyridazinone 4,5-dichloro-2-methyl-3(2H)-pyridazinone Mucochloric Acid->4,5-dichloro-2-methyl-3(2H)-pyridazinone  Methylhydrazine, heat 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone 4,5-dichloro-2-methyl-3(2H)-pyridazinone->4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone  Sodium Ethoxide, Ethanol Emorfazone Emorfazone 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone->Emorfazone  Morpholine (B109124), heat

Caption: Synthetic pathway for Emorfazone.

Experimental Protocols:

Step 1: Synthesis of 4,5-dichloro-2-methyl-3(2H)-pyridazinone

  • In a reaction vessel, dissolve mucochloric acid in a suitable solvent (e.g., water or ethanol).

  • Slowly add methylhydrazine to the solution while maintaining temperature control, as the reaction can be exothermic.[3]

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and isolate the crude product by filtration.

  • Purify the product by recrystallization to obtain 4,5-dichloro-2-methyl-3(2H)-pyridazinone.

Step 2: Synthesis of 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Dissolve 4,5-dichloro-2-methyl-3(2H)-pyridazinone in anhydrous ethanol.

  • Add the sodium ethoxide solution dropwise to the pyridazinone solution at a controlled temperature (e.g., 0-10 °C).[3]

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC or HPLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3] Purification can be achieved by column chromatography.

Step 3: Synthesis of Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone)

  • In a sealed reaction vessel, dissolve 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone in a suitable solvent (e.g., acetonitrile (B52724) or DMF).

  • Add morpholine (an excess may be used) and a non-nucleophilic base such as potassium carbonate.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete.

  • Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude Emorfazone.

  • Purify the final product by recrystallization or column chromatography.

Biological Activity of Emorfazone

Emorfazone exhibits potent analgesic and anti-inflammatory properties.[4] Its mechanism of action is believed to involve the inhibition of the release of bradykinin-like substances in inflamed tissues.[5]

Table 1: Comparative Analgesic and Anti-inflammatory Activity of Emorfazone

CompoundAnalgesic Activity (Phenylquinone Writhing Test, Mice)Anti-inflammatory Activity (Carrageenan-induced Paw Edema, Rats)Gastric Lesion Activity
Emorfazone (M73101) More potent than other NSAIDs (except aminopyrine)[4]Potent inhibitory activity[4]Much less active than phenylbutazone[4]
AminopyrineHighly potent[4]--
Phenylbutazone--Active[4]
Mepirizole---
Tiaramide---
Benzydamine---
Acetylsalicylic acid---

III. Application in the Synthesis of Kinase Inhibitors

The this compound scaffold can be incorporated into the design of various kinase inhibitors, which are a major class of targeted therapeutics, particularly in oncology. The ethoxy group can occupy hydrophobic pockets in the kinase active site and contribute to the overall binding affinity and selectivity of the inhibitor.

General Workflow for Synthesis of this compound-based Kinase Inhibitors

G cluster_0 Functionalization of this compound cluster_1 Core Assembly cluster_2 Final Derivatization This compound This compound Functionalized this compound (e.g., halogenated, aminated) Functionalized this compound (e.g., halogenated, aminated) This compound->Functionalized this compound (e.g., halogenated, aminated)  Various Reagents Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold Functionalized this compound (e.g., halogenated, aminated)->Kinase Inhibitor Scaffold  Coupling Partner, Catalyst Library of Kinase Inhibitors Library of Kinase Inhibitors Kinase Inhibitor Scaffold->Library of Kinase Inhibitors  Diverse Building Blocks

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocol: Example Synthesis of a 2-Amino-4-ethoxypyridine Derivative

This protocol describes a key step in the synthesis of a potential kinase inhibitor scaffold, where an amino group is introduced onto the this compound ring, providing a handle for further diversification.

Materials:

Procedure:

  • To a pressure vessel, add 2-chloro-4-ethoxypyridine and the chosen solvent.

  • Add the ammonia source. If using ammonium chloride, add a suitable base (e.g., potassium carbonate).

  • Seal the vessel and heat the reaction mixture to 100-150 °C for 12-24 hours.

  • Cool the reaction to room temperature and carefully vent the vessel.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-amino-4-ethoxypyridine.

This amino-substituted this compound can then be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex kinase inhibitor structures.

Signaling Pathway Example: Inhibition of Bradykinin-Mediated Inflammation

The anti-inflammatory effect of Emorfazone is linked to the inhibition of bradykinin-like substance release. Bradykinin is a potent inflammatory mediator that acts through B1 and B2 receptors, leading to downstream signaling cascades that result in vasodilation, increased vascular permeability, and pain.

G Inflammatory Stimulus Inflammatory Stimulus Kallikrein Kallikrein Inflammatory Stimulus->Kallikrein activates Bradykinin Bradykinin Kallikrein->Bradykinin cleaves Kininogen to form Kininogen Kininogen Bradykinin Receptors (B1/B2) Bradykinin Receptors (B1/B2) Bradykinin->Bradykinin Receptors (B1/B2) binds to Inflammatory Response Inflammatory Response Bradykinin Receptors (B1/B2)->Inflammatory Response triggers Emorfazone Emorfazone Emorfazone->Bradykinin inhibits release of

Caption: Inhibition of Bradykinin Pathway by Emorfazone.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the anti-inflammatory drug Emorfazone and its potential for creating libraries of kinase inhibitors demonstrate its utility in developing novel APIs. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in their drug discovery and development programs.

References

Application Notes and Protocols for Scalable Synthesis of 4-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the scalable synthesis of 4-Ethoxypyridine, a key intermediate in the pharmaceutical and chemical industries. Three primary synthetic routes are presented: a modified Williamson ether synthesis, a classical Williamson ether synthesis, and a phase-transfer catalyzed approach. Each method is evaluated for its potential for scale-up, considering factors such as yield, reaction conditions, and reagent cost and availability. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to aid researchers, scientists, and drug development professionals in the efficient production of this compound.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of various pharmaceutical agents and functional materials. As the demand for such compounds grows, the need for robust, efficient, and scalable synthetic methods becomes paramount. This document outlines and compares three distinct methodologies for the synthesis of this compound, providing detailed protocols to facilitate their implementation in a laboratory and for potential industrial scale-up.

The methods discussed are:

  • Method 1: Modified Williamson Ether Synthesis from 4-Chloropyridine (B1293800): An efficient and practical approach utilizing 4-chloropyridine hydrochloride and ethanol (B145695) in the presence of a strong base in a polar aprotic solvent. This method is particularly amenable to scale-up due to its use of inexpensive reagents and non-anhydrous conditions.[1]

  • Method 2: Classical Williamson Ether Synthesis from 4-Hydroxypyridine (B47283): A traditional approach involving the O-alkylation of 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone) with an ethyl halide. While straightforward, this method can produce a mixture of N- and O-alkylated products, potentially complicating purification.[1]

  • Method 3: Phase-Transfer Catalyzed (PTC) Synthesis: A green and efficient alternative that facilitates the reaction between the ethoxide nucleophile and 4-chloropyridine in a biphasic system. PTC offers advantages such as the use of milder reaction conditions, reduced solvent usage, and the use of inexpensive inorganic bases.[2][3]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis methods for 4-alkoxypyridines, with a focus on conditions applicable to this compound synthesis.

ParameterMethod 1: Modified Williamson (from 4-Chloropyridine)Method 2: Classical Williamson (from 4-Hydroxypyridine)Method 3: Phase-Transfer Catalysis (from 4-Chloropyridine)
Starting Materials 4-Chloropyridine HCl, Ethanol, NaOH4-Hydroxypyridine, Ethyl Halide (e.g., Ethyl Bromide), Strong Base (e.g., NaH, K2CO3)4-Chloropyridine, Ethanol, NaOH, PTC Catalyst (e.g., TBAB)
Solvent DMSODMF, Acetonitrile, THFBiphasic: Toluene (B28343)/Water
Reaction Temperature 80 °CAmbient to Reflux70-80 °C
Reaction Time ~16 hours4-24 hours4-8 hours
Typical Yield 75-80%Variable, can be lower due to side productsPotentially high (75-80% for analogous N-alkylations)
Key Advantages High yield, uses inexpensive base, no anhydrous conditions required.Readily available starting materials."Green" method, milder conditions, high productivity, use of benign solvents.[2]
Scalability Challenges Exothermic reaction on large scale, DMSO removal.Formation of N- and O-alkylation byproducts requiring separation.Catalyst cost and recovery, optimization of agitation for mass transfer.

Signaling Pathways and Experimental Workflows

General Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

G cluster_0 Method 1 & 3: From 4-Halopyridine cluster_1 Method 2: From 4-Hydroxypyridine 4-Chloropyridine 4-Chloropyridine 4-Ethoxypyridine_1 This compound 4-Chloropyridine->4-Ethoxypyridine_1 Ethanol Ethanol Ethanol->4-Ethoxypyridine_1 Base Base (NaOH) Base->4-Ethoxypyridine_1 PTC PTC Catalyst (Optional) PTC->4-Ethoxypyridine_1 4-Hydroxypyridine 4-Hydroxypyridine 4-Ethoxypyridine_2 This compound 4-Hydroxypyridine->4-Ethoxypyridine_2 Ethyl_Halide Ethyl Halide Ethyl_Halide->4-Ethoxypyridine_2 Base_2 Base (NaH, K2CO3) Base_2->4-Ethoxypyridine_2

Caption: General synthetic pathways to this compound.

Experimental Workflow: Method 1 (Modified Williamson)

G start Start reagents Charge Flask: - Powdered NaOH - Ethanol - DMSO start->reagents heat Heat to 80 °C with stirring reagents->heat add_4cl Add 4-Chloropyridine HCl in portions heat->add_4cl react Stir overnight at 80 °C add_4cl->react quench Quench with Water react->quench extract Extract with EtOAc/Hexane quench->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Remove Solvent (Reduced Pressure) dry->evaporate purify Purify by Distillation evaporate->purify end End purify->end

Caption: Experimental workflow for the modified Williamson synthesis.

Experimental Protocols

Method 1: Modified Williamson Ether Synthesis from 4-Chloropyridine Hydrochloride

This protocol is adapted from a general procedure for the synthesis of 4-alkoxypyridines and is optimized for scalability and practicality by avoiding anhydrous conditions.[1]

Materials:

  • 4-Chloropyridine hydrochloride

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH), finely powdered

  • Dimethyl sulfoxide (B87167) (DMSO), reagent grade

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Deionized water

  • Argon or Nitrogen gas supply

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and inert gas inlet

  • Heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask flushed with argon, add finely powdered sodium hydroxide (2.00 g, 50.0 mmol).

  • Addition of Reagents: To the flask, add ethanol (0.58 mL, 10.0 mmol) followed by reagent grade DMSO (12 mL).

  • Heating: Begin stirring the mixture and heat to 80 °C under an argon atmosphere.

  • Addition of 4-Chloropyridine HCl: Once the temperature has stabilized, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol) to the reaction mixture. Rinse the funnel with an additional 8 mL of DMSO to ensure all the hydrochloride salt is transferred to the flask.

  • Second Addition: After approximately 30 minutes, add an additional portion of 4-chloropyridine hydrochloride (0.30 g, 2.0 mmol).

  • Reaction: Continue to stir the reaction mixture at 80 °C overnight (approximately 16 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Add deionized water (20 mL) to the flask to quench the reaction. c. Transfer the mixture to a separatory funnel and extract with a 1:1 mixture of EtOAc/hexane (2 x 20 mL). d. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation and Purification: a. Filter off the drying agent. b. Remove the solvent from the filtrate under reduced pressure. c. Purify the resulting crude this compound by distillation to obtain the final product.

Method 2: Classical Williamson Ether Synthesis from 4-Hydroxypyridine

This protocol represents a traditional approach to ether synthesis. Note that this method may result in the formation of N-ethyl-4-pyridone as a byproduct.

Materials:

  • 4-Hydroxypyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl bromide

  • Dimethylformamide (DMF)

  • Chloroform (B151607)

  • Deionized water

  • Round-bottom flask with condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: To a solution of 4-hydroxypyridine (0.95 g, 10.0 mmol) in DMF (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.52 g, 11.0 mmol).

  • Addition of Alkylating Agent: Add ethyl bromide (0.82 mL, 11.0 mmol) to the stirred suspension.

  • Reaction: Fit the flask with a condenser and heat the reaction mixture at 80 °C for 6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: a. Allow the reaction to cool to room temperature. b. Remove the solvent under reduced pressure. c. Take up the crude residue in chloroform (50 mL). d. Filter the mixture to remove inorganic salts.

  • Purification: a. Remove the chloroform from the filtrate under reduced pressure. b. The resulting crude product, a mixture of O- and N-alkylated pyridones, will require purification by column chromatography to isolate the desired this compound.

Method 3: Phase-Transfer Catalyzed (PTC) Synthesis

This protocol is a hypothetical scalable and green method based on the principles of phase-transfer catalysis.[2][3]

Materials:

  • 4-Chloropyridine

  • Ethanol

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium (B224687) bromide (TBAB)

  • Toluene

  • Round-bottom flask with a mechanical stirrer and condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and condenser, combine 4-chloropyridine (1.13 g, 10.0 mmol), ethanol (1.16 mL, 20.0 mmol), toluene (20 mL), and tetrabutylammonium bromide (0.32 g, 1.0 mmol, 10 mol%).

  • Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide solution (5 mL).

  • Reaction: Heat the biphasic mixture to 75 °C and maintain vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Separate the organic layer. c. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL). d. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: a. Filter to remove the drying agent. b. Remove the toluene under reduced pressure. c. Purify the crude this compound by vacuum distillation.

Conclusion

This document has detailed three distinct methods for the synthesis of this compound, each with its own set of advantages and challenges for scalability. The modified Williamson ether synthesis using 4-chloropyridine, NaOH, and DMSO offers a high-yielding and practical approach that avoids harsh, anhydrous conditions.[1] The classical Williamson ether synthesis, while conceptually simple, is hampered by the potential for byproduct formation. The phase-transfer catalyzed method presents a promising green and efficient alternative, well-suited for industrial applications due to its use of benign solvents and high productivity.[2] The choice of the optimal method will depend on the specific requirements of the production scale, cost considerations, and available equipment. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the synthesis of this important chemical intermediate.

References

Application Notes and Protocols: 4-Ethoxypyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of 4-ethoxypyridine as a key building block in the synthesis of novel agrochemicals. The inclusion of an ethoxy group at the 4-position of the pyridine (B92270) ring can significantly influence the physicochemical properties of the resulting molecules, potentially enhancing their metabolic stability, lipophilicity, and target-site interactions. This document outlines synthetic strategies, presents quantitative biological activity data for derived compounds, and provides detailed experimental protocols and workflow visualizations to guide researchers in this promising area of agrochemical development.

Application in Insecticide Synthesis

The pyridine ring is a core component of several classes of insecticides, most notably the neonicotinoids, which target the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects. The structural motif of an alkoxy-substituted pyridine, such as this compound, is crucial for the bioactivity of these compounds.

Quantitative Data: Insecticidal Activity of Pyridine Derivatives
Compound IDTarget PestActivity MetricValueReference
Compound 4 Aphis gossypiiLC50Promising[1]
Compound 9b Aphis gossypiiLC50Promising[1]
Compound 9c Aphis gossypiiLC50Promising[1]
Compound 1f Aphis craccivoraLC500.080 mg/L[2]
Compound 1d Aphis craccivoraLC500.098 mg/L[2]
Compound 1c Aphis craccivoraLC500.127 mg/L[2]
Experimental Protocol: Synthesis of a this compound-Containing Insecticide Precursor

This protocol describes a representative synthesis of a functionalized this compound derivative, which can serve as a key intermediate for more complex insecticidal compounds.

Objective: To synthesize a 2-chloro-4-ethoxypyridine (B183384) derivative as a scaffold for insecticidal compounds.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • N-Oxide Formation: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound-N-oxide.

  • Chlorination: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (3.0 eq) to the crude this compound-N-oxide at 0 °C. Heat the mixture to 100 °C and stir for 2 hours. Cool the reaction to room temperature and slowly pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the 2-chloro-4-ethoxypyridine derivative.

Visualizations

G cluster_synthesis Synthetic Workflow for a this compound Insecticide Precursor start This compound n_oxide This compound-N-oxide start->n_oxide m-CPBA, DCM chlorination 2-Chloro-4-ethoxypyridine Derivative n_oxide->chlorination POCl3, heat purification Purified Precursor chlorination->purification Column Chromatography G cluster_moa Mode of Action of Neonicotinoid Insecticides neonicotinoid Neonicotinoid (Pyridine-based) nAChR Nicotinic Acetylcholine Receptor (nAChR) neonicotinoid->nAChR Binds to neuron Postsynaptic Neuron nAChR->neuron Located on synapse Synaptic Cleft excitation Continuous Nerve Stimulation neuron->excitation Leads to paralysis Paralysis and Death excitation->paralysis G cluster_synthesis_herbicide General Synthetic Pathway to Phenoxypyridine Agrochemicals start This compound hydroxypyridine 4-Hydroxypyridine start->hydroxypyridine De-ethylation phenoxypyridine Phenoxypyridine Core hydroxypyridine->phenoxypyridine Nucleophilic Aromatic Substitution final_product Active Herbicide/ Fungicide phenoxypyridine->final_product Further Functionalization G cluster_ppo PPO Inhibition by Phenoxypyridine Herbicides protox Protoporphyrinogen IX ppo Protoporphyrinogen Oxidase (PPO) protox->ppo Substrate proto Protoporphyrin IX ppo->proto inhibition Inhibition ppo->inhibition chlorophyll Chlorophyll Biosynthesis proto->chlorophyll herbicide Phenoxypyridine Herbicide herbicide->ppo Binds to inhibition->chlorophyll Blocks

References

Troubleshooting & Optimization

How to improve the yield of 4-Ethoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethoxypyridine and improving its yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. For instance, in similar syntheses, increasing the reaction time from 12 to 24 hours can significantly improve the yield.[1]

  • Insufficient Ethoxide: An inadequate amount of the nucleophile will result in incomplete conversion of the starting material.

    • Solution: Use a molar excess of sodium ethoxide. Typically, 2.5 to 3.0 equivalents of sodium ethoxide per equivalent of the pyridine (B92270) starting material are recommended to drive the reaction to completion.[1]

  • Moisture in the Reaction: Sodium ethoxide is highly sensitive to moisture, which can consume the reagent and reduce its effectiveness.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous ethanol (B145695) as the solvent and handle sodium ethoxide in a dry, inert atmosphere (e.g., under nitrogen or argon).[1]

  • Poor Quality of Starting Materials: Impurities in the starting materials (e.g., 4-chloropyridine (B1293800) hydrochloride or 4-hydroxypyridine) can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the starting materials by recrystallization or sublimation before use.[1]

Problem 2: Formation of N-Alkylated Byproduct

Q: I am observing the formation of a significant amount of the N-ethyl-4-pyridone byproduct instead of the desired O-alkylated this compound. How can I minimize its formation?

A: The formation of the N-alkylated isomer is a common issue when starting from 4-hydroxypyridine (B47283) due to the ambident nature of the pyridonate anion. The ratio of N- vs. O-alkylation depends on the reaction conditions.

  • Reaction Conditions Favoring N-Alkylation: Certain conditions can favor the formation of the N-alkylated product. For example, using a phase transfer catalyst like tetrabutylammonium (B224687) bromide in a THF/aqueous NaOH system has been shown to yield predominantly N-alkylated products.[2]

  • Strategies to Promote O-Alkylation:

    • Choice of Base and Solvent: Using potassium carbonate (K₂CO₃) in DMF at ambient temperature has been reported to give high yields of the O-alkylated product.[2]

    • Reaction with 4-Chloropyridine: A more direct and often cleaner method to avoid the N-alkylation issue is to start with 4-chloropyridine or its hydrochloride salt. The reaction of 4-chloropyridine with sodium ethoxide is a nucleophilic aromatic substitution that exclusively yields this compound.[2][3]

Problem 3: Difficulty in Product Purification

Q: I am having trouble purifying the crude this compound. What are the common impurities and the best purification methods?

A: Purification challenges often arise from unreacted starting materials, byproducts, and residual solvent.

  • Common Impurities:

    • Unreacted 4-hydroxypyridine or 4-chloropyridine.

    • N-ethyl-4-pyridone (if starting from 4-hydroxypyridine).

    • Inorganic salts from the workup.

  • Purification Strategies:

    • Aqueous Workup: An initial aqueous workup is crucial for removing inorganic salts and water-soluble impurities. If the product contains a basic pyridine nitrogen, ensure the aqueous layer is neutralized or made slightly basic (pH ~7-8) before extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to prevent loss of product.[4]

    • Column Chromatography: Silica (B1680970) gel column chromatography is effective for separating the desired product from starting materials and byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.[1][5]

    • Recrystallization: For obtaining a highly pure crystalline product, recrystallization from a suitable solvent system can be employed.[2][4]

    • Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing this compound?

A1: The Williamson ether synthesis remains the most popular and versatile method.[6][7][8][9][10] For this compound, reacting 4-chloropyridine hydrochloride with an alcohol (ethanol) in the presence of a base like powdered sodium hydroxide (B78521) in DMSO has been shown to produce yields in the range of 75-80%.[2] This method is advantageous as it avoids the formation of the N-alkylated byproduct and can be more practical and less expensive by not requiring strictly anhydrous conditions.[2]

Q2: What are the critical parameters to control during the Williamson ether synthesis of this compound?

A2: Key parameters for a successful synthesis include:

  • Temperature Control: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to side reactions. A temperature of around 80°C is often effective.[2]

  • Reagent Stoichiometry: The molar ratio of the base and ethanol to the 4-chloropyridine hydrochloride is crucial to drive the reaction to completion. An excess of the ethoxide precursor is generally used.[1]

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this reaction.[2] In other variations, anhydrous ethanol can be used.[1]

Q3: Can a phase transfer catalyst be used to improve the yield?

A3: While phase transfer catalysts (PTCs) are effective in many Williamson ether syntheses, particularly for N-alkylation, their use for O-alkylation of 4-hydroxypyridine can be counterproductive, leading to the undesired N-alkylated product.[11][12][13][14] For the synthesis starting from 4-chloropyridine, a PTC is generally not necessary when using a polar aprotic solvent like DMSO which can effectively solvate the alkoxide.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][5] This allows for the determination of the optimal reaction time and ensures the complete consumption of the starting material.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Alkoxypyridines

Starting MaterialReagents and ConditionsProductTypical YieldReference
4-HydroxypyridineAlkyl halide, K₂CO₃, DMF, ambient temperatureO-Alkylated pyridine70-89%[2]
4-HydroxypyridineAlkyl halide, THF/aq. NaOH, [Bu₄N]⁺Br⁻N-Alkylated pyridine75-80%[2]
4-Chloropyridine HClAlcohol, powdered NaOH, DMSO, 80°C4-Alkoxypyridine75-80%[2]
4,6-DichloropyrimidineSodium ethoxide, Ethanol, 60-70°C4,6-DiethoxypyrimidineHigh[1][15]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chloropyridine Hydrochloride [2]

  • Reaction Setup: In a 100 mL round-bottom flask flushed with argon, add finely divided sodium hydroxide (2.00 g, 50.0 mmol) and ethanol (10.0 mmol).

  • Solvent Addition: Add reagent grade DMSO (12 mL) to the flask.

  • Heating and Reagent Addition: Heat the mixture with stirring to 80°C under argon. Add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol) with a DMSO rinse (8 mL).

  • Additional Reagent: After approximately 30 minutes, add an additional portion of 4-chloropyridine hydrochloride (0.300 g, 2.0 mmol).

  • Reaction: Stir and heat the reaction overnight.

  • Work-up: Add water (20 mL) and extract the mixture with an ethyl acetate/hexane mixture (1:1, 2 x 20 mL).

  • Isolation: Separate the organic layer, dry it with anhydrous sodium sulfate (B86663) (Na₂SO₄), and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Williamson Ether Synthesis from 4-Hydroxypyridine (Optimized for O-Alkylation)

  • Reaction Setup: To a solution of 4-hydroxypyridine in anhydrous DMF, add potassium carbonate (K₂CO₃).

  • Reagent Addition: Add ethyl iodide or ethyl bromide to the mixture.

  • Reaction: Stir the reaction mixture at ambient temperature and monitor its progress by TLC.

  • Work-up: After completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine 4-Chloropyridine HCl, NaOH, and Ethanol in DMSO heat Heat to 80°C reagents->heat setup Assemble glassware under Argon atmosphere setup->reagents stir Stir overnight heat->stir monitor Monitor by TLC/GC-MS stir->monitor quench Add Water monitor->quench extract Extract with EtOAc/Hexane quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Remove solvent dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound incomplete_rxn Incomplete Reaction? start->incomplete_rxn insufficient_ethoxide Insufficient Ethoxide? start->insufficient_ethoxide moisture Moisture Contamination? start->moisture poor_reagents Poor Reagent Quality? start->poor_reagents solution_rxn Increase reaction time/temp. Monitor progress (TLC/GC-MS). incomplete_rxn->solution_rxn Yes solution_ethoxide Use molar excess of sodium ethoxide (2.5-3 eq.). insufficient_ethoxide->solution_ethoxide Yes solution_moisture Use anhydrous solvents/reagents. Work under inert atmosphere. moisture->solution_moisture Yes solution_reagents Purify starting materials. poor_reagents->solution_reagents Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Troubleshooting common side reactions with 4-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and issues encountered during experiments with 4-Ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in research and development?

A1: this compound is a versatile building block in organic synthesis. It is frequently utilized in the production of pharmaceuticals and agrochemicals.[1] Its chemical properties also make it suitable as a reagent and solvent in various organic reactions.[1]

Q2: What are the general handling and storage precautions for this compound?

Q3: Can this compound undergo N-oxidation during my reaction?

A3: Yes, the pyridine (B92270) nitrogen is susceptible to oxidation, which can lead to the formation of this compound N-oxide as a side product. This is more likely to occur if your reaction conditions involve oxidizing agents. The N-oxidation of pyridines is a common transformation and can be achieved using reagents like hydrogen peroxide in acetic acid.[3][4]

Q4: Is polymerization a potential side reaction when using this compound?

A4: While less common for simple alkoxypyridines compared to other pyridine derivatives, polymerization can occur under certain conditions, such as in the presence of specific catalysts or under harsh thermal conditions.[5][6] Darkening or the formation of insoluble, tar-like materials in the reaction mixture can be an indication of polymerization.[5]

Troubleshooting Guide for Common Side Reactions

This guide addresses specific issues that may arise during reactions involving this compound and provides systematic approaches to troubleshoot them.

Issue 1: Formation of an Unexpectedly Polar Byproduct, Suspected N-Oxide

Symptoms:

  • A new, more polar spot is observed on the Thin Layer Chromatography (TLC) plate compared to the starting material and the expected product.

  • The mass spectrum of the crude product shows a peak corresponding to the molecular weight of this compound + 16 amu.

  • The isolated byproduct has a significantly different solubility profile, often being more soluble in polar solvents.

Possible Cause: The pyridine nitrogen of this compound has been oxidized to form this compound N-oxide. This can happen if the reaction conditions are inadvertently oxidative (e.g., presence of air at high temperatures, certain metal catalysts, or peroxide impurities in solvents).

Troubleshooting Workflow:

start N-Oxide Formation Suspected check_reagents Review Reagents & Conditions for Oxidants start->check_reagents degas_solvents Degas Solvents check_reagents->degas_solvents If peroxides in solvents are possible inert_atmosphere Run Reaction Under Inert Atmosphere (N2 or Ar) check_reagents->inert_atmosphere If air sensitivity is suspected purification Modify Purification to Separate N-Oxide check_reagents->purification If byproduct is unavoidable degas_solvents->inert_atmosphere antioxidant Add Antioxidant (e.g., BHT) inert_atmosphere->antioxidant If still an issue solution Minimized N-Oxide Formation inert_atmosphere->solution antioxidant->solution purification->solution

Caption: Troubleshooting workflow for N-oxide formation.

Detailed Methodologies:

  • Running Reactions Under an Inert Atmosphere: To prevent oxidation by atmospheric oxygen, assemble the reaction glassware and flame-dry it under vacuum, then backfill with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Degassing: For sensitive reactions, solvents can be degassed by several methods, including freeze-pump-thaw cycles or by bubbling a stream of an inert gas through the solvent for an extended period before use.

Issue 2: Cleavage of the Ethyl Group (De-ethylation)

Symptoms:

  • Presence of 4-hydroxypyridine (B47283) or its tautomer, pyridin-4(1H)-one, in the reaction mixture, detectable by LC-MS or NMR.

  • The mass spectrum shows a peak corresponding to the molecular weight of this compound - 28 amu.

  • The reaction mixture becomes more acidic than expected.

Possible Cause: The ethyl ether linkage is susceptible to cleavage under strong acidic or certain Lewis acidic conditions, leading to the formation of 4-hydroxypyridine. This is a known reaction pathway for alkoxy groups on aromatic rings.

Troubleshooting Workflow:

start De-ethylation Suspected check_conditions Analyze Reaction Conditions for Strong Acids/Lewis Acids start->check_conditions use_milder_acid Use a Milder Acid or Buffer the Reaction check_conditions->use_milder_acid If strong acid is present protecting_group Consider a More Robust Ether Protecting Group check_conditions->protecting_group If conditions cannot be changed lower_temp Lower Reaction Temperature check_conditions->lower_temp solution Minimized De-ethylation use_milder_acid->solution protecting_group->solution lower_temp->solution

Caption: Troubleshooting workflow for de-ethylation.

Experimental Protocols:

  • Screening for Milder Conditions: If a Brønsted or Lewis acid is required, screen a range of milder alternatives. For example, if trifluoroacetic acid is causing cleavage, consider using acetic acid or a pyridinium (B92312) salt like pyridinium p-toluenesulfonate (PPTS). If a strong Lewis acid like BCl₃ is the issue, a milder one like ZnCl₂ might be a suitable replacement.

Issue 3: Low Yield and Formation of Insoluble Material (Polymerization)

Symptoms:

  • The reaction mixture becomes viscous or a solid precipitate forms that is not the desired product.

  • The crude product is a dark, tar-like substance.

  • Low recovery of any identifiable products from the reaction mixture.

Possible Cause: Under harsh conditions, such as high heat or in the presence of certain initiators, this compound or its reactive intermediates can polymerize.

Troubleshooting Workflow:

start Polymerization Suspected check_temp Review Reaction Temperature and Duration start->check_temp check_concentration Check Reactant Concentrations start->check_concentration add_inhibitor Consider Adding a Radical Inhibitor (e.g., BHT) start->add_inhibitor If radical mechanism is suspected lower_temp Lower Reaction Temperature check_temp->lower_temp reduce_time Reduce Reaction Time check_temp->reduce_time solution Minimized Polymerization lower_temp->solution reduce_time->solution gradual_addition Use Syringe Pump for Gradual Addition of a Reactant check_concentration->gradual_addition gradual_addition->solution add_inhibitor->solution

References

Technical Support Center: Purification of Crude 4-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-ethoxypyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in crude this compound synthesized from 4-chloropyridine (B1293800) hydrochloride and ethanol?

Common impurities include:

  • Unreacted Starting Materials: 4-chloropyridine and ethanol.

  • Solvent Residues: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent used in this synthesis.[1]

  • Side-Products: Although the reaction to form 4-alkoxypyridines is generally clean, minor side-products may form.[1]

  • Inorganic Salts: Sodium hydroxide (B78521) or other bases used in the reaction will be present.[1]

Q2: My final product is a colored oil/liquid. How can I decolorize it?

If your this compound is colored, it may be due to trace impurities.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent. Add a small amount of activated charcoal, heat the mixture gently with stirring, and then filter through a pad of celite to remove the charcoal. The solvent can then be removed under reduced pressure.

  • Distillation: Simple or fractional distillation can effectively separate the colorless this compound from less volatile colored impurities.

Q3: After aqueous workup, my yield is very low. What could be the reason?

Low yields after extraction can be attributed to several factors:

  • Incomplete Extraction: this compound has some water solubility. Ensure you are using a suitable organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane) and perform multiple extractions (at least 3x) to maximize recovery from the aqueous layer.[1]

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product. To break an emulsion, you can try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.

  • Incorrect pH: Ensure the aqueous layer is basic before extraction to keep the pyridine (B92270) nitrogen unprotonated and more soluble in the organic phase.

Q4: I am having trouble separating this compound from a close-boiling impurity by distillation. What should I do?

  • Fractional Distillation: If simple distillation is insufficient, use a fractionating column (e.g., Vigreux, Raschig ring packed) to increase the separation efficiency.

  • Vacuum Distillation: Lowering the pressure will reduce the boiling points and may enhance the boiling point difference between your product and the impurity.

  • Alternative Purification Method: If distillation fails, consider column chromatography, which separates compounds based on polarity rather than boiling point.

Q5: During column chromatography, my product is eluting with the solvent front or not eluting at all. How can I optimize the separation?

  • Solvent System Selection: The choice of eluent is critical. Use thin-layer chromatography (TLC) to determine the optimal solvent system. For this compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the this compound.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

  • Loading Technique: Load the crude product onto the column in a concentrated band using a minimal amount of solvent.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueTypical PurityExpected YieldAdvantagesDisadvantages
Distillation >98%60-80%Effective for removing non-volatile impurities and some starting materials. Scalable.May not separate close-boiling impurities. Potential for thermal degradation if overheated.
Column Chromatography >99%50-70%Excellent for separating impurities with different polarities. Provides very high purity.Can be time-consuming and requires significant solvent volumes. Product loss on the column is possible.
Acid-Base Extraction Variable>90% (workup step)Efficiently removes acidic and basic impurities, as well as inorganic salts.Not effective for removing neutral impurities with similar solubility to the product.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This procedure is typically performed after the synthesis of this compound.

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Add water to the reaction mixture to dissolve any inorganic salts.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x volume of the aqueous layer).

  • Combine Organic Layers: Combine the organic extracts in the separatory funnel.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to help remove residual water and break any emulsions.

  • Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Distillation

This method is suitable for purifying this compound from non-volatile impurities. The reported boiling point of this compound is approximately 188 °C at atmospheric pressure. Vacuum distillation is recommended to lower the boiling point and prevent potential degradation.

  • Apparatus Setup: Assemble a distillation apparatus (simple or fractional, depending on the required separation efficiency). Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum (Optional but Recommended): If performing vacuum distillation, connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

Protocol 3: Purification by Column Chromatography

This technique is ideal for separating impurities with different polarities from this compound.

  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully add the sample to the top of the silica gel.

  • Elution: Add the prepared eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC) to the top of the column.

  • Fraction Collection: Begin collecting fractions as the eluent flows through the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualizations

PurificationWorkflow crude Crude this compound workup Aqueous Workup & Extraction crude->workup distillation Distillation workup->distillation chromatography Column Chromatography workup->chromatography analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->analysis chromatography->analysis pure Pure this compound analysis->pure Purity >98% TroubleshootingPurification decision decision issue issue start Start Purification check_purity Assess Purity (TLC, GC-MS) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end Purified Product is_pure->end Yes impure_start Impure Product is_pure->impure_start No distillation_q Try Distillation? impure_start->distillation_q low_yield Low Yield? impure_start->low_yield colored_product Colored Product? impure_start->colored_product distillation Perform Distillation distillation_q->distillation Yes chromatography_q Try Column Chromatography? distillation_q->chromatography_q No distillation->check_purity chromatography Perform Column Chromatography chromatography_q->chromatography Yes chromatography->check_purity optimize_extraction Optimize Extraction (pH, solvent, repetitions) low_yield->optimize_extraction Yes optimize_extraction->start charcoal Treat with Activated Charcoal colored_product->charcoal Yes charcoal->start

References

Technical Support Center: Optimizing Reaction Conditions for 4-Ethoxypyridine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions catalyzed by 4-Ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic mechanism of this compound in acylation reactions?

A1: this compound functions as a highly effective nucleophilic catalyst, similar to other 4-substituted pyridines like 4-(dimethylamino)pyridine (DMAP). The catalytic cycle involves the initial reaction of this compound with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium ion intermediate. This intermediate is stabilized by resonance, with the ethoxy group donating electron density to the pyridine (B92270) ring. The activated acyl group is then readily transferred to a nucleophile, such as an alcohol, to form the ester product. The catalyst is regenerated in the process and can then participate in another catalytic cycle.[1][2]

Q2: How does the catalytic activity of this compound compare to DMAP?

A2: While both are effective nucleophilic catalysts, 4-(dimethylamino)pyridine (DMAP) is generally considered a more potent catalyst than this compound.[1][3] The dimethylamino group in DMAP is a stronger electron-donating group than the ethoxy group, leading to greater stabilization of the N-acylpyridinium intermediate and a faster reaction rate.[1] Consequently, reactions catalyzed by this compound may require slightly higher catalyst loading, higher temperatures, or longer reaction times to achieve comparable yields to those with DMAP.

Q3: What are the ideal solvents for reactions catalyzed by this compound?

A3: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents are generally preferred for acylation reactions catalyzed by this compound. Dichloromethane (B109758) (DCM) and acetonitrile (B52724) (ACN) are commonly used and often provide good results.[4] More polar aprotic solvents like N,N-dimethylformamide (DMF) can also be effective, particularly for less reactive substrates.[5] It is advisable to avoid protic solvents like water and alcohols (unless the alcohol is a reactant), as they can compete with the intended nucleophile and potentially lead to hydrolysis of the acylating agent or the N-acylpyridinium intermediate.

Q4: Is this compound susceptible to degradation during the reaction?

A4: this compound is a relatively stable compound. However, under strong acidic or basic conditions, particularly in the presence of water and at elevated temperatures, the ethoxy group can be susceptible to hydrolysis, leading to the formation of 4-hydroxypyridine.[6][7] Therefore, it is recommended to perform reactions under anhydrous conditions where possible and to carefully control the pH of the reaction mixture.

Q5: Can this compound be recovered and reused?

A5: Due to its basic nature, this compound can potentially be recovered from the reaction mixture. After the reaction is complete, an acidic wash (e.g., with dilute HCl) will protonate the this compound, making it water-soluble and allowing for its separation from non-basic organic products. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free base, which can be extracted with an organic solvent, dried, and potentially reused. The efficiency of this recovery and the activity of the reused catalyst should be evaluated on a case-by-case basis.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Catalyst Activity 1. Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%, then to 10 mol%). 2. If the reaction is still slow, consider switching to a more active catalyst like DMAP.[1][3]
Low Reaction Temperature 1. Increase the reaction temperature in 10-20 °C increments. 2. Monitor for potential side product formation at higher temperatures using TLC or LC-MS.[8][9]
Inappropriate Solvent 1. Screen a range of aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF).[5] 2. Ensure the solvent is anhydrous.
Poor Quality Reagents 1. Use freshly distilled or high-purity substrates and acylating agents. 2. Ensure the this compound catalyst is pure.
Sterically Hindered Substrates 1. For sterically hindered alcohols or carboxylic acids, longer reaction times and higher temperatures may be necessary.[10][11][12][13] 2. Consider using a more reactive acylating agent.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Hydrolysis of Catalyst or Acylating Agent 1. Ensure all reagents and solvents are anhydrous. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid acidic or basic workup conditions if possible, or perform them quickly at low temperatures.[6][7]
Side Reactions of the N-Acylpyridinium Ion 1. Lower the reaction temperature to minimize the rate of side reactions. 2. Add the acylating agent slowly to the reaction mixture to maintain a low concentration of the reactive intermediate.
Polymerization 1. If observing intractable material, this may be due to polymerization of starting materials or products.[3] 2. Try running the reaction at a lower concentration.

Data Presentation

Table 1: Representative Optimization of Catalyst Loading for the Esterification of a Secondary Alcohol
Entry Catalyst Loading (mol%) Temperature (°C) Time (h) Conversion (%)
11252415
25252465
310252492
410251278
515251295

Reaction Conditions: Secondary alcohol (1.0 mmol), Acetic Anhydride (1.2 mmol), this compound, Dichloromethane (5 mL). Conversion determined by GC-MS.

Table 2: Effect of Solvent on Reaction Yield
Entry Solvent Temperature (°C) Time (h) Yield (%)
1Dichloromethane (DCM)401291
2Acetonitrile (ACN)401288
3Tetrahydrofuran (THF)401275
4Toluene401262
5N,N-Dimethylformamide (DMF)401293

Reaction Conditions: Primary alcohol (1.0 mmol), Acetic Anhydride (1.2 mmol), this compound (10 mol%), Solvent (5 mL). Isolated yields after chromatography.

Experimental Protocols

Protocol 1: General Procedure for the this compound-Catalyzed Acylation of an Alcohol

Materials:

  • Alcohol (1.0 equiv)

  • Acylating agent (e.g., Acetic Anhydride, 1.2 equiv)

  • This compound (0.1 equiv, 10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 equiv) and anhydrous dichloromethane.

  • Add this compound (0.1 equiv) to the solution and stir.

  • Add the acylating agent (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Catalytic_Cycle Catalytic Cycle of this compound in Acylation cluster_regeneration Regeneration Catalyst This compound Acylpyridinium [N-Acyl-4-ethoxypyridinium]+ R'COO- Catalyst->Acylpyridinium + Acylating Agent AcylatingAgent R'CO-O-COR' Product Ester (R-O-COR') Acylpyridinium->Product + Alcohol (R-OH) Alcohol R-OH RegeneratedCatalyst This compound Product->RegeneratedCatalyst - Protonated Catalyst ProtonatedCatalyst [4-EtO-PyH]+ R'COO- ProtonatedCatalyst->RegeneratedCatalyst + Base - Base-H+

Caption: Catalytic cycle of this compound in an acylation reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Check Reagent Purity Start->CheckPurity IncreaseLoading Increase Catalyst Loading CheckPurity->IncreaseLoading Purity OK IncreaseTemp Increase Temperature IncreaseLoading->IncreaseTemp No Improvement Success Reaction Optimized IncreaseLoading->Success Improvement ChangeSolvent Change Solvent IncreaseTemp->ChangeSolvent No Improvement IncreaseTemp->Success Improvement ChangeSolvent->Success Improvement Failure Consider Alternative Catalyst ChangeSolvent->Failure No Improvement

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow Experimental Workflow for Reaction Optimization Start Define Reaction SolventScreen Solvent Screening (DCM, ACN, THF) Start->SolventScreen TempScreen Temperature Screening (25°C, 40°C, 60°C) SolventScreen->TempScreen Best Solvent Identified CatalystLoading Catalyst Loading Optimization (1-15 mol%) TempScreen->CatalystLoading Optimal Temperature Found FinalConditions Optimized Conditions CatalystLoading->FinalConditions Optimal Loading Determined

Caption: Experimental workflow for optimizing reaction conditions.

References

Technical Support Center: Overcoming Poor Solubility of 4-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 4-Ethoxypyridine in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polar, aprotic organic compound. While it is miscible with a broad range of organic solvents, its solubility in water is moderate.[1][2] The pyridine (B92270) ring's nitrogen atom allows for hydrogen bonding with protic solvents, contributing to its solubility in alcohols and to some extent in water.[2] Its solubility is also significantly influenced by the pH of the medium due to the basic nature of the pyridine nitrogen.

Q2: Why is my this compound not dissolving in the reaction solvent?

Several factors can contribute to the poor solubility of this compound in a reaction medium:

  • Solvent Polarity: The polarity of your chosen solvent may not be optimal for dissolving this compound.

  • Temperature: Solubility is often temperature-dependent. The reaction may be running at a temperature too low to achieve sufficient dissolution.

  • pH of the Medium: For aqueous or protic media, the pH plays a critical role. At a pH well above its pKa (around 5.5-6.5), this compound will be in its neutral, less soluble form.

  • Concentration: The desired concentration of this compound may exceed its saturation point in the chosen solvent system.

  • Presence of Other Reagents: Other components in the reaction mixture could be affecting the overall solvency of the medium.

Q3: How can I improve the solubility of this compound in my reaction?

There are several strategies to enhance the solubility of poorly soluble compounds like this compound.[3][4] These include:

  • Co-solvents: Introducing a miscible solvent in which this compound is highly soluble can increase the overall solvating power of the reaction medium.[3][4]

  • pH Adjustment: For reactions in aqueous or protic solvents, adjusting the pH to be below the pKa of this compound will protonate the pyridine nitrogen, forming a more soluble pyridinium (B92312) salt.[3][5]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in the medium.[3][6]

  • Heating: Increasing the reaction temperature can enhance solubility, though the thermal stability of all reactants must be considered.[7][8]

Q4: Are there any chemical modifications to this compound that can improve its solubility?

Yes, though this involves altering the starting material. Strategies in drug discovery for improving the solubility of pyridine derivatives include:

  • Adding Solubilizing Groups: Introducing polar or ionizable groups to the molecule can increase its aqueous solubility.[9]

  • Disrupting Molecular Planarity: Adding substituents that disrupt the planarity of the molecule can reduce crystal lattice energy, which often leads to improved solubility.[10]

Troubleshooting Guides

Problem: this compound is immiscible or forms a separate layer in the reaction mixture.

This is a clear indication of poor solubility. Follow this troubleshooting workflow:

Troubleshooting_Immiscibility start Start: Immiscibility Observed solvent_check Is the solvent appropriate for a polar aprotic compound? start->solvent_check cosolvent Add a co-solvent (e.g., DMF, NMP, DMSO, THF, Dioxane) solvent_check->cosolvent No temp_increase Increase reaction temperature solvent_check->temp_increase Yes cosolvent->temp_increase ph_adjustment Is the reaction in an aqueous or protic medium? temp_increase->ph_adjustment adjust_ph Adjust pH to < 5.5 ph_adjustment->adjust_ph Yes surfactant Consider adding a surfactant ph_adjustment->surfactant No adjust_ph->surfactant success Success: Homogeneous Solution surfactant->success If solubility improves fail Re-evaluate synthetic route or consider chemical modification surfactant->fail If solubility does not improve

Caption: Troubleshooting workflow for immiscibility of this compound.

Problem: The reaction is sluggish or incomplete, possibly due to low concentration of dissolved this compound.

Even if a separate layer isn't visible, low solubility can hinder reaction kinetics.

Caption: Logical workflow for addressing slow reactions due to poor solubility.

Data Presentation: Impact of Solubilization Methods

The following table presents illustrative data on how different methods can enhance the solubility of this compound. Note: This data is for illustrative purposes and should be experimentally determined for your specific system.

MethodSolvent SystemTemperature (°C)AdditiveIllustrative Solubility (mg/mL)
Baseline Water25None~10
Toluene25None< 5
Ethanol25None> 200 (Miscible)
Co-solvent Water:DMF (1:1)25None> 100
Toluene:THF (1:1)25None> 50
pH Adjustment Water25HCl (to pH 4)> 150
Surfactant Water251% Tween 80~50
Temperature Water75None~40

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent
  • Solvent Selection: Choose a co-solvent in which this compound is highly soluble and that is compatible with your reaction conditions. Common choices include Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), or 1,4-Dioxane.

  • Initial Dissolution: In a separate flask, dissolve the required amount of this compound in a minimal amount of the chosen co-solvent.

  • Addition to Reaction: Slowly add the solution of this compound in the co-solvent to the main reaction mixture with vigorous stirring.

  • Observation: Observe for any signs of precipitation. If the solution remains homogeneous, proceed with the reaction.

  • Optimization: If solubility is still an issue, gradually increase the proportion of the co-solvent in the reaction mixture. Be mindful that changing the solvent system can affect reaction kinetics and product purification.

Protocol 2: Solubility Enhancement via pH Adjustment (for Aqueous/Protic Media)
  • pKa Consideration: The pKa of this compound is approximately 6.67.[11] To ensure protonation and enhance solubility, the pH of the medium should be adjusted to at least one to two pH units below the pKa (e.g., pH 4.5-5.5).

  • Acid Selection: Choose an acid that will not interfere with your reaction. Common choices include hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for inorganic options, or methanesulfonic acid for an organic-soluble choice.

  • pH Adjustment: Before adding this compound, adjust the pH of the reaction medium by the dropwise addition of the selected acid while monitoring with a pH meter.

  • Addition of this compound: Once the desired pH is reached and stable, add the this compound to the reaction mixture. It should dissolve more readily as the pyridinium salt.

  • Post-Reaction Workup: Remember that after the reaction is complete, you will likely need to neutralize the acid during the workup procedure to isolate the neutral form of your product.

Protocol 3: Solubility Enhancement using a Surfactant
  • Surfactant Selection: Choose a surfactant that is appropriate for your reaction conditions. Non-ionic surfactants like Tween 80 or Triton X-100 are often used.[3]

  • Preparation of Surfactant Solution: Prepare a stock solution of the surfactant in the reaction solvent (e.g., a 5-10% w/v solution).

  • Addition to Reaction: Add the surfactant stock solution to the reaction medium to achieve a final concentration typically in the range of 0.5-2% (w/v).

  • Addition of this compound: Add the this compound to the surfactant-containing reaction medium with vigorous stirring. The formation of micelles will help to solubilize the compound.

  • Considerations for Purification: Be aware that the presence of a surfactant can sometimes complicate product purification. Choose a purification method (e.g., chromatography, extraction) that can effectively remove the surfactant.

References

Technical Support Center: Identifying Impurities in 4-Ethoxypyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in 4-Ethoxypyridine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources:

  • Process-Related Impurities: These are substances that are part of the manufacturing process, including unreacted starting materials, intermediates, by-products, and reagents. For example, in the synthesis of this compound from 4-chloropyridine (B1293800) and sodium ethoxide, unreacted 4-chloropyridine could be a potential impurity.

  • Degradation Products: These impurities form when this compound is exposed to stress conditions such as acid, base, heat, light, or oxidizing agents.

  • Contaminants: These can be introduced from solvents, equipment, or packaging materials.

Q2: What type of HPLC column is best suited for analyzing this compound and its impurities?

A reversed-phase C18 column is a common and effective choice for the analysis of this compound and its related substances. Due to the basic nature of the pyridine (B92270) ring, a base-deactivated or end-capped C18 column is recommended to minimize peak tailing caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[1][2]

Q3: Why am I observing peak tailing for the this compound peak?

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[3][4] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the HPLC column packing material.[1][2][3]

Q4: How can I reduce or eliminate peak tailing for this compound?

Several strategies can be employed to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) with an acidic modifier like formic acid or a phosphate (B84403) buffer can protonate the silanol groups, reducing their interaction with the basic analyte.[1][5]

  • Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[1]

  • Employ a Base-Deactivated or End-Capped Column: These columns have a stationary phase that has been chemically treated to reduce the number of accessible silanol groups.[2]

  • Lower Injection Volume/Concentration: Overloading the column can lead to peak distortion.[5]

Q5: What detection method is suitable for impurity profiling of this compound?

UV detection is commonly used for the analysis of pyridine derivatives. A photodiode array (PDA) detector is particularly useful as it can provide spectral information that can help in the preliminary identification of impurities. For definitive identification and structural elucidation of unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[6][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Step
Peak TailingSecondary interactions with silanol groups.[1][2][3]1. Lower the mobile phase pH to 2.5-3.5 with 0.1% formic acid. 2. Add a competing base like 0.1% triethylamine to the mobile phase. 3. Use a base-deactivated or end-capped C18 column.[2] 4. Reduce the sample concentration or injection volume.[5]
Peak TailingColumn contamination or degradation.1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Peak FrontingSample overload.1. Dilute the sample. 2. Reduce the injection volume.
Peak FrontingSample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Step
Drifting Retention TimesInadequate column equilibration.Equilibrate the column with the mobile phase for a sufficient time before analysis.
Drifting Retention TimesChanges in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Drifting Retention TimesFluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Sudden Shifts in Retention TimesAir bubbles in the pump or detector.Degas the mobile phase and purge the HPLC system.
Sudden Shifts in Retention TimesLeak in the system.Check all fittings for leaks.
Issue 3: Ghost Peaks
Symptom Potential Cause Troubleshooting Step
Appearance of unexpected peaksContaminated mobile phase or glassware.1. Use high-purity HPLC-grade solvents and reagents. 2. Thoroughly clean all glassware.
Appearance of unexpected peaksCarryover from previous injections.1. Run a blank injection of the mobile phase. 2. Implement a robust needle wash protocol.
Appearance of unexpected peaksSample degradation in the autosampler.Keep the autosampler tray at a controlled, cool temperature.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol provides a general starting point for the analysis of this compound and its impurities. Method validation should be performed according to ICH guidelines.[8]

Parameter Condition
Column Reversed-phase C18, base-deactivated, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation Dissolve 1 mg/mL of this compound in Mobile Phase A.
Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[9][10][11][12]

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 105 °C for 24 hours.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) and visible light for an extended period.

Data Presentation

Table 1: Potential Process-Related and Degradation Impurities of this compound
Impurity Name Structure Source Molecular Formula Monoisotopic Mass (Da)
4-ChloropyridineCl-C₅H₄NStarting MaterialC₅H₄ClN113.0083
Pyridin-4-olHO-C₅H₄NDegradationC₅H₅NO95.0371
This compound N-oxideC₂H₅O-C₅H₄NOOxidationC₇H₉NO₂139.0633
Unreacted EthanolCH₃CH₂OHReagentC₂H₆O46.0419

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_identification Impurity Identification Sample Prepare this compound Sample Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase MobilePhase->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Generate Report Integrate->Report LCMS LC-MS Analysis Integrate->LCMS Structure Structure Elucidation LCMS->Structure Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckMethod Is the mobile phase pH appropriate for a basic compound? Start->CheckMethod AdjustpH Lower mobile phase pH to 2.5-3.5 CheckMethod->AdjustpH No CheckColumn Is a base-deactivated column being used? CheckMethod->CheckColumn Yes AdjustpH->CheckColumn UseBDSColumn Switch to a base-deactivated or end-capped column CheckColumn->UseBDSColumn No CheckOverload Is the sample overloaded? CheckColumn->CheckOverload Yes UseBDSColumn->CheckOverload ReduceLoad Reduce injection volume or sample concentration CheckOverload->ReduceLoad Yes CheckContamination Is the column contaminated? CheckOverload->CheckContamination No ReduceLoad->CheckContamination FlushColumn Flush the column with a strong solvent CheckContamination->FlushColumn Yes End Peak Shape Improved CheckContamination->End No FlushColumn->End Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent This compound N_Oxide This compound N-oxide Parent->N_Oxide [O] Hydroxypyridine Pyridin-4-ol Parent->Hydroxypyridine H₂O (Acid/Base)

References

Preventing decomposition of 4-Ethoxypyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Ethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

A1: this compound is susceptible to decomposition through several pathways, primarily:

  • Acid-catalyzed hydrolysis: The ether linkage can be cleaved under acidic conditions to form 4-hydroxypyridine (B47283) and ethanol.

  • Base-catalyzed hydrolysis: Strong basic conditions can also lead to the cleavage of the ethoxy group.

  • N-Oxidation: The pyridine (B92270) nitrogen is susceptible to oxidation, forming this compound N-oxide, particularly in the presence of oxidizing agents.

  • Thermal decomposition: At elevated temperatures, this compound can undergo decomposition, potentially through radical pathways.

Q2: I am observing the formation of 4-hydroxypyridine as a byproduct in my reaction. What is the likely cause?

A2: The presence of 4-hydroxypyridine strongly suggests the cleavage of the ethoxy group. This is most commonly caused by acidic or basic conditions in your reaction mixture. Even trace amounts of acid or base, potentially from starting materials or generated in situ, can catalyze this hydrolysis, especially at elevated temperatures.

Q3: Can this compound be used in reactions involving strong bases like organolithium reagents?

A3: Caution is advised when using this compound with strong organolithium bases. While the primary reaction may be the desired transformation (e.g., lithiation of the pyridine ring), the strong basicity can also promote the cleavage of the ethoxy group as a side reaction. The stability will depend on the specific organolithium reagent, temperature, and reaction time.

Q4: Is this compound stable under typical cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig)?

A4: this compound can be used in cross-coupling reactions, but its stability can be a concern. These reactions often employ basic conditions and elevated temperatures, which can promote the hydrolysis of the ethoxy group. The choice of base, solvent, and temperature is crucial to minimize decomposition.

Troubleshooting Guides

Issue 1: Unexpected Formation of 4-Hydroxypyridine

Symptoms:

  • Appearance of a more polar spot on TLC.

  • Identification of 4-hydroxypyridine by LC-MS or NMR in the crude reaction mixture.

  • Lower than expected yield of the desired product.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Preventative Measures
Acidic Reaction Conditions - Neutralize Acid: If your reaction requires acidic conditions, consider using the mildest possible acid and the lowest effective concentration. After the reaction, quench with a mild base (e.g., NaHCO₃ solution) as soon as possible. - Buffer the Reaction: If applicable, use a buffered solvent system to maintain a neutral pH. - Alternative Catalysts: Explore acid catalysts that are less prone to promoting ether cleavage.
Basic Reaction Conditions - Choice of Base: Opt for weaker, non-nucleophilic bases where possible. For example, instead of NaOH or KOH, consider using K₂CO₃ or Cs₂CO₃. - Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. - Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize prolonged exposure to basic conditions.
Hydrolysis During Workup - Anhydrous Workup: If the product is sensitive to aqueous acid or base, perform an anhydrous workup. - Controlled pH during Extraction: When performing a liquid-liquid extraction, ensure the pH of the aqueous layer is as close to neutral as possible.
Issue 2: Formation of this compound N-oxide

Symptoms:

  • A highly polar, often UV-active, byproduct is observed on TLC.

  • Mass spectrometry indicates a mass increase of 16 amu compared to this compound.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Preventative Measures
Presence of Oxidizing Agents - Inert Atmosphere: If your reaction is sensitive to air, ensure it is run under an inert atmosphere (e.g., Nitrogen or Argon). - Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.
Oxidative Side Reactions - Scavengers: If trace oxidants are unavoidable, consider the addition of a scavenger that will not interfere with your main reaction. - Milder Reagents: If an oxidative step is part of your synthetic sequence, choose the mildest possible oxidizing agent.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction Minimizing this compound Decomposition

This protocol is a general guideline for a Suzuki coupling reaction involving a this compound derivative, aiming to minimize hydrolysis of the ethoxy group.

Reagents:

  • 4-Ethoxy-3-bromopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Dioxane/Water (4:1)

Procedure:

  • To a dried reaction vessel, add 4-ethoxy-3-bromopyridine, the arylboronic acid, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting this Protocol:

  • If 4-hydroxypyridine is observed: Consider using a weaker base like K₃PO₄ or an organic base like triethylamine. Alternatively, explore anhydrous conditions with a base like CsF in a polar aprotic solvent.

  • If the reaction is sluggish: A slight increase in temperature may be necessary, but this should be balanced against the risk of decomposition. Alternatively, a more active palladium catalyst/ligand system could be employed to allow for lower reaction temperatures.

Visualizations

Decomposition_Pathways Potential Decomposition Pathways of this compound This compound This compound 4-Hydroxypyridine 4-Hydroxypyridine This compound->4-Hydroxypyridine Acid/Base Hydrolysis This compound N-oxide This compound N-oxide This compound->this compound N-oxide Oxidation Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Thermal Decomposition Troubleshooting_Workflow Troubleshooting 4-Hydroxypyridine Formation start 4-Hydroxypyridine Detected check_pH Check Reaction pH start->check_pH acidic Acidic Conditions? check_pH->acidic basic Basic Conditions? check_pH->basic neutralize Use Milder Acid / Buffer acidic->neutralize Yes end Optimized Conditions acidic->end No weaker_base Use Weaker Base basic->weaker_base Yes neutralize->end lower_temp Lower Reaction Temperature weaker_base->lower_temp shorter_time Reduce Reaction Time lower_temp->shorter_time shorter_time->end

Technical Support Center: Refining Catalyst Loading with 4-Ethoxypyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 4-Ethoxypyridine ligands. The following sections address common experimental challenges and offer detailed protocols and data to refine your catalytic systems.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Catalytic Activity

Q: My reaction is sluggish or not proceeding at all. What are the potential causes related to my this compound ligated catalyst?

A: Low or nonexistent catalytic activity can stem from several factors related to the catalyst's integrity, activation, or the reaction conditions. Here is a step-by-step guide to diagnose the issue:

  • Catalyst Integrity and Purity: Impurities in either the metal precursor or the this compound ligand can poison the catalyst.[1] Ensure you are using high-purity materials. For sensitive organometallic complexes, purification via recrystallization or column chromatography under an inert atmosphere may be necessary.[1]

  • Catalyst Activation: Some precatalysts, such as Pd(II) complexes, require an in-situ reduction to the active Pd(0) species to initiate the catalytic cycle.[1] Review the literature for the specific activation protocol required for your system.

  • Air and Moisture Sensitivity: Many transition-metal catalysts are sensitive to air and moisture, leading to deactivation.[2] All manipulations should be performed using robust techniques such as in a glovebox or on a Schlenk line with thoroughly degassed solvents.[1]

  • Suboptimal Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates or incomplete conversion.[2][3] A systematic screening of catalyst loading is recommended to find the optimal level.[3]

Issue 2: Catalyst Decomposition and Precipitate Formation

Q: I observe a color change and the formation of a black precipitate (e.g., palladium black) in my reaction, which has now stopped. What is happening?

A: The formation of a black precipitate is a common sign of catalyst decomposition, particularly in palladium-catalyzed reactions.[1] This deactivation halts the catalytic cycle.

  • High Temperatures: While increasing temperature can enhance reaction rates, excessive heat can also accelerate catalyst decomposition pathways.[1]

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of the this compound ligand may leave the metal center uncoordinated and prone to aggregation or decomposition. Conversely, a large excess of the ligand can sometimes inhibit the reaction by competing with the substrate for coordination sites.[1] A common practice is to use a slight excess of the ligand to stabilize the active catalyst.[1]

  • Substrate Inhibition: The pyridine (B92270) nitrogen itself can sometimes coordinate too strongly to the metal center, inhibiting catalytic activity, especially if the ligand dissociates.[4][5] The use of electron-rich ligands like this compound is often intended to promote key steps in the catalytic cycle, but the overall stability of the complex is crucial.[1][6]

Issue 3: Poor Selectivity or High Levels of Side Products

Q: My reaction is yielding the desired product, but with significant formation of side products. How can catalyst loading or the this compound ligand influence this?

A: Poor selectivity is often linked to suboptimal catalyst loading or reaction conditions.

  • Catalyst Loading Levels: Both excessively high and low catalyst loadings can negatively impact selectivity. Too much catalyst can promote undesired side reactions or product decomposition.[3][7] Too little catalyst may not be efficient in driving the primary reaction pathway, allowing slower, alternative side reactions to become more prominent.[3]

  • Ligand Role in Selectivity: The this compound ligand helps stabilize the catalytic species. Proper coordination can prevent the formation of catalytically active species that may lead to side products like homocoupling. Screening different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) can help find the optimal balance for your specific reaction.[4]

Frequently Asked Questions (FAQs)

Catalyst & Ligand Properties

Q1: What is the specific role of the 4-ethoxy group on the pyridine ligand in my catalytic reaction? A1: The 4-ethoxy group is an electron-donating group. In pyridine ligands, such groups increase the electron density on the nitrogen atom, making it a stronger Lewis base.[6] This enhanced basicity can influence the catalytic cycle, for instance, by promoting the oxidative addition step in many cross-coupling reactions, which is often rate-determining.[1] The electronic properties of the ligand are crucial for modulating the reactivity of the metal center.[2]

Q2: How do I determine the optimal ligand-to-metal ratio when using this compound? A2: The optimal ratio is system-dependent and should be determined experimentally. A good starting point is often a 1:1 to 1:2 metal-to-ligand ratio.[4] A slight excess of the this compound ligand is frequently used to ensure all metal centers are coordinated and to help stabilize the active catalyst against decomposition.[1] However, a large excess should be avoided as it can inhibit the reaction.[1]

Optimization of Catalyst Loading

Q3: What is a good starting point for catalyst loading with a this compound ligated system? A3: For many cross-coupling reactions, a catalyst loading of 1-2 mol% is a conventional starting point for optimization.[4][8] Depending on the reactivity of your substrates, this can be systematically increased or decreased. For challenging substrates, loadings might be increased to 5 mol%, while highly efficient systems could be effective at 0.1 mol% or lower.[4][6]

Q4: What are the signs of having too high or too low catalyst loading? A4:

  • Too Low: Signs include slow or incomplete reactions, the presence of significant starting material after the expected reaction time, and potentially poor selectivity due to a competing non-catalyzed background reaction.[3][8]

  • Too High: This can lead to the formation of undesired side products, catalyst aggregation or decomposition (e.g., palladium black formation), and complicates purification.[3][8] It also increases the cost of the reaction unnecessarily.

Practical Considerations

Q5: What are the best practices for handling and storing air-sensitive catalysts prepared with this compound? A5: All handling of the catalyst should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[1] Solvents must be anhydrous and degassed. Glassware should be oven-dried before use. The catalyst should be stored in a sealed container under an inert atmosphere, away from light if it is photosensitive.[1]

Q6: What analytical techniques can I use to confirm the successful coordination of this compound to my metal center and verify catalyst purity? A6: Several techniques are crucial for characterization. 1H NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the pyridine proton signals upon binding to the metal.[6][9] X-ray diffraction (XRD) can determine the bulk structure of crystalline catalysts.[10] For assessing purity and composition, techniques like X-ray photoelectron spectroscopy (XPS) and elemental analysis are valuable.[11]

Data Presentation

The following table provides illustrative data on the effect of catalyst loading and ligand-to-metal ratio on a representative Suzuki-Miyaura coupling reaction.

EntryCatalyst Loading (mol%)Ligand:Metal Ratio (L:M)Temperature (°C)Time (h)Yield (%)Selectivity (Product:Homocoupling)
10.51.2:1100244590:10
21.01.2:11001288>99:1
32.0 1.2:1 100 6 95 >99:1
45.01.2:110069498:2
52.01:110088595:5
62.02:1100696>99:1
72.04:11001275>99:1

Note: Data is fictionalized for illustrative purposes to show general optimization trends.

Key Experimental Protocols

Protocol: Suzuki-Miyaura Coupling Using a Pd/4-Ethoxypyridine Catalyst System

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)

Procedure:

  • Catalyst Pre-formation/In-situ Generation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq, 2 mol%) and this compound (0.024 eq, 2.4 mol%, 1.2 eq relative to Pd).

  • Reagent Addition: Add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon three times.[1][4] Add the anhydrous and degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visual Guides

Catalytic Cycle General Catalytic Cycle for Cross-Coupling M0 M(0)L₂ Precatalyst OA Oxidative Addition (R¹-X) M0->OA OAC R¹-M(II)L₂(X) Complex OA->OAC TM Transmetalation (R²-M') OAC->TM TMC R¹-M(II)L₂(R²) Complex TM->TMC RE Reductive Elimination TMC->RE RE->M0 Catalyst Regeneration Product R¹-R² Product RE->Product

Caption: A simplified catalytic cycle for a metal (M)-catalyzed cross-coupling reaction, where L represents the this compound ligand.

Troubleshooting Workflow Troubleshooting Workflow for Low Yield start Low Reaction Yield or Stalled Reaction check_reagents Verify Purity & Integrity of: - Starting Materials - Solvents - Reagents start->check_reagents inert_conditions Ensure Strict Inert (Air & Moisture-Free) Conditions check_reagents->inert_conditions catalyst_loading Is Catalyst Loading Optimal? inert_conditions->catalyst_loading increase_loading Systematically Increase Loading (e.g., 1 -> 2 mol%) catalyst_loading->increase_loading If low (<1%) decrease_loading Systematically Decrease Loading (e.g., 5 -> 2 mol%) catalyst_loading->decrease_loading If high (>5%) check_conditions Optimize Reaction Conditions: - Temperature - Ligand:Metal Ratio - Concentration catalyst_loading->check_conditions If in optimal range (1-2 mol%) increase_loading->check_conditions decrease_loading->check_conditions success Yield Improved check_conditions->success

Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.

Ligand Electronics Influence of 4-Ethoxy Substituent cluster_ligand This compound Ligand cluster_effect Electronic Effect cluster_impact Impact on Catalysis Ligand Pyridine Ring Substituent 4-Ethoxy Group (-OEt) Effect Electron-Donating Group (EDG) Substituent->Effect Acts as Impact Increases Electron Density on Metal Center Effect->Impact Leads to Result Potentially Accelerates Oxidative Addition Step Impact->Result

References

Common pitfalls in the handling and storage of 4-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common pitfalls in the handling and storage of 4-Ethoxypyridine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific toxicity data for this compound is limited, it should be handled with care as a pyridine (B92270) derivative. Pyridines, as a class, can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They may cause irritation to the skin, eyes, and respiratory tract.[2] It is also a combustible liquid and vapors may form explosive mixtures with air.[3]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][3][4][5] The storage container should be tightly closed to prevent the ingress of moisture and air.[1][2][3] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Q3: Is this compound sensitive to light?

A3: The photostability of this compound has not been extensively documented. However, pyridine and its derivatives can be sensitive to light.[6][7][8] Therefore, it is recommended to store this compound in an amber or opaque container to protect it from light.[6]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances should be avoided to prevent vigorous reactions.

Troubleshooting Guides

Issue 1: Sample Discoloration or Precipitation

Symptom: The normally colorless to pale yellow liquid appears darker, or a solid precipitate has formed.

Possible Cause:

  • Decomposition: Exposure to heat, light, or air (oxygen) may have caused the compound to degrade. The thermal decomposition of pyridine derivatives can lead to the formation of solid deposits.[9]

  • Contamination: The sample may have been contaminated with an incompatible substance.

Resolution:

  • Assess Sample Integrity: If the discoloration is significant or a precipitate is present, it is recommended to discard the sample as its purity is compromised.

  • Verify Storage Conditions: Ensure that the compound is stored according to the recommendations (cool, dry, dark, inert atmosphere).

  • Inert Handling: When handling the compound, use an inert atmosphere (e.g., a glovebox or a Schlenk line) to minimize exposure to air and moisture.

Issue 2: Inconsistent Experimental Results

Symptom: Variability in reaction yields or observation of unexpected byproducts.

Possible Cause:

  • Reagent Degradation: The this compound used may have partially degraded, leading to lower effective concentration and the presence of impurities that could interfere with the reaction.

  • Reactivity Issues: The reactivity of 4-alkoxypyridines can be influenced by the formation of pyridinium (B92312) ions.[10] The reaction conditions may not be optimal for the desired transformation.

Resolution:

  • Purity Check: Before use, it is advisable to check the purity of the this compound using techniques like NMR or GC-MS.

  • Fresh Sample: Use a fresh, unopened sample or a sample that has been properly stored.

  • Reaction Optimization: Re-evaluate the reaction conditions, such as solvent, temperature, and pH, to ensure they are suitable for the intended chemical transformation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₉NO
Molecular Weight123.15 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point188.2 °C at 760 mmHg
Flash Point67.1 °C
Density1 g/cm³

Source: PubChem CID 141781[11]

Table 2: Recommended Storage and Handling Parameters

ParameterRecommendation
Storage Temperature 2-8 °C (Refrigerated)
Atmosphere Inert (e.g., Nitrogen, Argon)
Light Protection Amber or opaque container
Incompatible Materials Strong oxidizing agents, Strong acids

Experimental Protocols

Protocol 1: General Handling Procedure for this compound
  • Preparation: Work in a well-ventilated fume hood.[4] Ensure that an emergency eyewash and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][4]

  • Inert Atmosphere Handling (for sensitive reactions):

    • If the experiment is sensitive to air or moisture, use standard Schlenk line or glovebox techniques.

    • Use dry, deoxygenated solvents.

    • Purge all glassware with an inert gas (nitrogen or argon) before introducing the reagent.

  • Dispensing:

    • Use a clean, dry syringe or pipette to transfer the liquid.

    • If transferring from a septum-sealed bottle, use a syringe and needle.

    • After dispensing, re-seal the container tightly and purge the headspace with an inert gas if necessary.

  • Waste Disposal: Dispose of waste this compound and contaminated materials in a designated, labeled hazardous waste container according to institutional and local regulations.[4]

Protocol 2: Small-Scale Stability Test

To assess the stability of this compound under specific experimental conditions, a small-scale test can be performed.

  • Sample Preparation: Prepare several small aliquots of this compound in separate, sealed vials.

  • Exposure Conditions:

    • Thermal Stress: Place vials at various temperatures (e.g., room temperature, 40 °C, 60 °C) for a defined period.

    • Photostability: Expose vials to a light source (simulating ambient or UV light) for a defined period, alongside a control vial wrapped in aluminum foil.[6][7][8]

    • Hydrolysis: Add a known amount of water to a vial and monitor for changes.

  • Analysis: At regular intervals, analyze the samples using a suitable analytical method (e.g., NMR, GC-MS, HPLC) to detect any degradation products and quantify the remaining this compound.

  • Evaluation: Compare the results from the stressed samples to a control sample stored under ideal conditions (refrigerated, in the dark, under inert atmosphere).

Visualizations

experimental_workflow General Experimental Workflow for this compound prep Preparation (Fume Hood, PPE) handling Handling (Inert Atmosphere if needed) prep->handling reaction Reaction Setup handling->reaction workup Reaction Work-up reaction->workup analysis Analysis (NMR, GC-MS, etc.) workup->analysis storage Product Storage analysis->storage

Caption: A flowchart of the general experimental workflow.

troubleshooting_guide Troubleshooting Inconsistent Results start Inconsistent Results Observed check_purity Check Purity of this compound start->check_purity impure Reagent is Impure check_purity->impure No pure Reagent is Pure check_purity->pure Yes purify Purify or Use Fresh Stock impure->purify optimize Optimize Reaction Conditions (Solvent, Temp, pH) pure->optimize re_run Re-run Experiment purify->re_run optimize->re_run

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

decomposition_pathway Potential Degradation Pathways ethoxypyridine This compound hydrolysis Hydrolysis (4-Hydroxypyridine + Ethanol) ethoxypyridine->hydrolysis H₂O oxidation Oxidation (N-oxides, ring-opened products) ethoxypyridine->oxidation O₂ polymerization Polymerization/Decomposition (Colored impurities, solids) ethoxypyridine->polymerization Heat/Light stressors Stressors (Heat, Light, Air, Moisture) stressors->ethoxypyridine

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Method Refinement for 4-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reproducible results when working with 4-Ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in research and development?

A1: this compound is a versatile building block primarily used in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure is a key component in creating more complex molecules, often serving as a precursor for introducing the 4-ethoxypyridyl moiety into a target structure. This is common in drug discovery for the synthesis of novel therapeutic agents and in the development of new pesticides and fungicides.[1]

Q2: How should this compound be properly stored to ensure its stability?

A2: Like many pyridine (B92270) derivatives, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from light.[2] For long-term storage, refrigeration (2-8°C) is recommended. The compound can be sensitive to moisture and air, so storage under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent degradation.

Q3: What are the key safety precautions to take when handling this compound?

A3: this compound may be hazardous upon ingestion, inhalation, or skin absorption.[1] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, wash the affected area thoroughly with water.

Q4: Which analytical techniques are recommended for assessing the purity of this compound and its reaction products?

A4: The purity of this compound and its derivatives can be effectively assessed using a combination of chromatographic and spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative purity assessment (qNMR) against an internal standard.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during common synthetic procedures involving this compound.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) to Synthesize this compound

The synthesis of this compound often involves the reaction of 4-chloropyridine (B1293800) with sodium ethoxide. Low yields are a common problem.

Troubleshooting Workflow for SNAr Synthesis

start Low Yield Observed check_reagents Verify Reagent Quality (4-chloropyridine, NaOEt, solvent) start->check_reagents check_conditions Review Reaction Conditions (anhydrous, inert atmosphere) check_reagents->check_conditions Reagents OK sub_reagents Use fresh sodium ethoxide or prepare in situ. Ensure solvent is anhydrous. check_reagents->sub_reagents check_temp Optimize Temperature check_conditions->check_temp Conditions OK sub_conditions Flame-dry glassware. Use Argon or Nitrogen. check_conditions->sub_conditions check_time Extend Reaction Time check_temp->check_time Temp OK sub_temp Reaction may require heating (reflux). check_temp->sub_temp purification Analyze Purification Step (extraction, chromatography) check_time->purification Time OK solution Consistent High Yield purification->solution Losses Minimized

Caption: A flowchart for systematically troubleshooting low yields in SNAr synthesis.

Possible Cause Troubleshooting Step & Rationale
Inactive Sodium Ethoxide Sodium ethoxide is highly sensitive to moisture. Use freshly opened reagent or prepare it in situ from sodium metal and absolute ethanol (B145695). This ensures the nucleophile is active and present in the correct stoichiometry.[4]
Presence of Water Water will quench the sodium ethoxide and can lead to the formation of 4-hydroxypyridine (B47283) as a byproduct. Ensure all glassware is flame- or oven-dried and use an anhydrous solvent (e.g., dry DMSO or absolute ethanol).[4]
Insufficient Temperature The SNAr reaction on the electron-deficient pyridine ring often requires thermal energy to proceed at a practical rate. If the reaction is sluggish at room temperature, gradually heat the mixture to reflux while monitoring by TLC.[4]
Incomplete Reaction If starting material (4-chloropyridine) persists, consider extending the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.[4]
Issue 2: Inconsistent Yields in Suzuki-Miyaura Cross-Coupling

When using a 4-ethoxypyridyl boronic acid or halide, inconsistent yields can arise from catalyst deactivation, poor reagent quality, or suboptimal conditions.

Logical Flow for Optimizing Suzuki Coupling

start Inconsistent Suzuki Coupling Yield degas Ensure Rigorous Degassing (Solvent & Reaction Mixture) start->degas catalyst Evaluate Catalyst System (Pd source, ligand) degas->catalyst Oxygen excluded note_degas Oxygen can cause boronic acid homocoupling and oxidize phosphine (B1218219) ligands. degas->note_degas base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base Catalyst system appropriate note_catalyst Electron-rich, bulky phosphine ligands often improve results for heteroaryl substrates. catalyst->note_catalyst boronic_acid Check Boronic Acid/Ester Quality base->boronic_acid Base is effective result Reproducible High Yield boronic_acid->result Reagent is pure

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

Possible Cause Troubleshooting Step & Rationale
Catalyst Deactivation The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Using bulky, electron-rich phosphine ligands can promote the desired catalytic cycle. Also, ensure the reaction is performed under a strict inert atmosphere as oxygen can oxidize phosphine ligands.[5]
Boronic Acid Homocoupling This common side reaction is often caused by the presence of oxygen. Rigorous degassing of solvents and the reaction mixture (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical to minimize this pathway.
Ineffective Base The choice of base is crucial for activating the boronic acid for transmetalation. The effectiveness of a base can be substrate-dependent. If a standard base like Na₂CO₃ gives poor results, screen other options such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6]
Poor Boronic Acid Quality Boronic acids can degrade over time, especially through protodeboronation. Use fresh, high-purity boronic acid or consider converting it to a more stable derivative like a trifluoroborate salt or MIDA boronate.
Issue 3: Difficulty in Synthesis of this compound N-Oxide

The oxidation of this compound to its N-oxide can be sluggish or result in side reactions if not properly controlled.

Troubleshooting N-Oxide Formation

start Low Conversion to N-Oxide oxidant Check Oxidant Activity (e.g., H₂O₂, m-CPBA) start->oxidant temp Control Reaction Temperature oxidant->temp Oxidant is active note_oxidant Use a fresh, properly titrated oxidizing agent. m-CPBA is often effective. oxidant->note_oxidant workup Optimize Workup Procedure temp->workup Temperature controlled note_temp Reaction can be exothermic. Initial cooling may be necessary. temp->note_temp product Pure N-Oxide Isolated workup->product Workup optimized note_workup Careful removal of acidic byproducts is necessary for clean isolation. workup->note_workup

Caption: Troubleshooting workflow for the synthesis of this compound N-Oxide.

Possible Cause Troubleshooting Step & Rationale
Decomposed Oxidizing Agent Peroxides like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time. Use a fresh bottle or titrate the oxidant to confirm its activity before use.
Suboptimal Temperature The reaction is often performed at elevated temperatures (e.g., refluxing in acetic acid) to achieve a reasonable rate.[7] However, the initial addition of the oxidant may need to be done at a lower temperature to control any exotherm. Monitor the reaction by TLC to find the optimal temperature profile.
Difficult Product Isolation The N-oxide product is basic and can form salts, making extraction difficult. After the reaction, volatile acids (like acetic acid) should be thoroughly removed under reduced pressure.[7] The resulting N-oxide can then be purified by distillation under high vacuum or by column chromatography.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol is adapted from a general procedure for 4-alkoxypyridines.[9]

Reaction Scheme: 4-Chloropyridine + Sodium Ethoxide → this compound + Sodium Chloride

Materials:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • Sodium hydroxide (B78521), finely powdered (5.0 equiv)

  • Absolute Ethanol (as reactant and solvent)

  • Anhydrous DMSO

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add finely powdered sodium hydroxide (2.5 equiv) and absolute ethanol (1.2 equiv).

  • Alkoxide Formation: Stir the suspension at room temperature for 30 minutes.

  • Addition of Solvent and Substrate: Add anhydrous DMSO, and heat the mixture to 80°C. Add 4-chloropyridine hydrochloride (1.0 equiv) in one portion.

  • Reaction: Stir the reaction mixture at 80°C overnight. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate (B1210297) eluent).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.

Expected Yield: 75-80%[9]

Protocol 2: Synthesis of this compound N-Oxide

This protocol is based on the well-established oxidation of pyridines.[7][8]

Reaction Scheme: this compound + Oxidant (e.g., H₂O₂) → this compound N-Oxide

Materials:

  • This compound (1.0 equiv)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (1.1 equiv)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in glacial acetic acid.

  • Addition of Oxidant: With stirring, add 30% hydrogen peroxide (1.1 equiv) dropwise. The addition may be exothermic; maintain the temperature below 85°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and stir for 24 hours, or until TLC analysis (e.g., using 10:1 Dichloromethane:Methanol) indicates complete consumption of the starting material.[7]

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the acetic acid and excess peroxide under reduced pressure (a rotary evaporator connected to a vacuum pump protected by a cold trap is recommended).

  • Purification: The resulting residue can be purified by high-vacuum distillation or column chromatography on silica gel to yield this compound N-oxide.

Expected Yield: ~85%[7]

References

Validation & Comparative

A Comparative Guide to 4-Ethoxypyridine and 4-Methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. Aryl and heteroaryl ethers, such as 4-ethoxypyridine and 4-methoxypyridine (B45360), are common structural motifs in pharmaceuticals and functional materials. Their utility as substrates in cross-coupling reactions is of significant interest. This guide provides a comparative analysis of this compound and 4-methoxypyridine in the context of various cross-coupling reactions, focusing on their electronic and steric properties and the implications for reactivity. Due to a notable lack of direct comparative experimental studies in the current literature, this guide combines theoretical considerations with available experimental data for each compound individually.

Theoretical Comparison: Electronic and Steric Effects

The reactivity of 4-alkoxypyridines in cross-coupling reactions is primarily governed by the electronic and steric nature of the alkoxy substituent. These factors influence the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Electronic Effects: Both the methoxy (B1213986) (-OCH₃) and ethoxy (-OC₂H₅) groups are electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom, which can delocalize into the pyridine (B92270) ring.[1][2] This increases the electron density on the pyridine ring, which can, in turn, affect the rate of oxidative addition of the palladium catalyst to the carbon-halogen or carbon-triflate bond. Generally, more electron-rich substrates can be slower to undergo oxidative addition. However, the methoxy group also exhibits an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom.[1][2] The slightly larger ethyl group in this compound is marginally more electron-donating than the methyl group via induction. The overall electronic influence of both groups is a net electron-donating character, which activates the nitrogen atom of the pyridine ring.[3][4]

Steric Effects: The ethoxy group is sterically more demanding than the methoxy group. This increased steric bulk can influence the approach of the palladium catalyst and its ligands to the reaction center. In some cases, increased steric hindrance can slow down the reaction rate. However, for certain catalyst systems, bulky ligands are known to promote the desired reaction.[5] The impact of the steric difference between an ethoxy and a methoxy group at the 4-position is generally considered to be minimal as it is relatively distant from the coupling site (assuming a 2- or 3-halo or triflyloxypyridine). However, it could play a more significant role in reactions involving the coordination of the pyridine nitrogen to a metal center.

Performance in Cross-Coupling Reactions: A Review of Available Data

While direct comparative data is scarce, we can examine the individual performance of 4-methoxypyridine derivatives in various cross-coupling reactions. Data for this compound in similar transformations is largely unavailable in the surveyed literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The electron-rich nature of the 4-methoxypyridine ring can influence its reactivity.[6]

Table 1: Suzuki-Miyaura Coupling with 4-Methoxypyridine Derivatives

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(4-Methoxypyridin-2-yl)boronic acid4-BromoanisolePd₂(dba)₃ / P(t-Bu)₃K₃PO₄1,4-Dioxane10012High (not specified)[6]
4-bromo-methoxybenzenephenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH80198[7]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand and base is crucial for achieving high yields, particularly with electron-rich substrates.[5][8][9]

Table 2: Buchwald-Hartwig Amination with 4-Alkoxypyridine Derivatives

No specific experimental data for the Buchwald-Hartwig amination of 4-methoxypyridine or this compound as the aryl halide/triflate was found in the reviewed literature. General protocols for this reaction are well-established.[5][8][9][10][11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Aryl iodides are generally the most reactive coupling partners.[12][13][14]

Table 3: Sonogashira Coupling with 4-Alkoxypyridine Derivatives

No specific experimental data for the Sonogashira coupling of 4-methoxypyridine or this compound as the aryl halide/triflate was found in the reviewed literature. General protocols for this reaction are available.[12][13][14][15][16]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. The reaction conditions can be tailored based on the electronic nature of the substrates.[17][18]

Table 4: Heck Reaction with 4-Alkoxypyridine Derivatives

No specific experimental data for the Heck reaction of 4-methoxypyridine or this compound as the aryl halide/triflate was found in the reviewed literature. General protocols for this reaction are well-documented.[17][18][19][20]

Experimental Protocols

Below are representative experimental protocols for common cross-coupling reactions, which can be adapted for substrates like 4-alkoxypyridines.

General Procedure for Suzuki-Miyaura Coupling

A dry Schlenk flask is charged with the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., P(t-Bu)₃, 4-10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent (e.g., 1,4-dioxane) and a base (e.g., K₃PO₄, 2.0-3.0 equiv.) are added. The reaction mixture is then heated with stirring for the specified time and temperature. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.). A dry, degassed solvent (e.g., toluene) is added. The vessel is sealed and heated to the desired temperature with stirring for the required duration. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is then purified by flash chromatography.[10]

General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine, 2.0 equiv.). The mixture is stirred under an inert atmosphere at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then quenched with aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[12]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base Setup Combine Reagents and Solvent under Inert Atmosphere Reagents->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir Setup->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The comparison between this compound and 4-methoxypyridine in cross-coupling reactions is currently limited by the lack of direct experimental data. Based on theoretical principles, the electronic and steric differences between the methoxy and ethoxy groups are expected to have a subtle, rather than dramatic, influence on their reactivity as substrates. The slightly greater electron-donating nature and steric bulk of the ethoxy group might lead to minor variations in reaction rates and catalyst efficiency compared to the methoxypyridine counterpart.

The available data for 4-methoxypyridine derivatives demonstrates their successful application in Suzuki-Miyaura couplings. For other key transformations like Buchwald-Hartwig, Sonogashira, and Heck reactions, while general protocols are well-established, specific examples utilizing 4-alkoxypyridines as the electrophilic partner are not widely reported. This highlights a gap in the current chemical literature and an opportunity for future research to directly compare the reactivity of these and other alkoxypyridines, thereby providing a clearer, data-driven guide for synthetic chemists. Researchers are encouraged to use the provided general protocols as a starting point for developing specific conditions for their desired transformations involving these valuable building blocks.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-ethoxypyridine. Designed for professionals in research and drug development, this document presents a detailed comparison with related pyridine (B92270) derivatives, supported by experimental data and protocols.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound and its analogues relies heavily on NMR spectroscopy. The chemical shifts (δ), splitting patterns, coupling constants (J), and integration values provide a detailed map of the molecular structure. Below is a comparative summary of the ¹H and ¹³C NMR data for this compound and the closely related 4-methoxypyridine.

Table 1: ¹H NMR Data for this compound and Comparative Compounds (Solvent: CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)Splitting PatternCoupling Constant (J, Hz)Integration
This compound H-2, H-68.42d5.82H
H-3, H-56.78d5.82H
-OCH₂CH₃4.08q7.02H
-OCH₂CH₃1.44t7.03H
4-Methoxypyridine H-2, H-68.45d6.32H
H-3, H-56.80d6.32H
-OCH₃3.90s-3H

Table 2: ¹³C NMR Data for this compound and Comparative Compounds (Solvent: CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-4164.5
C-2, C-6151.2
C-3, C-5110.1
-OCH₂CH₃63.8
-OCH₂CH₃14.5
4-Methoxypyridine C-4164.8
C-2, C-6151.0
C-3, C-5109.8
-OCH₃55.4

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final sample volume in the NMR tube should be approximately 4-5 cm in height.

2. NMR Instrument Setup and Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Process the data with a standard Fourier transform and phase correction.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (typically 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-170 ppm).

    • Process the data similarly to the ¹H spectrum.

3. Data Analysis:

  • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns and measure the coupling constants to deduce the connectivity of the protons.

  • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on established chemical shift ranges and substituent effects.

Logical Relationships in NMR Signal Assignment

The assignment of NMR signals is a logical process that correlates the electronic environment of each nucleus with its observed chemical shift and coupling interactions. The following diagram illustrates the key relationships used in the structural elucidation of this compound from its NMR data.

G cluster_1H 1H NMR Signals cluster_13C 13C NMR Signals cluster_structure This compound Structure H2_H6 δ 8.42 (d, 2H) H3_H5 δ 6.78 (d, 2H) H2_H6->H3_H5 COSY (J=5.8 Hz) C4 δ 164.5 H2_H6->C4 HMBC (3J) C2_C6 δ 151.2 H2_H6->C2_C6 HSQC H3_H5->C4 HMBC (2J) C3_C5 δ 110.1 H3_H5->C3_C5 HSQC OCH2 δ 4.08 (q, 2H) CH3 δ 1.44 (t, 3H) OCH2->CH3 COSY (J=7.0 Hz) OCH2->C4 HMBC (2J) OCH2_C δ 63.8 OCH2->OCH2_C HSQC CH3_C δ 14.5 CH3->CH3_C HSQC Structure Pyridine Ring -OCH2CH3 Group C4->Structure Assignment C2_C6->Structure Assignment C3_C5->Structure Assignment OCH2_C->Structure Assignment CH3_C->Structure Assignment

NMR Signal Assignment Workflow for this compound

This guide provides a foundational understanding of the NMR characteristics of this compound, offering a valuable resource for its identification and for comparative studies with other pyridine derivatives in a research and development setting.

A Comparative Guide to Validating the Purity of Synthesized 4-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of 4-Ethoxypyridine, a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The methodologies presented herein are supported by detailed experimental protocols and comparative data to assist in selecting the most appropriate validation strategy.

Overview of Analytical Techniques

The purity of a synthesized compound like this compound is typically assessed using a combination of chromatographic and spectroscopic methods. Each technique offers unique insights into the sample's composition, from confirming the molecular structure to quantifying trace impurities. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

Table 1: Comparison of Key Analytical Techniques for Purity Validation

Technique Principle Information Provided Strengths Limitations
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Detailed structural information, identification and quantification of proton- and carbon-containing impurities.Excellent for structural elucidation, can provide quantitative data without a reference standard for the impurity (qNMR).Relatively low sensitivity for detecting trace impurities, complex spectra for mixtures.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, elemental composition (HRMS), impurity identification when coupled with chromatography.High sensitivity, provides molecular weight of impurities.Isomers are often indistinguishable, ionization efficiency can vary significantly between compounds.
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2]Separation and quantification of non-volatile and thermally labile impurities.High resolution and sensitivity, widely applicable, well-established validation protocols.[2][3]Requires a reference standard for impurity quantification, method development can be time-consuming.
GC Differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.[4]Separation and quantification of volatile impurities and residual solvents.[5]Excellent for volatile compounds, high sensitivity with detectors like FID and MS.[5][6]Not suitable for non-volatile or thermally unstable compounds.
TLC Separation based on differential migration of analytes on a solid stationary phase with a liquid mobile phase.[7]Rapid screening for the number of components, preliminary purity assessment, reaction monitoring.[8]Simple, fast, and inexpensive.[7][8]Primarily qualitative, lower resolution and sensitivity compared to HPLC/GC.[9]
Elemental Analysis Combustion of the sample and quantification of resulting elemental gases.Determines the percentage composition of C, H, N, and other elements.Provides fundamental confirmation of the empirical formula.Does not detect impurities with the same elemental composition, requires high sample purity for accurate results.

Experimental Data and Protocols

To illustrate the application of these techniques, consider a synthesized batch of this compound. The following sections provide hypothetical experimental data and detailed protocols for its purity validation.

Purity Profile of Synthesized this compound

The following table summarizes the results from the analysis of a hypothetical batch of this compound.

Table 2: Quantitative Purity Analysis of a this compound Sample

Analytical Method Parameter Result Acceptance Criteria
HPLC-UV Purity (Area %)99.85%≥ 99.5%
Impurity A (Unidentified)0.08%≤ 0.10%
Impurity B (Pyridin-4-ol)0.05%≤ 0.10%
Total Impurities0.15%≤ 0.5%
GC-FID Residual Solvent (Ethanol)250 ppm≤ 500 ppm
¹H NMR Structural ConfirmationConformsConforms to reference
MS (ESI+) [M+H]⁺m/z 124.0759124.0757 (Calculated for C₇H₁₀NO⁺)
Elemental Analysis %C, %H, %NC: 68.27, H: 7.37, N: 11.37C: 68.27, H: 7.36, N: 11.37 (Theoretical)
Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited. Adherence to established validation guidelines, such as those from the International Council for Harmonisation (ICH), is recommended for all analytical procedures.[10][11][12]

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify non-volatile impurities.

  • Instrumentation: HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25 °C.[2]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Procedure: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved. Inject a blank (diluent), followed by the sample solution. Purity is calculated based on the relative peak areas.

2. Gas Chromatography (GC)

  • Objective: To quantify volatile impurities and residual solvents.

  • Instrumentation: GC system with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.[14]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Hold at 50 °C for 5 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Injection Mode: Split (20:1).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane) at a concentration of 10 mg/mL.

  • Procedure: Inject the sample solution into the GC. Identify and quantify peaks based on the retention times of known standards (e.g., common synthesis solvents).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify organic impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • ¹H NMR Protocol:

    • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing Tetramethylsilane (TMS) as an internal standard.

    • Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

    • Expected Chemical Shifts (δ, ppm): ~8.4 (d, 2H, pyridine (B92270) H-2,6), ~6.8 (d, 2H, pyridine H-3,5), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR Protocol:

    • Sample Preparation: Use the same sample as for ¹H NMR.

    • Acquisition: Acquire with proton decoupling, a 30° pulse, and a relaxation delay of 2 seconds.

    • Expected Chemical Shifts (δ, ppm): ~164 (C-4), ~151 (C-2,6), ~110 (C-3,5), ~64 (-OCH₂CH₃), ~15 (-OCH₂CH₃).

4. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized product.

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a mixture of acetonitrile and water with 0.1% formic acid.

    • Analysis Mode: Positive ion mode (ESI+).

    • Data Acquisition: Scan over a mass range of m/z 50-500.

    • Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass of C₇H₁₀NO⁺ (124.0757).[15]

Mandatory Visualizations

Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of a newly synthesized batch of this compound.

G cluster_0 Initial Synthesis & Work-up cluster_1 Preliminary Purity Assessment cluster_2 Purification cluster_3 Comprehensive Purity Validation cluster_4 Final Assessment cluster_5 Outcome Synthesis Synthesized this compound TLC TLC Analysis Synthesis->TLC Crude_NMR Crude ¹H NMR Synthesis->Crude_NMR Purification Column Chromatography / Distillation TLC->Purification Crude_NMR->Purification HPLC HPLC (Purity, Impurities) Purification->HPLC GC GC (Residual Solvents) Purification->GC NMR ¹H & ¹³C NMR (Structure) Purification->NMR MS HRMS (Molecular Weight) Purification->MS EA Elemental Analysis Purification->EA Decision Purity Meets Specification? HPLC->Decision GC->Decision NMR->Decision MS->Decision EA->Decision Pass Release Batch Decision->Pass Yes Fail Repurify / Reject Decision->Fail No

Caption: Workflow for purity validation of synthesized this compound.

References

A Comparative Analysis of Pyridine-Based Ligands in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of ligands is a cornerstone of modern catalysis, profoundly influencing the efficiency, selectivity, and scope of chemical transformations. Among the vast arsenal (B13267) of ligand architectures, pyridine-based structures have emerged as a versatile and highly tunable class, finding widespread application in fields ranging from pharmaceutical synthesis to materials science. Their inherent electronic properties, steric adaptability, and robust coordination to a variety of metal centers make them privileged scaffolds in catalyst design.

This guide provides a comparative analysis of prominent classes of pyridine-based ligands, including Pyridine-Oxazoline (PyOx), Bipyridine, Terpyridine, Pyridyl-Imine, and Pincer-type ligands. We present a compilation of their performance in key catalytic reactions, supported by quantitative data from the literature. Detailed experimental protocols for the synthesis of representative ligands and their application in catalysis are also provided to facilitate their practical implementation.

Performance Overview of Pyridine-Based Ligands in Catalysis

The catalytic performance of metal complexes bearing pyridine-based ligands is intricately linked to the ligand's topology and electronic nature. The following tables summarize the efficacy of different pyridine-based ligand classes in three widely utilized catalytic transformations: the Suzuki-Miyaura Cross-Coupling, the Heck Reaction, and Asymmetric Hydrogenation of Ketones.

Disclaimer: The following data has been compiled from various literature sources. Direct comparison of catalytic performance should be approached with caution, as reaction conditions, substrates, and catalyst precursors may vary between studies.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of a pyridine-based ligand can significantly influence the catalytic activity and substrate scope, particularly with challenging substrates like aryl chlorides.

Ligand ClassRepresentative Ligand/Catalyst SystemAryl HalideArylboronic AcidYield (%)Reference
Pyridine (B92270) (simple)[Pd(4-X-py)₂Cl₂]4'-BromoacetophenonePhenylboronic acid>90[1]
Pyridyl-ImineBis(imino)pyridine-Pd(II)Aryl halidesArylboronic acidsModerate to Excellent[2]
Pyridine-PhosphineN-diphenylphosphanyl-2-aminopyridine-PdCl₂Aryl chloridesArylboronic acidsGood to Excellent[3]
BipyridineBipyridine-based COP-PdCl₂Aryl halidesArylboronic acidsHigh[4]
Heck Reaction

The Heck reaction is a cornerstone of C-C bond formation between unsaturated halides and alkenes. Pyridine-based ligands can enhance catalyst stability and influence regioselectivity.

Ligand ClassRepresentative Ligand/Catalyst SystemAryl HalideAlkeneYield (%)Reference
Pyridine (simple)[Pd(4-X-py)₂Cl₂]IodobenzeneStyrene>90[1]
NHC-PyridineNHC-Pd(II)-PyridineAryl bromidesOlefinsExcellent[4]
Pyridine-OxazolinePyridine-Oxazoline-Pd(II)Aryl diazonium saltsAlkenyl alcoholsNot specified
Asymmetric Hydrogenation of Ketones

Chiral pyridine-based ligands are instrumental in the enantioselective reduction of ketones to chiral alcohols, which are valuable building blocks in pharmaceutical synthesis.

Ligand ClassRepresentative Ligand/Catalyst SystemKetone SubstrateEnantiomeric Excess (ee, %)Conversion (%)Reference
Pyridine-Oxazoline (PyBox)(S,S)-iPr-PyBox-Fe(II)AcetophenoneLow to moderateHigh[5]
Pyridyl-ImineChiral (pyridyl)imine-Ni(II)KetonesLowModerate[6]
Pyridine-AminoalcoholPyridine-Aminoalcohol-Ru(II)Aromatic alkyl ketones67-9571-100[7]
PNNP Ligand(R,R)-cyP₂N₂-Fe(II)Acetophenone29High[6]

Experimental Protocols

Synthesis of Pyridine-Based Ligands

This protocol describes a general method for the synthesis of chiral PyBox ligands from a pyridine dinitrile and a chiral amino alcohol.

Materials:

  • 2,6-Pyridinedicarbonitrile

  • (S)-2-Amino-3-methyl-1-butanol

  • Zinc chloride (anhydrous)

  • Chlorobenzene (anhydrous)

Procedure:

  • To a solution of (S)-2-amino-3-methyl-1-butanol (2.2 equivalents) in anhydrous chlorobenzene, add anhydrous zinc chloride (0.1 equivalents).

  • Heat the mixture to 120 °C and add 2,6-pyridinedicarbonitrile (1.0 equivalent).

  • Stir the reaction mixture at 120 °C for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral PyBox ligand.[8]

This protocol outlines a common method for the synthesis of 2,2'-bipyridine (B1663995) from pyridine using a Raney nickel catalyst.

Materials:

  • Pyridine (anhydrous)

  • Raney nickel catalyst

  • Petroleum ether

Procedure:

  • Degas the Raney nickel catalyst.

  • Add anhydrous pyridine to the activated catalyst.

  • Reflux the mixture under an inert atmosphere for an extended period (e.g., 24-48 hours).

  • After cooling, carefully decant the pyridine solution from the catalyst.

  • Extract the catalyst with fresh hot pyridine multiple times.

  • Combine the pyridine extracts and remove the pyridine by vacuum distillation.

  • Dissolve the residue in boiling petroleum ether, filter to remove insoluble material, and allow the filtrate to cool to induce crystallization.

  • Collect the crystals of 2,2'-bipyridine by filtration.[9]

This protocol describes a one-pot synthesis of 2,2':6',2''-terpyridine from 2-acetylpyridine (B122185).

Materials:

Procedure:

  • React 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal to form the corresponding enaminone.

  • In a separate flask, prepare the potassium salt of 2-acetylpyridine using potassium tert-butoxide in THF.

  • Condense the enaminone with the potassium salt of 2-acetylpyridine.

  • The resulting 1,5-dione is not isolated but is directly subjected to ring closure with ammonium acetate to yield 2,2':6',2''-terpyridine.[10]

Application in Catalysis

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)

  • Pyridine-based ligand (1-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid, palladium source, pyridine-based ligand, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC).

  • After cooling to room temperature, perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer (e.g., over MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][11]

Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate key catalytic cycles and experimental workflows involving pyridine-based ligands.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Heck_Reaction_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(L_n)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd(II) Sigma_Alkyl_Pd(II) Alkene_Complex->Sigma_Alkyl_Pd(II) Migratory Insertion Hydrido_Pd(II) Hydrido_Pd(II) Sigma_Alkyl_Pd(II)->Hydrido_Pd(II) β-Hydride Elimination Hydrido_Pd(II)->Pd(0)L_n Reductive Elimination (Base)

Fig. 2: Catalytic Cycle of the Heck Reaction.

Asymmetric_Transfer_Hydrogenation cluster_0 Catalytic Cycle Precatalyst [M(L)] Active_Hydride [M(H)(L)] Precatalyst->Active_Hydride Activation (H-donor, Base) Substrate_Complex [M(H)(L)] • Ketone Active_Hydride->Substrate_Complex Substrate Coordination Product_Complex [M(L)] • Alcohol Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active_Hydride Product Release + H-donor

Fig. 3: Generalized Asymmetric Transfer Hydrogenation Cycle.

Ligand_Synthesis_Workflow Start Starting Materials (e.g., Pyridine Precursor, Chiral Amine) Reaction Condensation / Coupling Reaction Start->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Characterization NMR, MS, etc. Purification->Characterization Final_Product Pure Ligand Characterization->Final_Product

Fig. 4: General Experimental Workflow for Ligand Synthesis.

References

Benchmarking 4-Ethoxypyridine Against Other Organocatalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organocatalysis, pyridine (B92270) derivatives have carved out a significant niche, acting as potent nucleophilic catalysts in a myriad of organic transformations. This guide provides a comparative analysis of 4-ethoxypyridine and its close analogs against the widely used organocatalyst, 4-(dimethylamino)pyridine (DMAP). Due to a lack of direct comparative experimental data for this compound, this guide will utilize data for the structurally similar 4-methoxypyridine (B45360) as a proxy to draw meaningful comparisons in the context of enantioselective catalysis. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst for their specific synthetic needs.

Performance Comparison of Pyridine-Based Organocatalysts

The efficacy of an organocatalyst is typically evaluated based on key performance metrics such as reaction yield, enantioselectivity (for asymmetric reactions), and reaction time. The following table summarizes the performance of 4-methoxypyridine (as a proxy for this compound) and DMAP in representative chemical transformations.

CatalystReaction TypeSubstrateReagentYield (%)Enantiomeric Excess (ee, %)Reference
4-Methoxy-2-methylpyridineEnantioselective Dearomative Addition4-Methoxy-2-methylpyridineEtMgBr, Methyl Chloroformate6697[1]
4-MethoxyquinolineEnantioselective Dearomative Addition4-MethoxyquinolineEtMgBr, Phenyl Chloroformate7597[1]
3-Methyl-4-methoxypyridineEnantioselective Dearomative Addition3-Methyl-4-methoxypyridineEtMgBr, Phenyl Chloroformate6282[1]
DMAPAcylation of inert alcoholsVarious tertiary alcoholsAcid Anhydrides>88N/A[2]
DMAPAcylation of alcoholsCyclohexanolAcetic Anhydride (B1165640)HighN/A[3]
DMAPRegioselective AcylationLanatoside CAcetic AnhydrideHigh (up to 97% regioselectivity)N/A[4]

Note: The data for 4-methoxypyridine derivatives are from copper-catalyzed enantioselective dearomative addition reactions, where the pyridine derivative is the substrate that gets activated. This highlights the utility of the 4-alkoxypyridine motif in asymmetric synthesis. DMAP is a well-established catalyst for acylation reactions, demonstrating high yields with a variety of substrates.

Experimental Protocols

Enantioselective Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions[1]

This protocol describes a general method for the copper-catalyzed enantioselective dearomative addition of Grignard reagents to in situ-generated N-acylpyridinium salts derived from 4-methoxypyridine derivatives.

Materials:

  • Substituted 4-methoxypyridine (0.2 mmol)

  • Chloroformate reagent (e.g., phenyl chloroformate, 2.0 equiv)

  • Grignard reagent (e.g., EtMgBr, 2.0 equiv)

  • Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂, 5 mol%)

  • Chiral diphosphine ligand (e.g., L1, 6 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂, 2 mL)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the substituted 4-methoxypyridine, the chiral ligand, and CuBr·SMe₂.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the mixture to -78 °C.

  • Add the chloroformate reagent, followed by the dropwise addition of the Grignard reagent.

  • Stir the reaction mixture at -78 °C for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., CH₂Cl₂).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the product by high-performance liquid chromatography (HPLC) on a chiral stationary phase.

DMAP-Catalyzed Acylation of Alcohols[3]

This protocol provides a general procedure for the acylation of alcohols using an acid anhydride and a catalytic amount of DMAP.

Materials:

  • Alcohol (e.g., cyclohexanol, 1.0 equiv)

  • Acid anhydride (e.g., acetic anhydride, 1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP, 0.05 equiv)

  • Anhydrous pyridine (as solvent or co-solvent)

  • Dichloromethane (B109758) (DCM, for workup)

  • 1 M HCl, saturated aqueous NaHCO₃, and brine for washing

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol and DMAP in anhydrous pyridine.

  • Add the acid anhydride to the solution.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60°C).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine and DMAP), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via silica gel column chromatography if necessary.

Visualizing the Catalytic Pathways and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Nucleophilic_Catalysis_by_Pyridine_Derivatives Catalyst Pyridine Catalyst (e.g., 4-Alkoxypyridine, DMAP) Intermediate N-Acylpyridinium Intermediate (Highly Reactive) Catalyst->Intermediate + Acylating Agent Acyl_Source Acylating Agent (e.g., Acetic Anhydride) Acyl_Source->Intermediate Product Acylated Product (Ester) Intermediate->Product + Nucleophile Nucleophile Nucleophile (e.g., Alcohol) Nucleophile->Product Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst - Acyl Group

Caption: Nucleophilic catalysis pathway for pyridine derivatives in acylation reactions.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Combine Reactants & Catalyst in Solvent Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Setup->Inert_Atmosphere Temperature_Control Set Reaction Temperature Inert_Atmosphere->Temperature_Control Stirring Stir Reaction Mixture Temperature_Control->Stirring Monitoring Monitor Progress (TLC, GC, etc.) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract Product Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry & Concentrate Washing->Drying Purification Purify Product (Chromatography) Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Yield_Calculation Calculate Yield Characterization->Yield_Calculation Purity_Analysis Determine Purity & ee (HPLC, etc.) Yield_Calculation->Purity_Analysis

References

A Comparative Guide to the Quantitative Analysis of 4-Ethoxypyridine in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Ethoxypyridine in various mixtures is crucial for quality control, metabolic studies, and formulation development. This guide provides a comparative overview of common analytical methods for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established protocols for structurally similar pyridine (B92270) derivatives to provide a robust framework for method selection and development. The presented data for analogous compounds serves as a reliable benchmark for expected performance.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of pyridine derivatives, offering a comparative perspective for the quantification of this compound.

ParameterHPLC-UV (for a 4-ethoxy-pyridine derivative)GC-MS (for pyridine derivatives)Quantitative ¹H-NMR (for pyridine derivatives)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.
Selectivity Good, dependent on chromatographic resolution from matrix components.Excellent, mass spectrometer provides high specificity.Excellent, distinct resonance signals provide high structural specificity.
Sensitivity LOD and LOQ are typically in the low ng/mL to µg/mL range.[1]High, with LODs often in the sub-ppm range.Generally lower sensitivity than chromatographic methods, typically in the mg to high µg range.
Linearity Excellent, with correlation coefficients (r²) typically >0.999 over a defined concentration range.[1]Good, with linear response over several orders of magnitude.Excellent, highly linear response.
Precision High, with Relative Standard Deviation (RSD) values typically <2%.High, with RSD values typically <10%.High, with RSD values often <1%.
Accuracy High, with recovery rates typically between 98-102%.High, with good recovery, though matrix effects can be a factor.High, considered a primary ratio method.
Sample Throughput High, with typical run times of 5-15 minutes per sample.Moderate to high, with run times of 10-30 minutes per sample.Lower, requires longer acquisition times for good signal-to-noise.
Instrumentation Cost Moderate.High.Very High.
Primary Use Case Routine quality control, purity assessment, and stability testing.Trace analysis, impurity profiling, and analysis in complex matrices.Purity determination of reference standards, quantification without a specific reference standard for the analyte.

Experimental Workflow for Quantitative Analysis

The general workflow for quantifying an analyte such as this compound in a mixture involves several key steps, from sample preparation to data analysis. This process is crucial for ensuring accurate and reproducible results.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_qnmr qNMR Analysis cluster_data Data Processing & Quantification SampleCollection Sample Collection Homogenization Homogenization/ Dissolution SampleCollection->Homogenization Extraction Extraction/ Cleanup Homogenization->Extraction Derivatization Derivatization (if required for GC-MS) Extraction->Derivatization qNMR_SamplePrep Prepare Sample with Internal Standard Extraction->qNMR_SamplePrep ChromatographicSeparation Chromatographic Separation (HPLC/GC) Derivatization->ChromatographicSeparation Detection Detection (UV/MS) ChromatographicSeparation->Detection PeakIntegration Peak Integration/ Signal Measurement Detection->PeakIntegration qNMR_Acquisition NMR Data Acquisition qNMR_SamplePrep->qNMR_Acquisition qNMR_Acquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification Report Report Generation Quantification->Report

A general workflow for the quantitative analysis of this compound.

Detailed Experimental Protocols

Below are representative protocols for the quantification of pyridine derivatives. These should be adapted and validated specifically for this compound and the sample matrix .

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on a validated method for a 4-ethoxy-pyridine derivative and is suitable for routine quality control.[1]

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 2) in a 50:50 (v/v) ratio. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 239 nm.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 20 µL.

  • Internal Standard: Phenacetin can be considered as a potential internal standard.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., a mixture of the mobile phase).

    • If an internal standard is used, add a known concentration to the sample solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of calibration standards of this compound in the expected concentration range of the samples. Plot the peak area ratio (analyte/internal standard) against the concentration to generate a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of volatile and semi-volatile pyridine derivatives.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of this compound.

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added.

    • The sample may require cleanup using solid-phase extraction (SPE) to remove matrix interferences.

  • Calibration: Prepare calibration standards in the same solvent as the samples, containing the internal standard. Generate a calibration curve by plotting the peak area ratio against the concentration.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

qNMR is a primary analytical method that provides direct quantification without the need for a calibration curve for the analyte itself.[2]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for proton detection.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Acquisition Parameters:

    • A sufficient relaxation delay (D1) is critical for accurate quantification (typically 5 times the longest T1 relaxation time of the protons of interest).

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of this compound and the internal standard.

    • Calculate the concentration or purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Logical Relationships in Method Selection

The choice of an analytical method is guided by the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method Selection Logic node_result node_result start Start: Quantify this compound trace_analysis Trace Analysis Required? start->trace_analysis complex_matrix Complex Matrix? trace_analysis->complex_matrix No gcms Consider GC-MS trace_analysis->gcms Yes high_throughput High Throughput Needed? complex_matrix->high_throughput No complex_matrix->gcms Yes primary_method Primary Method/ No Reference Standard? high_throughput->primary_method No hplc Consider HPLC-UV high_throughput->hplc Yes primary_method->hplc No qnmr Consider qNMR primary_method->qnmr Yes

Decision tree for selecting an analytical method.

Conclusion

The quantification of this compound in mixtures can be effectively achieved using HPLC, GC-MS, or qNMR.

  • HPLC-UV is a robust and cost-effective method for routine analysis and quality control, offering high precision and throughput.

  • GC-MS provides superior selectivity and sensitivity, making it ideal for trace analysis and quantification in complex sample matrices.

  • qNMR serves as a powerful primary method for purity assessment and quantification without the need for a specific reference standard of the analyte, which is particularly useful in the characterization of new chemical entities.

The choice of the most suitable method will depend on the specific analytical challenge, including the concentration of this compound, the nature of the sample matrix, and the available resources. It is imperative to perform a thorough method validation according to ICH guidelines to ensure the reliability of the obtained results.

References

4-Ethoxypyridine: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, pyridine (B92270) derivatives represent a cornerstone scaffold due to their versatile biological activities. This guide provides a comparative analysis of a 4-Ethoxypyridine analogue, specifically 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile, and its performance in experimental settings relevant to cancer research. This objective comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in their evaluation of this class of compounds.

Quantitative Performance Analysis

The cytotoxic potential of 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile was evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison against the standard chemotherapeutic agent, Doxorubicin.

CompoundCell LineIC50 (μM)
4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile (4a) HT29 (Human Colorectal Carcinoma)2.243 ± 0.217[1]
Doxorubicin (Reference Drug) HT29 (Human Colorectal Carcinoma)3.964 ± 0.360[1]
4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile (4a) MRC5 (Normal Human Fetal Lung Fibroblast)2.222 ± 0.137[1]
Doxorubicin (Reference Drug) MRC5 (Normal Human Fetal Lung Fibroblast)2.476 ± 0.033[1]

The data indicates that the this compound derivative (4a) exhibits potent cytotoxic activity against the HT29 human colorectal carcinoma cell line, with a lower IC50 value than the standard drug Doxorubicin, suggesting higher potency in this specific cell line.[1] Interestingly, compound 4a also showed a slightly lower IC50 value against the normal MRC5 cell line compared to Doxorubicin, indicating a narrow therapeutic window that warrants further investigation for selective toxicity.[1]

Experimental Protocols

The following protocols are representative of the methodologies used to assess the cytotoxic and kinase inhibitory potential of pyridine derivatives.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT29)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin and Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compound (e.g., this compound derivative)

  • Reference drug (e.g., Doxorubicin)

Procedure:

  • Cell Culture: Culture human cancer cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and reference drug in the culture medium. Replace the existing medium with the medium containing the different concentrations of the compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals by adding DMSO to each well.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to screen for kinase inhibitors.

Materials:

  • Kinase (e.g., c-Met)

  • Kinase substrate

  • ATP

  • Test inhibitor (e.g., this compound derivative)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test inhibitor in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations.

  • Kinase Reaction Initiation: Add the kinase and substrate/ATP mixture to the wells to start the reaction. Include positive (no inhibitor) and blank (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. A decrease in signal in the presence of the test compound indicates inhibition. Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

The c-Met signaling pathway is a critical regulator of cell proliferation, motility, and invasion, and its aberrant activation is implicated in various cancers.[2][3] Pyridine derivatives are a class of compounds that have been explored as inhibitors of c-Met kinase.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Grb2 Grb2 cMet->Grb2 Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 Grb2->Gab1 RAS RAS Grb2->RAS PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Invasion Invasion STAT3->Invasion Inhibitor This compound Analogue Inhibitor->cMet Inhibits

Caption: The c-Met signaling pathway and the potential point of inhibition by this compound analogues.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of potential kinase inhibitors.

Kinase_Inhibitor_Workflow Start Compound Library (e.g., 4-Alkoxypyridines) HTS High-Throughput Screening (Biochemical Kinase Assay) Start->HTS Hit_ID Hit Identification (Potent Inhibitors) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Cell-Based Assays (Cytotoxicity, Proliferation) Dose_Response->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: A typical workflow for the discovery and development of kinase inhibitors.

References

A Head-to-Head Comparison of 4-Ethoxypyridine and DMAP in Catalytic Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in acylation reactions that are fundamental to drug development and materials science, the choice of catalyst is paramount to achieving high efficiency and yield. 4-(Dimethylamino)pyridine (DMAP) has long been revered as a superior nucleophilic catalyst for these transformations. This guide provides a detailed comparison of the catalytic activity of 4-Ethoxypyridine with the well-established DMAP. While direct head-to-head experimental data is scarce in peer-reviewed literature, a robust comparison can be made based on fundamental principles of electronic effects and reaction mechanisms.

Mechanism of Catalysis in Acylation Reactions

The catalytic prowess of DMAP and its analogues in acylation reactions stems from their ability to act as potent nucleophilic catalysts. The generally accepted mechanism involves the initial reaction of the pyridine (B92270) nitrogen with an acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acylating agent, rendering it highly susceptible to attack by a nucleophile, such as an alcohol or amine. This nucleophilic attack results in the formation of the acylated product and the regeneration of the pyridine catalyst, completing the catalytic cycle.

Comparative Analysis of Catalytic Activity

The key determinant of catalytic activity in this class of compounds is the nucleophilicity of the pyridine nitrogen. This is, in turn, heavily influenced by the electronic properties of the substituent at the 4-position of the pyridine ring.

DMAP (4-Dimethylaminopyridine): The dimethylamino group is a strong electron-donating group due to the resonance effect of the nitrogen lone pair with the aromatic ring. This donation of electron density significantly increases the nucleophilicity of the pyridine nitrogen, making DMAP an exceptionally active catalyst.

This compound: The ethoxy group is also an electron-donating group through resonance, where one of the lone pairs on the oxygen atom can be delocalized into the pyridine ring. However, the electronegativity of the oxygen atom also exerts an electron-withdrawing inductive effect. While the resonance effect generally outweighs the inductive effect, the overall electron-donating ability of the ethoxy group is weaker than that of the dimethylamino group. Nitrogen is less electronegative than oxygen, making its lone pair more available for donation.

Based on these electronic considerations, it is predicted that DMAP will exhibit significantly higher catalytic activity than this compound in acylation reactions under identical conditions.

Quantitative Data Summary

CatalystSubstituent at 4-PositionElectronic Effect of SubstituentPredicted Relative Catalytic Activity
DMAP -N(CH₃)₂Strong Electron-Donating (Resonance)High
This compound -OCH₂CH₃Moderately Electron-Donating (Resonance)Moderate

Experimental Protocol for Comparative Activity Study

To empirically determine the relative catalytic activities of this compound and DMAP, a standardized experimental protocol is essential. The following describes a general procedure for the acetylation of a model secondary alcohol, 1-phenylethanol (B42297), using acetic anhydride.

Materials:

Procedure:

  • Reaction Setup: In separate, dry reaction vials equipped with magnetic stir bars, add 1-phenylethanol (1.0 mmol), triethylamine (1.2 mmol), and the internal standard (0.5 mmol) to anhydrous dichloromethane (5 mL).

  • Catalyst Addition: To each respective vial, add the catalyst (this compound or DMAP) at a specific loading (e.g., 5 mol%, 0.05 mmol).

  • Initiation of Reaction: Add acetic anhydride (1.2 mmol) to each vial simultaneously to initiate the reactions.

  • Monitoring Reaction Progress: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Analysis: Quench the withdrawn aliquots by adding them to a vial containing a small amount of a primary amine solution (e.g., a dilute solution of butylamine (B146782) in dichloromethane) to consume any unreacted acetic anhydride. Analyze the quenched samples by Gas Chromatography (GC) to determine the conversion of 1-phenylethanol to 1-phenylethyl acetate.

  • Data Comparison: Plot the percentage conversion against time for both catalysts. The initial reaction rates can be determined from the slope of these curves to provide a quantitative comparison of their catalytic activities.

Visualizations

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Pyridine Catalyst (DMAP or this compound) Intermediate N-Acylpyridinium Intermediate (Highly Reactive) Catalyst->Intermediate + Acylating Agent AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Intermediate Product Acylated Product (Ester, R-OAc) Intermediate->Product + Nucleophile Nucleophile Nucleophile (e.g., Alcohol, R-OH) Nucleophile->Product Product->Catalyst Regenerates Catalyst

Caption: Generalized catalytic cycle for acylation reactions catalyzed by 4-substituted pyridines.

Experimental_Workflow cluster_1 Experimental Workflow for Catalyst Comparison A Reaction Setup: Alcohol, Et₃N, Solvent, Internal Standard B Catalyst Addition: This compound or DMAP A->B C Reaction Initiation: Add Acetic Anhydride B->C D Time-course Sampling: Aliquots taken at t₁, t₂, t₃... C->D E Quenching of Aliquots D->E F GC Analysis: Determine % Conversion E->F G Data Comparison: Plot % Conversion vs. Time F->G

Caption: Workflow for the comparative kinetic analysis of catalyst activity.

Conclusion

While both this compound and DMAP can function as nucleophilic catalysts in acylation reactions, the superior electron-donating ability of the dimethylamino group in DMAP makes it a significantly more potent catalyst. For reactions requiring high catalytic turnover, especially with sterically hindered substrates or less reactive nucleophiles, DMAP remains the catalyst of choice. This compound, while expected to be less active, may find utility in specific applications where milder catalytic activity is desired to avoid side reactions. The provided experimental protocol offers a straightforward method for quantifying the performance difference between these two catalysts in a laboratory setting.

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4-Ethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive comparison of key analytical techniques for confirming the structure of 4-Ethoxypyridine derivatives, a class of compounds with significant potential in medicinal chemistry. By presenting supporting experimental data and detailed methodologies, this document aims to be an essential resource for researchers engaged in the synthesis and characterization of these and similar heterocyclic compounds.

The structural elucidation of novel compounds is a critical step in the research and development pipeline, influencing everything from understanding reaction mechanisms to predicting pharmacological activity. For this compound derivatives, a combination of spectroscopic and crystallographic methods provides the necessary evidence to unequivocally confirm their chemical identity and spatial arrangement. This guide will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Analysis of Structural Elucidation Techniques

The confirmation of a chemical structure is rarely reliant on a single analytical method. Instead, a synergistic approach, leveraging the strengths of multiple techniques, is employed to build a comprehensive and irrefutable structural model.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides analogous information for the carbon atoms in the structure.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths and angles.

The table below summarizes typical data that can be obtained for this compound derivatives using these techniques. For comparative purposes, data for the closely related 4-Methoxypyridine and a crystalline derivative, 2-Amino-4-ethoxypyridine, are presented.

TechniqueParameter4-Methoxypyridine (Reference)2-Amino-4-ethoxypyridine (Experimental Example)Expected for this compound
¹H NMR Chemical Shift (δ)H-2, H-6: ~8.2 ppm (d); H-3, H-5: ~6.7 ppm (d); OCH₃: ~3.8 ppm (s)-H-2, H-6: ~8.2 ppm (d); H-3, H-5: ~6.7 ppm (d); OCH₂: ~4.0 ppm (q); CH₃: ~1.4 ppm (t)
¹³C NMR Chemical Shift (δ)C-4: ~164 ppm; C-2, C-6: ~150 ppm; C-3, C-5: ~109 ppm; OCH₃: ~55 ppm-C-4: ~163 ppm; C-2, C-6: ~150 ppm; C-3, C-5: ~110 ppm; OCH₂: ~63 ppm; CH₃: ~14 ppm
Mass Spec. Molecular Ion (m/z)[M]⁺: 109.05[M]⁺: 138.08[M]⁺: 123.07
X-ray Crystal System-Triclinic[1]Dependent on derivative and crystallization conditions
X-ray Unit Cell Dimensions-a = 9.167 Å, b = 9.470 Å, c = 9.541 Å, α = 87.716°, β = 87.714°, γ = 64.189°[1]-

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality data for structural confirmation. Below are generalized yet comprehensive methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Parameters: A spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Parameters: A spectral width of approximately 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts of the peaks are then referenced to the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation and Ionization:

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

    • Ionization Source: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for polar molecules like pyridine (B92270) derivatives. Atmospheric pressure chemical ionization (APCI) can be an alternative.

  • Data Acquisition:

    • Mode: Acquire data in positive ion mode, as the pyridine nitrogen is readily protonated.

    • Mass Range: Set a mass range that encompasses the expected molecular weight of the derivative (e.g., m/z 50-500).

    • Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M+H]⁺). For HRMS data, the measured mass can be used to determine the elemental composition. The fragmentation pattern from the MS/MS spectrum provides evidence for the connectivity of the atoms.

X-ray Crystallography
  • Crystallization: This is often the most challenging step. Grow single crystals of the this compound derivative of sufficient size and quality. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a complete dataset of diffraction intensities by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to improve the model.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualizing Workflows and Pathways

To illustrate the logical flow of experiments and the potential biological context of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_conclusion Final Confirmation start Starting Materials synthesis Chemical Synthesis of This compound Derivative start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Characterization ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Weight Confirmation xray X-ray Crystallography (if crystalline) purification->xray Definitive 3D Structure confirmed Structure Confirmed nmr->confirmed ms->confirmed xray->confirmed

Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.

Certain pyridine derivatives have been investigated for their inhibitory effects on cellular signaling pathways. For instance, some have been shown to act as antagonists at adenosine (B11128) receptors, which are G-protein coupled receptors involved in a multitude of physiological processes.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor Adenosine Receptor (e.g., A3) g_protein G-protein (Gi) receptor->g_protein Activates ligand Adenosine (Agonist) ligand->receptor Binds antagonist This compound Derivative (Antagonist) antagonist->receptor Blocks ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP Production ac->camp Catalyzes response Cellular Response (e.g., Inhibition of inflammation) camp->response Leads to

Caption: Proposed mechanism of action for a this compound derivative as an adenosine receptor antagonist.

References

A Comparative Performance Analysis of 4-Alkoxypyridines in Acyl Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical determinant of success in chemical synthesis, profoundly influencing reaction efficiency, selectivity, and overall yield. Within the arsenal (B13267) of nucleophilic catalysts, 4-alkoxypyridines have garnered attention as effective promoters of acyl transfer reactions, crucial for the synthesis of a wide array of pharmaceuticals and fine chemicals. This guide provides an objective comparison of the performance of different 4-alkoxypyridine derivatives in a representative acylation reaction, supported by experimental protocols and mechanistic insights to inform catalyst selection in your research and development endeavors.

The Role of 4-Alkoxypyridines in Nucleophilic Catalysis

Pyridine (B92270) and its derivatives are well-established nucleophilic catalysts, particularly in the acylation of alcohols and amines. The catalytic cycle is initiated by the nucleophilic attack of the pyridine nitrogen on the acylating agent, forming a highly reactive N-acylpyridinium intermediate. This intermediate is subsequently attacked by the nucleophile (e.g., an alcohol), leading to the acylated product and regeneration of the catalyst.

The electronic properties of substituents on the pyridine ring play a pivotal role in modulating the catalyst's activity. Electron-donating groups at the 4-position enhance the electron density on the pyridine nitrogen, increasing its nucleophilicity and, consequently, its catalytic efficacy. The alkoxy group (-OR) in 4-alkoxypyridines acts as an electron-donating group through resonance, making these compounds more potent catalysts than unsubstituted pyridine. The nature of the alkyl group (R) can further fine-tune this electronic effect and introduce steric factors that may influence catalyst performance.

Performance Comparison in the Esterification of a Tertiary Alcohol

To provide a clear comparison of the catalytic performance of different 4-alkoxypyridines, the following table summarizes hypothetical performance data for the esterification of a sterically hindered tertiary alcohol, 1-methylcyclohexanol (B147175), with acetic anhydride (B1165640). This reaction is notoriously slow and serves as an excellent model to highlight differences in catalytic activity.

Disclaimer: The following data is illustrative and intended to demonstrate the expected performance trends based on the electronic properties of the catalysts. Actual experimental results may vary.

CatalystAlkoxy GroupReaction Time (h)Yield (%)
4-Methoxypyridine-OCH₃1285
4-Ethoxypyridine-OCH₂CH₃1482
4-Isopropoxypyridine-OCH(CH₃)₂1875
Pyridine (Reference)None48<10

The illustrative data suggests a trend where the catalytic activity decreases as the steric bulk of the alkoxy group increases. While the electronic effect of the alkoxy group is the primary driver of the enhanced activity compared to pyridine, increasing steric hindrance around the nitrogen atom can impede the initial formation of the N-acylpyridinium intermediate, leading to slightly longer reaction times and lower yields.

Experimental Protocols

Synthesis of 4-Alkoxypyridines

A general and efficient procedure for the synthesis of a series of 4-alkoxypyridines involves the reaction of 4-chloropyridine (B1293800) hydrochloride with the corresponding alcohol in the presence of a strong base.[1]

Materials:

  • 4-Chloropyridine hydrochloride

  • Corresponding alcohol (e.g., methanol, ethanol, isopropanol)

  • Sodium hydroxide (B78521) (NaOH), finely powdered

  • Dimethyl sulfoxide (B87167) (DMSO), reagent grade

  • Argon (Ar) gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A 100 mL round-bottom flask is flushed with argon.

  • Finely divided sodium hydroxide (50.0 mmol) and the desired alcohol (10.0 mmol) are added to the flask, followed by reagent grade DMSO (12 mL).

  • The mixture is heated to 80 °C with stirring under an argon atmosphere.

  • 4-Chloropyridine hydrochloride (10.0 mmol) is added, and the flask is rinsed with an additional 8 mL of DMSO.

  • After approximately 30 minutes, an additional portion of 4-chloropyridine hydrochloride (2.0 mmol) is added.

  • The reaction is stirred and heated overnight.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography on silica (B1680970) gel to afford the pure 4-alkoxypyridine. Typical isolated yields for this procedure are in the range of 75-80%.[1]

Comparative Catalytic Performance in Esterification

The following protocol outlines a general procedure for comparing the catalytic activity of different 4-alkoxypyridines in the esterification of 1-methylcyclohexanol with acetic anhydride.

Materials:

  • 1-Methylcyclohexanol

  • Acetic anhydride

  • 4-Alkoxypyridine catalyst (e.g., 4-methoxypyridine, this compound, 4-isopropoxypyridine)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Triethylamine (B128534) (Et₃N) as a stoichiometric base

  • Standard laboratory glassware for anhydrous reactions

  • Analytical equipment for reaction monitoring (e.g., GC-MS or HPLC)

Procedure:

  • In separate, oven-dried reaction vials equipped with magnetic stir bars, dissolve 1-methylcyclohexanol (1.0 mmol) and the respective 4-alkoxypyridine catalyst (0.1 mmol, 10 mol%) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Add triethylamine (1.2 mmol) to each vial.

  • Add acetic anhydride (1.2 mmol) to each reaction mixture.

  • Stir the reactions at a constant temperature (e.g., 25 °C).

  • Monitor the progress of each reaction at regular time intervals by withdrawing small aliquots and analyzing them by GC-MS or HPLC to determine the conversion of the starting material and the formation of the ester product.

  • Upon completion (as determined by the consumption of the limiting reagent or when the reaction rate plateaus), quench the reactions by adding a few milliliters of methanol.

  • Perform an aqueous workup by adding water and extracting with dichloromethane.

  • The organic layers are combined, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The yield of the desired ester is determined after purification by column chromatography on silica gel.

Mechanistic and Workflow Diagrams

Catalytic_Cycle cluster_0 Catalytic Cycle of 4-Alkoxypyridine in Acylation Catalyst 4-Alkoxypyridine Intermediate N-Acylpyridinium Salt (Reactive Intermediate) Catalyst->Intermediate + Acylating Agent AcylatingAgent R'-C(O)-X (e.g., Acetic Anhydride) AcylatingAgent->Intermediate Product Ester (R-O-C(O)-R') Intermediate->Product + Alcohol Alcohol R-OH (e.g., 1-Methylcyclohexanol) Alcohol->Product RegeneratedCatalyst 4-Alkoxypyridine (Regenerated) Product->RegeneratedCatalyst - Protonated Catalyst RegeneratedCatalyst->Catalyst Deprotonation

Caption: Catalytic cycle for the 4-alkoxypyridine-catalyzed acylation of an alcohol.

Experimental_Workflow cluster_1 Workflow for Comparative Catalysis start Start prep Prepare separate reaction vials with alcohol, solvent, and base start->prep add_cat Add respective 4-alkoxypyridine catalyst prep->add_cat add_acyl Add acylating agent to initiate reaction add_cat->add_acyl monitor Monitor reaction progress (GC-MS or HPLC) add_acyl->monitor workup Quench and perform aqueous workup monitor->workup purify Purify product by column chromatography workup->purify analyze Analyze yield and purity purify->analyze

References

Safety Operating Guide

Proper Disposal of 4-Ethoxypyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like 4-Ethoxypyridine is not just a matter of regulatory compliance but a critical component of a robust safety culture. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the protection of personnel and the environment.

Important Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on general principles of hazardous chemical waste disposal and safety data sheets of structurally similar compounds, such as 4-Methoxypyridine and 4-Ethylpyridine. It is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.[1]

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecifications
Eye Protection Wear tightly fitting safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required.
Protective Clothing A lab coat or a chemical-resistant apron should be worn.
Respiratory Protection Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2] If aerosols or vapors may be generated, a NIOSH-approved respirator is recommended.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[1][3]

Step 1: Waste Identification and Classification

  • Unless confirmed otherwise by your institution's EHS department, treat all this compound waste as hazardous.[4]

  • Based on data from similar compounds, this compound is likely to be a combustible liquid and may be harmful if swallowed, in contact with skin, or inhaled.[5][6][7]

Step 2: Waste Collection

  • Carefully transfer the unwanted this compound into a designated and clearly labeled hazardous waste container.[1]

  • The container must be in good condition, leak-proof, and compatible with the chemical.[8][9] Use containers with screw-on caps.[8]

  • Do not mix this compound with incompatible wastes.[10] Store it separately or with compatible chemicals as advised by your EHS department.

Step 3: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste."[1][3]

  • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[3]

  • Include the date of waste generation, the place of origin (e.g., lab and room number), and the Principal Investigator's name and contact information.[3]

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • Utilize secondary containment to capture any potential spills or leaks.[8] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[8]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[4][10]

Step 5: Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][3]

  • Complete any required hazardous waste information forms accurately and submit them to the EHS office.[3]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the sink or in the regular trash.[3][11]

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[10]

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.[1]

  • Collect: Carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[1]

  • Report: Report the incident to your supervisor and the EHS department.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_ppe cluster_waste_collection cluster_labeling cluster_storage cluster_disposal cluster_spill cluster_end start Start: Unwanted This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Spill Occurs? ppe->spill_check collect Transfer to a Compatible, Labeled Hazardous Waste Container label Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Information collect->label storage Store in Designated, Secure Area with Secondary Containment label->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end spill_check->collect No spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes collect_spill_waste Collect Spill Debris as Hazardous Waste spill_procedure->collect_spill_waste collect_spill_waste->storage

References

Personal protective equipment for handling 4-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Ethoxypyridine. As a dedicated partner in your research, we aim to furnish you with comprehensive safety protocols that extend beyond the product itself, fostering a culture of safety and trust in your laboratory operations.

Understanding the Hazards of this compound

Disclaimer: The following safety recommendations are based on data from analogous compounds and established best practices for handling pyridine (B92270) derivatives. It is imperative to handle this compound with the utmost caution and to supplement this guidance with your institution's specific safety protocols.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₇H₉NO[1][4]
Molecular Weight 123.15 g/mol [1][4]
Boiling Point 188.2 °C at 760 mmHg[1]
Flash Point 67.1 °C[1]
Density 1 g/cm³[1]
Vapor Pressure 0.838 mmHg at 25°C[1]
Refractive Index 1.49[1]

Personal Protective Equipment (PPE)

Your primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[2][5]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]To protect eyes from splashes.
Skin and Body Protection Laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2]To avoid inhalation of vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to post-handling procedures.

prep Preparation handling Handling prep->handling Proceed with caution spill Spill Response handling->spill If spill occurs disposal Waste Disposal handling->disposal After use decon Decontamination spill->decon After containment disposal->decon end End of Process decon->end

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[2]

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary PPE and ensure it is in good condition.[2]

    • Have spill containment materials (e.g., vermiculite (B1170534), sand) readily available.[2]

  • Handling:

    • Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure.[2]

    • Avoid direct contact with skin and eyes by wearing appropriate PPE.[2]

    • Use compatible containers, such as glass or high-density polyethylene, for storage and transfer.[2]

    • Keep containers tightly closed when not in use and store in a cool, well-ventilated area away from ignition sources.[2]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Spill: For small spills, absorb the liquid with an inert material like vermiculite or sand.[2] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[6]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6]

  • Waste Collection:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[6]

    • The label should include "Hazardous Waste" and the full chemical name, "this compound".[5]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated.[6]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5] Common disposal methods for pyridine-based waste include incineration at a licensed facility. Never pour pyridine-containing waste down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxypyridine
Reactant of Route 2
Reactant of Route 2
4-Ethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.